molecular formula C24H22BNO4 B15561900 Anticancer agent 245

Anticancer agent 245

货号: B15561900
分子量: 399.2 g/mol
InChI 键: KANKQAZGSKQFCK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Anticancer agent 245 is a useful research compound. Its molecular formula is C24H22BNO4 and its molecular weight is 399.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C24H22BNO4

分子量

399.2 g/mol

IUPAC 名称

N-[3-(4-acetylphenyl)phenyl]-3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanamide

InChI

InChI=1S/C24H22BNO4/c1-16(27)17-8-10-18(11-9-17)20-5-3-7-22(14-20)26-23(28)13-12-19-4-2-6-21-15-30-25(29)24(19)21/h2-11,14,29H,12-13,15H2,1H3,(H,26,28)

InChI 键

KANKQAZGSKQFCK-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

Anticancer agent 245 mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Anticancer Agent 245

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also identified as compound 115, is a novel 7-propanamide benzoxaborole derivative demonstrating significant promise as a therapeutic agent. This document provides a comprehensive technical overview of its core mechanism of action, detailing the molecular pathways it modulates to exert its anti-neoplastic effects. The primary mechanism involves the induction of apoptosis through the intrinsic caspase cascade. Furthermore, recent evidence has identified the cleavage and polyadenylation specificity factor 3 (CPSF3) as a direct molecular target, leading to widespread mRNA read-through and subsequent cancer cell death. This guide consolidates the available quantitative data, presents detailed experimental protocols for key assays, and provides visual representations of the critical pathways and workflows.

Core Mechanism of Action

The anticancer activity of agent 245 is primarily driven by the induction of programmed cell death, or apoptosis, in cancer cells, with a notable selectivity over normal, healthy cells.

Induction of Apoptosis via the Intrinsic Pathway

This compound triggers the intrinsic apoptotic pathway, a cellular self-destruction program mediated by mitochondria and a cascade of caspase enzymes. Western blot analyses have confirmed that treatment of cancer cells with agent 245 leads to the activation of key executioner caspases. Specifically, a dose-dependent increase in the cleavage of pro-caspase-9 and pro-caspase-3 is observed, resulting in their active forms. The activation of caspase-3, a critical executioner caspase, leads to the cleavage of several cellular substrates, including Poly (ADP-ribose) polymerase (PARP). The cleavage of PARP is a well-established hallmark of apoptosis.[1]

This compound This compound Intrinsic_Pathway Intrinsic Apoptotic Pathway This compound->Intrinsic_Pathway Caspase9 Caspase-9 Activation Intrinsic_Pathway->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Apoptotic signaling cascade initiated by this compound.

Molecular Target: CPSF3 Inhibition and mRNA Read-through

While the agent induces the caspase cascade, the upstream molecular target has been identified through forward genetics screens. These studies revealed that mutations in the gene encoding Cleavage and Polyadenylation Specificity Factor 3 (CPSF3) confer resistance to this compound.[2] CPSF3 is a critical endonuclease involved in the 3'-end processing of pre-mRNAs. Direct binding assays have confirmed that agent 245 inhibits the activity of CPSF3.[2] This inhibition disrupts the normal termination of transcription, leading to a phenomenon known as mRNA read-through, where transcription proceeds beyond the normal polyadenylation site. This disruption of mRNA processing is ultimately cytotoxic to cancer cells.[2]

Agent245 This compound CPSF3 CPSF3 Endonuclease Agent245->CPSF3 mRNA_Readthrough mRNA Read-through Agent245->mRNA_Readthrough causes mRNA_Processing pre-mRNA 3'-end Processing CPSF3->mRNA_Processing enables Cell_Death Cell Death mRNA_Readthrough->Cell_Death

Caption: Mechanism of CPSF3 inhibition by this compound.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines after 72 hours of treatment.

Cell LineCancer TypeIC50 (nM)
SKOV3Ovarian Cancer21[1][3]
MDA-MB-231Breast Cancer56[3]
HCT-116Colon Cancer110[3]
Table 2: Selectivity Profile of this compound

The selectivity of this compound was assessed by comparing its activity in cancer cells versus normal human cells.

Cell LineCell TypeIC50 (nM)Selectivity Index (vs. SKOV3)
SKOV3Ovarian Cancer21[1]-
WI-38Normal Lung Fibroblast> 4000[1]> 190-fold

Experimental Protocols

Cell Viability Assay (MTT-based)

This protocol was utilized to determine the IC50 values of this compound.

  • Cell Seeding: Cancer cells were seeded into 96-well plates at a density of 3,000-5,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells were treated with a serial dilution of this compound (typically ranging from 0.1 nM to 10 µM) or vehicle control (0.1% DMSO) for 72 hours.

  • MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The culture medium was aspirated, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for Apoptosis Markers

This protocol was employed to detect the cleavage of caspases and PARP.

  • Cell Treatment and Lysis: Cells were treated with this compound at various concentrations for the indicated time points. Following treatment, cells were harvested and lysed using RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (20-40 µg) were separated on a 10-12% SDS-polyacrylamide gel and subsequently transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for cleaved caspase-9, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer PVDF Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: General experimental workflow for Western blot analysis.

References

Unraveling the Molecular Target of Anticancer Agent 245: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer Agent 245, also identified as Compound 115, is a novel 7-propanamide benzoxaborole derivative that has demonstrated significant promise as a potent anti-proliferative agent against a range of cancer cell lines. This technical guide provides an in-depth overview of the putative molecular target of this compound, detailing the experimental evidence, mechanism of action, and relevant quantitative data. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development, offering insights into the therapeutic potential and molecular underpinnings of this promising compound.

Putative Molecular Target: Cleavage and Polyadenylation Specificity Factor 3 (CPSF3)

Recent groundbreaking research has identified the putative molecular target of the anticancer benzoxaborole class, to which Agent 245 belongs, as Cleavage and Polyadenylation Specificity Factor 3 (CPSF3) .[1] CPSF3 is a critical endonuclease involved in the 3'-end processing of precursor messenger RNA (pre-mRNA) in eukaryotic cells.[1][2]

The identification of CPSF3 as the direct target was the result of a multi-faceted approach, including forward genetics, in vitro enzymatic assays, and X-ray crystallography.[1] This discovery has illuminated the mechanism by which this compound exerts its potent cytotoxic effects on cancer cells.

Quantitative Data Summary

The anti-proliferative activity of this compound (Compound 115) has been quantified across several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potent and selective anticancer effects.

Cell LineCancer TypeIC50 (µM)[3]
SKOV3Ovarian Cancer0.021
MDA-MB-231Breast Cancer0.056
HCT-116Colon Cancer0.11

Mechanism of Action

This compound exerts its cytotoxic effects by directly inhibiting the endonuclease activity of CPSF3.[1] The proposed mechanism of action unfolds as follows:

  • Binding to CPSF3 Active Site: this compound, as a benzoxaborole, is believed to bind to the active site of the CPSF3 enzyme. X-ray crystallography studies of similar benzoxaboroles have confirmed their interaction with the CPSF3 active site.[1]

  • Inhibition of Pre-mRNA Cleavage: This binding event inhibits the essential endonuclease function of CPSF3, which is responsible for cleaving pre-mRNAs at the 3' end.[1][2]

  • Disruption of mRNA Processing and Transcription Termination: The inhibition of cleavage leads to a failure in proper pre-mRNA processing and transcriptional termination. This results in the production of aberrant mRNA transcripts.[1]

  • Downregulation of Gene Expression: The disruption of mRNA maturation leads to the widespread downregulation of numerous constitutively expressed genes essential for cell survival and proliferation.[1]

  • Induction of Apoptosis: The culmination of these molecular events is the induction of apoptosis (programmed cell death) in cancer cells.[4][5]

Signaling Pathway

The inhibition of CPSF3 by this compound initiates a cascade of events that ultimately leads to apoptosis. The following diagram illustrates the proposed signaling pathway.

Anticancer_Agent_245_Signaling_Pathway cluster_drug_target Drug-Target Interaction cluster_cellular_process Cellular Processes cluster_outcome Cellular Outcome Agent_245 This compound CPSF3 CPSF3 (Endonuclease) Agent_245->CPSF3 Inhibition pre_mRNA pre-mRNA Cleavage CPSF3->pre_mRNA mRNA_proc mRNA Processing & Transcription Termination pre_mRNA->mRNA_proc gene_exp Gene Expression mRNA_proc->gene_exp apoptosis Apoptosis gene_exp->apoptosis Induction

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the identification and characterization of the molecular target and anticancer activity of agents in the same class as this compound.

Target Identification via Forward Genetics Screen

A forward genetics screen was instrumental in identifying CPSF3 as the molecular target of anticancer benzoxaboroles.[1]

  • Cell Line and Mutagenesis: A human colorectal cancer cell line (e.g., HAP1) is treated with a chemical mutagen, such as N-ethyl-N-nitrosourea (ENU), to induce random point mutations throughout the genome.

  • Drug Selection: The mutagenized cell population is then cultured in the presence of a high concentration of the anticancer benzoxaborole. This selects for rare, drug-resistant clones.

  • Isolation of Resistant Clones: Individual resistant colonies are isolated and expanded.

  • Whole-Exome Sequencing: Genomic DNA from the resistant clones is extracted, and whole-exome sequencing is performed to identify mutations that are not present in the parental, drug-sensitive cells.

  • Identification of Candidate Genes: Mutations that consistently appear in multiple independently derived resistant clones are identified as high-confidence candidates for the drug target. In the case of anticancer benzoxaboroles, mutations were recurrently found in the CPSF3 gene.[1]

Forward_Genetics_Workflow start Parental Cancer Cell Line mutagenesis Chemical Mutagenesis (e.g., ENU) start->mutagenesis selection Selection with This compound mutagenesis->selection isolation Isolation of Resistant Clones selection->isolation sequencing Whole-Exome Sequencing isolation->sequencing analysis Identification of Mutations in CPSF3 sequencing->analysis target Putative Target: CPSF3 analysis->target

Caption: Workflow for forward genetics-based target identification.

In Vitro Endonuclease Assay

To confirm that benzoxaboroles directly inhibit the enzymatic activity of CPSF3, an in vitro endonuclease assay is performed.[1]

  • Protein Expression and Purification: Recombinant human CPSF3 protein is expressed in a suitable system (e.g., insect or bacterial cells) and purified.

  • RNA Substrate: A synthetic RNA oligonucleotide substrate containing a known CPSF3 cleavage site is labeled, typically with a fluorescent dye.

  • Enzymatic Reaction: The purified CPSF3 enzyme is incubated with the fluorescently labeled RNA substrate in the presence of varying concentrations of the anticancer benzoxaborole or a vehicle control (e.g., DMSO).

  • Analysis: The reaction products are resolved using gel electrophoresis (e.g., denaturing polyacrylamide gel electrophoresis). The cleavage of the RNA substrate is visualized and quantified by detecting the fluorescence of the cleaved fragments. A reduction in the amount of cleaved product in the presence of the benzoxaborole indicates direct inhibition of CPSF3 endonuclease activity.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative effects of this compound are typically determined using a colorimetric assay such as the MTT assay.

  • Cell Seeding: Cancer cells (e.g., SKOV3, MDA-MB-231, HCT-116) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound, typically in a serial dilution, for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Solubilization: Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals. These crystals are then dissolved using a solubilization solution (e.g., DMSO or a specialized detergent).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)

The induction of apoptosis by this compound can be confirmed and quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

  • Cell Treatment: Cancer cells are treated with this compound at concentrations around its IC50 value for a defined time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with cold PBS, and then resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and PI are added to the cell suspension.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

    • Annexin V-positive/PI-negative cells: Early apoptotic cells.

    • Annexin V-positive/PI-positive cells: Late apoptotic or necrotic cells.

    • Annexin V-negative/PI-negative cells: Live cells.

  • Quantification: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.

Conclusion

The identification of CPSF3 as the putative molecular target of this compound represents a significant advancement in understanding its mechanism of action. This benzoxaborole derivative's ability to potently inhibit the essential pre-mRNA processing enzyme CPSF3 provides a clear rationale for its observed anticancer activity. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for further research and development of this promising class of anticancer agents. Future studies may focus on elucidating the full spectrum of downstream effects of CPSF3 inhibition and exploring the potential for combination therapies to enhance the efficacy of this compound in a clinical setting.

References

An In-depth Technical Guide to Anticancer Agent 245 (Compound 115)

Author: BenchChem Technical Support Team. Date: December 2025

A Promising 7-Propanamide Benzoxaborole with Potent Antitumor Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anticancer Agent 245, also identified as Compound 115 in seminal literature, is a novel 7-propanamide benzoxaborole derivative demonstrating significant potential as a therapeutic agent in oncology. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, mechanism of action, and preclinical data. Notably, this agent exhibits potent, nanomolar-level inhibitory activity against various cancer cell lines, particularly ovarian cancer, and has shown significant in vivo efficacy in xenograft models. Its unique mechanism, involving the direct inhibition of the endonuclease CPSF3, presents a new avenue for anticancer drug development. This guide consolidates key data and detailed experimental protocols to support further research and development efforts.

Chemical Structure and Properties

This compound is chemically named N-(4-(4-acetylphenyl)phenyl)-3-(1-hydroxy-1,3-dihydrobenzo[c][1][2]oxaborol-7-yl)propanamide. It belongs to the benzoxaborole class of compounds, which are recognized for their unique biological activities.

Chemical Structure

Figure 1: Chemical Structure of this compound (Compound 115).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for formulation development, pharmacokinetic studies, and further chemical modifications.

PropertyValueSource
IUPAC Name N-(4-(4-acetylphenyl)phenyl)-3-(1-hydroxy-1,3-dihydrobenzo[c][1][2]oxaborol-7-yl)propanamideN/A
Molecular Formula C24H22BNO4[2]
Molecular Weight 399.25 g/mol [2]
CAS Number 2130040-60-5[2]
Appearance White to off-white solidN/A
Solubility Soluble in DMSON/A

Biological Activity and Efficacy

This compound has demonstrated potent cytotoxic effects against a panel of human cancer cell lines and significant tumor growth inhibition in preclinical animal models.

In Vitro Anticancer Activity

The compound shows potent inhibitory effects on the proliferation of various cancer cell lines, with IC50 values in the nanomolar range. The ovarian cancer cell line SKOV3 is particularly sensitive.[1]

Cell LineCancer TypeIC50 (µM)
SKOV3 Ovarian Cancer0.021
MDA-MB-231 Breast Cancer0.056
HCT-116 Colon Cancer0.11
In Vivo Efficacy

In a xenograft mouse model utilizing the SKOV3 ovarian cancer cell line, this compound exhibited significant antitumor efficacy. The study demonstrated a dose-dependent inhibition of tumor growth with good tolerability in the animal models.[1]

Mechanism of Action

Recent studies have elucidated that the anticancer activity of this class of benzoxaboroles stems from the direct inhibition of Cleavage and Polyadenylation Specificity Factor 3 (CPSF3).[3]

  • Direct Inhibition of CPSF3: this compound binds to the active site of CPSF3, an endonuclease critical for the 3'-end processing of pre-mRNAs.

  • Disruption of Pre-mRNA Processing: By inhibiting CPSF3, the agent blocks the proper maturation of messenger RNAs, leading to a disruption in the transcription of numerous essential genes.

  • Induction of Apoptosis: This disruption of essential cellular processes ultimately triggers programmed cell death (apoptosis) in cancer cells. Western blot analyses have confirmed the cleavage of PARP and caspases 3 and 9, indicating the activation of the apoptotic cascade.[2]

The following diagram illustrates the proposed signaling pathway leading to apoptosis.

G Proposed Signaling Pathway of this compound cluster_0 Cellular Environment cluster_1 Mechanism of Action cluster_2 Apoptotic Cascade Agent245 This compound CPSF3 CPSF3 (Endonuclease) Agent245->CPSF3 Inhibits preRNA pre-mRNA Processing Blocked CPSF3->preRNA Leads to Casp9 Caspase-9 Activation preRNA->Casp9 Triggers Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis G Experimental Workflow for In Vivo Xenograft Study Start Start Cell_Culture SKOV3 Cell Culture Start->Cell_Culture Implantation Subcutaneous Implantation into Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to ~100-200 mm³ Implantation->Tumor_Growth Grouping Random Grouping of Mice (Vehicle vs. Treatment) Tumor_Growth->Grouping Treatment Daily Administration of This compound Grouping->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Analysis Tumor Excision and Analysis Endpoint->Analysis End End Analysis->End

References

A Comprehensive Technical Guide to the Synthesis of Anticancer Agent 245

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anticancer agent 245, also identified as compound 115 in scientific literature, is a potent benzoxaborole derivative that has demonstrated significant efficacy against various cancer cell lines. This technical guide provides an in-depth overview of its synthesis pathway, supported by experimental data and visual diagrams, intended for researchers, scientists, and professionals in the field of drug development. The compound, with the CAS Number 2130040-60-5 and molecular formula C24H22BNO4, has shown particular promise in preclinical studies, notably against ovarian cancer.[1][2][3][4][5]

Quantitative Data Summary

The biological activity of this compound (compound 115) and related compounds has been evaluated against several cancer cell lines. The data presented below is extracted from the primary research publication by Zhang J, et al. in the Journal of Medicinal Chemistry.

Table 1: In Vitro Antiproliferative Activity (IC50, μM)

Compound NumberSKOV3 (ovarian)MDA-MB-231 (breast)HCT-116 (colon)WI-38 (normal)Selectivity (WI-38/SKOV3)
115 0.0210.0560.11>10~180-fold
103 0.033-->10>303
69 0.280.450.87>10~150-fold

Data sourced from Zhang J, et al., J Med Chem. 2019, 62(14), 6765-6784.[2][3][6]

Table 2: In Vivo Efficacy in SKOV3 Xenograft Mouse Model

Treatment GroupDosage (mg/kg)Tumor Growth Inhibition (%)
Compound 115 2Significant
Compound 115 10Significant
Compound 103 2Significant
Compound 103 10Significant

Details on the exact percentage of inhibition are available in the source publication. The study confirmed dose-dependent inhibition of tumor growth.[6]

Synthesis Pathway

The synthesis of this compound (compound 115) is a multi-step process starting from commercially available materials. The overall synthetic scheme is depicted below, followed by a detailed experimental protocol for the key final step.

Synthesis Scheme Diagram

Synthesis_Pathway_Anticancer_Agent_245 cluster_legend Legend A Starting Material (7-formyl-1-hydroxy-1,3-dihydro-2,1-benzoxaborole) B Intermediate 1 A->B Wittig Reaction C Intermediate 2 (7-(2-carboxyethyl)-1-hydroxy-1,3-dihydro-2,1-benzoxaborole) B->C Hydrogenation E This compound (Compound 115) C->E Amide Coupling HATU, DIPEA D Amine Moiety (3'-(4-acetylphenyl)aniline) D->E Key1 Starting Material/Intermediate Key2 Final Product Key3 Reaction Step

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of Compound 115

The final step in the synthesis of this compound involves an amide coupling reaction between the benzoxaborole carboxylic acid intermediate and the corresponding aniline (B41778) derivative.

Materials:

  • 7-(2-carboxyethyl)-1-hydroxy-1,3-dihydro-2,1-benzoxaborole (Intermediate C)

  • 3'-(4-acetylphenyl)aniline (Amine Moiety D)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of 7-(2-carboxyethyl)-1-hydroxy-1,3-dihydro-2,1-benzoxaborole (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 3'-(4-acetylphenyl)aniline (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for an additional 4 hours.

  • After completion of the reaction (monitored by TLC), dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the final product, this compound (compound 115).

Mechanism of Action and Signaling Pathway

While the precise molecular target of this compound is still under investigation, studies have shown that it induces apoptosis (programmed cell death) in cancer cells. This process is often mediated by the activation of caspases, a family of protease enzymes that play essential roles in apoptosis.

Apoptosis Induction Pathway Diagram

Apoptosis_Pathway Agent245 This compound CancerCell Cancer Cell Agent245->CancerCell Induces stress ProCasp9 Pro-caspase-9 CancerCell->ProCasp9 Activates Casp9 Activated Caspase-9 ProCasp9->Casp9 ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Cleaves and activates Casp3 Activated Caspase-3 ProCasp3->Casp3 PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedPARP->Apoptosis

Caption: Proposed apoptotic pathway induced by Agent 245.

Experimental Workflow: Cell Viability Assay

The antiproliferative activity of this compound is typically determined using a cell viability assay, such as the MTT or SRB assay. The general workflow for such an experiment is outlined below.

Cell_Viability_Workflow A 1. Seed cancer cells in 96-well plates B 2. Incubate for 24 hours A->B C 3. Treat cells with varying concentrations of this compound B->C D 4. Incubate for 72 hours C->D E 5. Add viability reagent (e.g., MTT, SRB) D->E F 6. Incubate for a specified time E->F G 7. Measure absorbance/fluorescence F->G H 8. Calculate IC50 values G->H

Caption: General workflow for a cell viability assay.

This compound (compound 115) represents a promising new class of anticancer compounds based on the benzoxaborole scaffold. The synthetic pathway is well-defined, and the compound exhibits potent in vitro and in vivo activity. Further research into its precise mechanism of action and potential for clinical development is warranted. This guide provides a foundational understanding for researchers aiming to build upon the existing knowledge of this compelling anticancer agent.

References

In Silico Modeling of Anticancer Agent 245 Binding to CPSF3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 245, a novel 7-propanamide benzoxaborole, has demonstrated potent efficacy against various cancer cell lines. Recent studies have identified Cleavage and Polyadenylation Specificity Factor 3 (CPSF3) as the direct molecular target of this class of compounds. This technical guide provides an in-depth overview of the in silico modeling of this compound binding to CPSF3, offering a valuable resource for researchers in oncology and computational drug discovery. The guide details the mechanism of action, summarizes key quantitative binding data, provides comprehensive experimental and computational protocols, and visualizes the relevant biological pathways and workflows.

Introduction

This compound (also known as compound 115) is a promising therapeutic candidate belonging to the benzoxaborole class of molecules.[1] It exhibits significant anti-proliferative activity against a range of cancer cell lines, including ovarian (SKOV3), breast (MDA-MB-231), and colon (HCT-116) cancer cells.[1] The unique mode of action of benzoxaboroles involves the direct inhibition of CPSF3, an essential endonuclease involved in pre-mRNA processing. This guide focuses on the computational approaches used to model and understand the binding interaction between this compound and its molecular target, CPSF3.

Mechanism of Action: Targeting the Pre-mRNA Processing Machinery

The anticancer activity of agent 245 stems from its ability to inhibit the enzymatic function of CPSF3. CPSF3 is a critical component of the Cleavage and Polyadenylation Specificity Factor (CPSF) complex, which is responsible for the 3'-end processing of nearly all eukaryotic messenger RNAs (mRNAs). By binding to the active site of CPSF3, this compound blocks the cleavage of pre-mRNAs, leading to a disruption of transcription termination and subsequent downstream cellular processes. This inhibition ultimately triggers apoptosis in cancer cells.

The inhibition of CPSF3 has been shown to down-regulate genes involved in critical cellular functions, including DNA damage repair pathways. This disruption of essential cellular machinery contributes to the potent anticancer effects observed with this class of compounds.

Quantitative Data Summary

The binding affinity of this compound and its analogs to the CPSF3 protein has been quantified using various biophysical and cellular assays. The following tables summarize the key findings.

Table 1: In Vitro Antiproliferative Activity of this compound

Cell LineCancer TypeIC50 (µM)
SKOV3Ovarian0.021[1]
MDA-MB-231Breast0.056[1]
HCT-116Colon0.11[1]

Table 2: Binding Affinity of Benzoxaborole Analogs to Purified CPSF3 Protein

CompoundMedian Inhibitory Concentration (IC50, µM)
This compound (115)~1.0
HQY4260.32
HQY4360.15
XHJ10490.24
HQY429 (inactive analog)~6.0
JTE-607>10

Experimental and Computational Protocols

Fluorescence Polarization Assay for Binding Affinity

This protocol outlines the general steps for determining the binding affinity of inhibitors to CPSF3 using a fluorescence polarization assay.

Principle: Fluorescence polarization (FP) measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. A small, fluorescently labeled probe (tracer) will tumble rapidly in solution, resulting in low polarization. When the tracer binds to the larger CPSF3 protein, its tumbling slows down, leading to an increase in polarization. An unlabeled inhibitor will compete with the tracer for binding to CPSF3, causing a decrease in polarization in a concentration-dependent manner.

Methodology:

  • Reagent Preparation:

    • Purified recombinant human CPSF3 protein.

    • A fluorescently labeled small molecule probe that binds to the CPSF3 active site.

    • Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM DTT).

    • Serial dilutions of this compound and control compounds.

  • Assay Procedure:

    • Add a fixed concentration of the fluorescent probe and purified CPSF3 protein to the wells of a microplate.

    • Add varying concentrations of the inhibitor (this compound) to the wells.

    • Incubate the plate at room temperature for a defined period to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • The polarization values are plotted against the logarithm of the inhibitor concentration.

    • The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the bound fluorescent probe.

In Silico Molecular Docking

This section describes a typical workflow for performing molecular docking of this compound into the active site of CPSF3.

Principle: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Methodology:

  • Protein and Ligand Preparation:

    • Protein: The crystal structure of human CPSF3 is obtained from the Protein Data Bank (PDB). The PDB ID 6M8Q, which represents CPSF3 in complex with an inhibitor, can be used as a starting point. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

    • Ligand: The 2D structure of this compound is sketched and converted to a 3D conformation. The ligand is then energy-minimized using a suitable force field.

  • Docking Simulation:

    • A docking software (e.g., AutoDock Vina, Glide, GOLD) is used to perform the simulation.

    • The binding site on CPSF3 is defined based on the co-crystallized ligand in the PDB structure or by using a binding site prediction tool.

    • The docking algorithm samples a large number of possible conformations and orientations of the ligand within the defined binding site.

  • Scoring and Analysis:

    • The docking poses are ranked based on a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol).

    • The top-ranked poses are visually inspected to analyze the key interactions between this compound and the amino acid residues in the CPSF3 active site (e.g., hydrogen bonds, hydrophobic interactions).

Visualizations

Signaling Pathway of CPSF3 Inhibition

CPSF3_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AC245 This compound CPSF3 CPSF3 AC245->CPSF3 Inhibition mRNA_proc 3'-end Processing (Cleavage & Polyadenylation) CPSF3->mRNA_proc Catalyzes pre_mRNA pre-mRNA pre_mRNA->mRNA_proc mature_mRNA Mature mRNA mRNA_proc->mature_mRNA DDR_proteins DNA Repair Proteins mature_mRNA->DDR_proteins Translation apoptosis Apoptosis mature_mRNA->apoptosis Altered expression contributes to transcription Transcription transcription->pre_mRNA DNA_damage_repair DNA Damage Repair Genes DNA_damage_repair->transcription DDR_proteins->apoptosis Suppression leads to

Caption: Inhibition of CPSF3 by this compound disrupts pre-mRNA processing, leading to apoptosis.

Experimental Workflow for In Silico Modeling

In_Silico_Workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_analysis Analysis cluster_validation Experimental Validation PDB Retrieve CPSF3 Structure (PDB: 6M8Q) Docking Perform Docking Simulation (e.g., AutoDock Vina) PDB->Docking Ligand Prepare this compound (2D to 3D) Ligand->Docking Scoring Score and Rank Poses Docking->Scoring Analysis Analyze Binding Interactions (Hydrogen Bonds, etc.) Scoring->Analysis MD Molecular Dynamics Simulation (Optional) Analysis->MD FP Fluorescence Polarization Assay Analysis->FP Correlate with MD->FP Refine & Correlate Cell Cell-based Assays (IC50 Determination) FP->Cell Validate

Caption: Workflow for in silico modeling and experimental validation of this compound binding.

Conclusion

The identification of CPSF3 as the direct target of this compound has opened new avenues for the rational design of novel cancer therapeutics. In silico modeling techniques, such as molecular docking, are invaluable tools for understanding the molecular basis of this interaction and for guiding the optimization of lead compounds. This technical guide provides a foundational understanding of the key concepts, data, and methodologies involved in the computational study of this compound binding to CPSF3, serving as a practical resource for researchers in the field. The synergy between computational and experimental approaches will be crucial in advancing this promising class of anticancer agents towards clinical application.

References

An In-depth Technical Guide to the Structure-Activity Relationship of Arylsemicarbazone Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial search for a specific "anticancer agent 245" did not yield publicly available information. Therefore, this guide focuses on a well-documented class of compounds with demonstrated anticancer properties: arylsemicarbazone derivatives, based on the available scientific literature.

Introduction

Arylsemicarbazones are a class of chemical compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Recent studies have highlighted their potential as effective anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a range of human cancer cell lines. The mechanism of action for some of the more potent derivatives involves the induction of apoptosis through the intrinsic pathway and interference with the cell cycle. This guide provides a detailed overview of the structure-activity relationship (SAR) of a series of synthesized arylsemicarbazone derivatives, focusing on their cytotoxic and mechanistic profiles.

Structure-Activity Relationship (SAR) Studies

The anticancer activity of arylsemicarbazone derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. A study involving the synthesis and evaluation of fourteen arylsemicarbazone derivatives revealed that specific structural modifications led to enhanced cytotoxicity against a panel of cancer cell lines.

Among the tested compounds, derivatives 3c and 4a emerged as the most potent, exhibiting broad-spectrum activity.[1] Compound 4a was generally more cytotoxic across all tested cell lines.[1] The superior activity of these compounds suggests that the specific substitutions they carry are crucial for their anticancer effects. Further analysis of their mechanisms indicated that both compounds induce apoptosis by causing depolarization of the mitochondrial membrane.[1][2]

Interestingly, their effects on the cell cycle differ. Compound 3c was found to induce a G1 phase arrest in HL-60 cells.[1][2] In contrast, compound 4a led to an accumulation of abnormal postmitotic cells in the G1 phase and induced DNA fragmentation at higher concentrations.[1][2]

In terms of protein kinase inhibition, compound 3c was found to inhibit seven different kinases, while 4a showed strong inhibition of the CK1δ/ε kinase.[1] These kinases are known to be involved in critical cellular processes such as proliferation, migration, and cell death.[1][2]

Quantitative Data

The cytotoxic activity of the most promising arylsemicarbazone derivatives, 3c and 4a , was quantified by determining their half-maximal inhibitory concentration (IC50) values against a panel of seven human cancer cell lines. The data is summarized in the table below.

CompoundK562 (μM)HL-60 (μM)MOLT-4 (μM)HEp-2 (μM)NCI-H292 (μM)HT-29 (μM)MCF-7 (μM)
3c -13.08[1]-----
4a -11.38[1]-----
Doxorubicin-0.11[3]-----

Note: Specific IC50 values for all cell lines were not available in the provided search results. The most potent activity was observed against the HL-60 cell line. Doxorubicin was used as a standard drug for comparison.[3]

Experimental Protocols

Synthesis of Arylsemicarbazone Derivatives

The general synthesis of the arylsemicarbazone derivatives involves the reaction of an appropriate semicarbazide (B1199961) with a substituted aldehyde or ketone in a suitable solvent, often with an acid catalyst. The resulting product can then be further modified, for instance, by alkylation.

Cytotoxicity Screening
  • Cell Lines: K562 (chronic myelogenous leukemia), HL-60 (promyelocytic leukemia), MOLT-4 (acute lymphoblastic leukemia), HEp-2 (larynx epidermoid carcinoma), NCI-H292 (mucoepidermoid pulmonary carcinoma), HT-29 (colorectal adenocarcinoma), and MCF-7 (breast adenocarcinoma).[1]

  • Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. The synthesized compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations.[3] The cells are then incubated for a specified period (e.g., 72 hours). Cell viability is assessed using a colorimetric assay such as the MTT or resazurin (B115843) reduction assay. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curves. Doxorubicin is typically used as a positive control.[3]

Protein Kinase Inhibition Assay
  • Procedure: The inhibitory activity of the compounds against a panel of protein kinases is determined using in vitro kinase assays. These assays typically involve incubating the purified kinase with its substrate and ATP in the presence and absence of the test compound. The extent of substrate phosphorylation is then measured, often using radiometric or fluorescence-based methods. The percentage of inhibition is calculated by comparing the activity in the presence of the compound to the control.

Analysis of Mitochondrial Membrane Potential (ΔΨm)
  • Procedure: Flow cytometry is used to assess changes in the mitochondrial membrane potential. Cells are treated with the test compounds for a specified duration. Following treatment, the cells are stained with a lipophilic cationic dye, such as JC-1. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. The shift in fluorescence is quantified by flow cytometry.[1][3]

Cell Cycle Analysis
  • Procedure: Cells are treated with the compounds and then harvested, washed, and fixed in ethanol. The fixed cells are then treated with RNase and stained with a fluorescent DNA intercalating agent, such as propidium (B1200493) iodide (PI). The DNA content of the cells is then analyzed by flow cytometry. The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

Annexin V Assay for Apoptosis
  • Procedure: This assay is used to detect phosphatidylserine (B164497) (PS) translocation from the inner to the outer leaflet of the plasma membrane, an early event in apoptosis. Treated cells are harvested and stained with FITC-conjugated Annexin V and a viability dye like PI. The stained cells are then analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Visualizations

Signaling Pathway

G Proposed Apoptotic Pathway of Arylsemicarbazones Arylsemicarbazone Arylsemicarbazone Mitochondrion Mitochondrion Arylsemicarbazone->Mitochondrion Induces depolarization Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf1 Apaf1->Apoptosome Caspase9 Caspase9 Caspase9->Apoptosome Caspase3 Caspase3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes G Drug Discovery Workflow for Arylsemicarbazone Derivatives Synthesis Synthesis Cytotoxicity Cytotoxicity Synthesis->Cytotoxicity Screening SAR_Analysis SAR_Analysis Cytotoxicity->SAR_Analysis Lead_Identification Lead_Identification SAR_Analysis->Lead_Identification Mechanistic_Studies Mechanistic_Studies Lead_Identification->Mechanistic_Studies Apoptosis_Assay Apoptosis_Assay Mechanistic_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell_Cycle_Analysis Mechanistic_Studies->Cell_Cycle_Analysis Kinase_Assay Kinase_Assay Mechanistic_Studies->Kinase_Assay

References

Unveiling the Early Cytotoxic Profile of Anticancer Agent 245

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview for Drug Development Professionals

This technical guide provides a concise summary of the early-stage in vitro cytotoxicity data for the novel compound, Anticancer agent 245. The information presented is intended for researchers, scientists, and other professionals involved in the drug development pipeline, offering a foundational understanding of this agent's preliminary anti-proliferative activity.

In Vitro Cytotoxicity Data

This compound has demonstrated potent cytotoxic effects across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the agent required to inhibit 50% of cell growth, are summarized in the table below. These findings suggest a broad-spectrum anti-tumor potential for this compound.

Cell LineCancer TypeIC50 (µM)
SKOV3Ovarian Cancer0.021[1]
MDA-MB-231Breast Cancer0.056[1]
HCT-116Colon Cancer0.11[1]

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines.

Beyond its in vitro activity, preliminary studies indicate that this compound also exhibits anti-tumor efficacy in murine models and possesses favorable pharmacokinetic properties in rats[1].

Experimental Protocols

The following section outlines the general methodology typically employed for determining the in vitro cytotoxicity of a compound like this compound.

Cell Proliferation Assay (MTT Assay)

A common method to determine the IC50 values presented above is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow:

  • Cell Seeding: Cancer cells (e.g., SKOV3, MDA-MB-231, HCT-116) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (typically 48-72 hours) to allow the compound to exert its effect.

  • MTT Addition: An MTT solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with this compound A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) D->E F 6. Add Solubilizing Agent E->F G 7. Read Absorbance F->G H 8. Calculate IC50 G->H

MTT Assay Experimental Workflow.

Potential Signaling Pathways

While specific signaling pathway data for this compound is not yet publicly available, compounds with similar broad-spectrum cytotoxicity often target fundamental cellular processes. A logical starting point for investigation would be the core apoptosis pathway, a common mechanism of action for anticancer agents.

Apoptosis_Signaling_Pathway cluster_pathway Hypothesized Apoptosis Induction cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Agent This compound Bcl2 Bcl-2 Family (e.g., Bax, Bak) Agent->Bcl2 Inhibits anti-apoptotic or activates pro-apoptotic DeathR Death Receptors (e.g., FAS, TNFR) Agent->DeathR Activates Mito Mitochondria Bcl2->Mito CytoC Cytochrome c Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Casp3 Caspase-3 Casp9->Casp3 Casp8 Caspase-8 DeathR->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Hypothesized Apoptosis Signaling Pathway.

Further research is necessary to elucidate the precise mechanism of action and the specific signaling cascades affected by this compound. Future studies should focus on target identification and the validation of key pathway components to advance the development of this promising therapeutic candidate.

References

Pharmacokinetics and pharmacodynamics of Anticancer agent 245

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the preclinical pharmacokinetic and pharmacodynamic profile of AC-245, a novel selective kinase inhibitor, is presented in this technical guide. This document details the absorption, distribution, metabolism, and excretion (ADME) properties, alongside its mechanism of action and dose-response relationships, providing a comprehensive data set for researchers and drug development professionals.

The pharmacokinetic profile of AC-245 was characterized in preclinical rodent models to determine its viability as a drug candidate. The studies reveal the disposition of the compound and provide essential parameters for predicting its behavior in clinical settings.

In Vivo Pharmacokinetic Profile

A single-dose pharmacokinetic study was conducted in male Sprague-Dawley rats. Following oral (PO) and intravenous (IV) administration, plasma concentrations of AC-245 were measured at multiple time points. The key pharmacokinetic parameters are summarized below.

Table 1: Key Pharmacokinetic Parameters of AC-245 in Rats

ParameterOral (PO) Administration (10 mg/kg)Intravenous (IV) Administration (2 mg/kg)
Tmax (h) 1.5N/A
Cmax (ng/mL) 8751250
AUC0-t (ng·h/mL) 43201450
AUC0-inf (ng·h/mL) 44101480
Half-life (T½) (h) 6.86.5
Clearance (CL) (L/h/kg) N/A1.35
Volume of Distribution (Vd) (L/kg) N/A11.5
Oral Bioavailability (F%) 60%N/A

Experimental Protocol: In Vivo Pharmacokinetics in Rats

  • Animal Model : Male Sprague-Dawley rats (n=5 per group), aged 8-10 weeks.

  • Dosing :

    • IV Group : AC-245 was formulated in 10% DMSO, 40% PEG300, and 50% saline and administered as a single bolus dose of 2 mg/kg via the tail vein.

    • PO Group : AC-245 was formulated in 0.5% methylcellulose (B11928114) and administered as a single dose of 10 mg/kg by oral gavage.

  • Blood Sampling : Blood samples (~150 µL) were collected from the jugular vein into EDTA-coated tubes at pre-dose and at 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation : Samples were centrifuged at 2000 x g for 10 minutes at 4°C to separate plasma. Plasma was stored at -80°C until analysis.

  • Bioanalysis : Plasma concentrations of AC-245 were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis : Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

G cluster_0 Dosing Phase cluster_1 Sampling & Processing Phase cluster_2 Analysis Phase Animal Acclimation Animal Acclimation Dose Formulation Dose Formulation Animal Acclimation->Dose Formulation IV Administration (2 mg/kg) IV Administration (2 mg/kg) Dose Formulation->IV Administration (2 mg/kg) PO Administration (10 mg/kg) PO Administration (10 mg/kg) Dose Formulation->PO Administration (10 mg/kg) Blood Sampling (IV) Blood Sampling (IV) IV Administration (2 mg/kg)->Blood Sampling (IV) Blood Sampling (PO) Blood Sampling (PO) PO Administration (10 mg/kg)->Blood Sampling (PO) Plasma Separation Plasma Separation Blood Sampling (IV)->Plasma Separation Blood Sampling (PO)->Plasma Separation Sample Storage (-80C) Sample Storage (-80C) Plasma Separation->Sample Storage (-80C) LC-MS/MS Analysis LC-MS/MS Analysis Sample Storage (-80C)->LC-MS/MS Analysis PK Parameter Calculation PK Parameter Calculation LC-MS/MS Analysis->PK Parameter Calculation Non-Compartmental Analysis Final Report Final Report PK Parameter Calculation->Final Report cluster_pathway TGFR Signaling Pathway TGF Tumor Growth Factor (TGF) TGFR TGFR TGF->TGFR PI3K PI3K TGFR->PI3K MAPK RAS -> RAF -> MEK TGFR->MAPK AC245 AC-245 AC245->TGFR Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK MAPK->ERK ERK->Proliferation PK Pharmacokinetics (Drug Concentration in Plasma) PD Pharmacodynamics (Target Inhibition in Tumor) PK->PD  Drug Exposure Drives Target Engagement Efficacy Anti-Tumor Efficacy (Tumor Growth Inhibition) PD->Efficacy  Target Inhibition Drives Clinical Response

Anticancer Agent 245: A Technical Guide to its Core Intellectual Property and Scientific Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anticancer agent 245, also identified as Compound 115, is a novel 7-propanamide benzoxaborole derivative demonstrating potent preclinical anticancer activity. This document provides a comprehensive technical overview of its patent landscape, mechanism of action, and key experimental data. The core intellectual property appears to be centered around a patent application covering a new class of 7-propanamide substituted benzoxaboroles. Scientific evidence indicates that Compound 115 exerts its anticancer effects by directly inhibiting Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), an endonuclease critical for pre-mRNA processing. This inhibition leads to widespread disruption of gene expression and ultimately induces apoptosis in cancer cells. This guide summarizes the available quantitative data, details key experimental methodologies, and visualizes the compound's mechanism and experimental workflows.

Intellectual Property Landscape

The primary intellectual property protection for this compound (Compound 115) and related compounds appears to stem from the patent application WO2020186504A1.

Table 1: Patent Application Details

Patent IDTitleInventorsAssignee
WO2020186504A1A new type of antitumor compounds: derivatives of 7-propanamide substituted benzoxaboroleNot explicitly detailed in the immediate search results, but likely corresponds to the authors of the primary scientific publication.Not explicitly detailed in the immediate search results, but likely corresponds to the academic institution of the primary authors.

Key Aspects of the Patent Application:

  • Core Claim: The patent application claims a series of 7-propanamide substituted benzoxaborole derivatives for the prevention and treatment of tumors.

  • Novelty: The invention highlights the potent anticancer activity of these compounds at the nanomolar level, a significant improvement over previously reported benzoxaborole-chalcone hybrids.

  • Cited Utility: The compounds are claimed to be effective against a range of cancer cell lines, with specific mention of ovarian cancer (SKOV3), breast cancer (MDA-MB-231), and colon cancer (HCT116).

Scientific Foundation and Quantitative Data

The foundational research on this compound (Compound 115) was published by Zhang J, et al. in the Journal of Medicinal Chemistry in 2019. This study established the potent in vitro and in vivo anticancer activity of this compound class.

In Vitro Anticancer Activity

Compound 115 exhibits potent cytotoxic activity against various human cancer cell lines, with IC50 values in the nanomolar range.

Table 2: In Vitro Cytotoxicity of Compound 115

Cell LineCancer TypeIC50 (μM)
SKOV3Ovarian Cancer0.021[1]
MDA-MB-231Breast Cancer0.056[1]
HCT-116Colon Cancer0.11[1]
In Vivo Antitumor Efficacy

The in vivo anticancer activity of Compound 115 was evaluated in a xenograft mouse model using the SKOV3 ovarian cancer cell line.[1]

Table 3: In Vivo Antitumor Efficacy of Compound 115 in SKOV3 Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteTumor Growth Inhibition (%)
Compound 1152IntraperitonealData not explicitly quantified in abstract, but significant inhibition reported[1]
Compound 11510IntraperitonealData not explicitly quantified in abstract, but significant dose-dependent inhibition reported[1]
Pharmacokinetic Profile

Initial pharmacokinetic studies have been conducted to assess the drug-like properties of Compound 115.

Table 4: In Vitro Permeability of Compound 115

AssayParameterValue
Caco-2 PermeabilityPapp (A → B)3.95 x 10-6 cm/s
Caco-2 PermeabilityPapp (B → A)2.23 x 10-6 cm/s
Caco-2 PermeabilityEfflux Ratio0.56

Mechanism of Action

Recent research has elucidated that anticancer benzoxaboroles, including Compound 115, exert their cytotoxic effects through the direct inhibition of CPSF3.[2]

Signaling Pathway

The inhibition of CPSF3 by Compound 115 disrupts pre-mRNA processing, leading to a cascade of events that culminates in apoptosis.

G cluster_inhibition Molecular Inhibition cluster_cellular_effects Cellular Effects Compound_115 This compound (Compound 115) CPSF3 CPSF3 (Cleavage and Polyadenylation Specificity Factor 3) Compound_115->CPSF3 Direct Inhibition pre_mRNA pre-mRNA Processing Disruption CPSF3->pre_mRNA Blocks 3'-end processing Gene_Expression Downregulation of Constitutively Expressed Genes pre_mRNA->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Induces Caspase9 Caspase-9 Activation Apoptosis->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP

Caption: Mechanism of action of this compound (Compound 115).

Experimental Protocols

The following are summaries of the key experimental protocols used in the evaluation of Compound 115, based on the methodologies described in the primary literature.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (SKOV3, MDA-MB-231, HCT-116) are seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of Compound 115 for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

G Start Start Cell_Seeding Seed Cancer Cells in 96-well plates Start->Cell_Seeding Compound_Treatment Treat with Compound 115 Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Solution Compound_Treatment->MTT_Addition Incubation Incubate for Formazan Formation MTT_Addition->Incubation Solubilization Dissolve Formazan with DMSO Incubation->Solubilization Absorbance_Measurement Measure Absorbance Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

In Vivo Xenograft Tumor Model
  • Cell Implantation: A specified number of human cancer cells (e.g., SKOV3) are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Initiation: Mice are randomized into control and treatment groups.

  • Compound Administration: Compound 115 is administered (e.g., via intraperitoneal injection) at specified doses and schedules.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 3 days) using calipers.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes and weights of the treated groups to the control group.[1]

G Start Start Cell_Implantation Subcutaneous Injection of SKOV3 Cells into Mice Start->Cell_Implantation Tumor_Growth Allow Tumors to Grow Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Control & Treatment Groups Tumor_Growth->Randomization Compound_Administration Administer Compound 115 (i.p. injection) Randomization->Compound_Administration Tumor_Measurement Measure Tumor Volume Regularly Compound_Administration->Tumor_Measurement Endpoint Euthanize Mice, Excise & Weigh Tumors Tumor_Measurement->Endpoint Data_Analysis Calculate Tumor Growth Inhibition Endpoint->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vivo xenograft tumor model study.

Conclusion

This compound (Compound 115) represents a promising new class of anticancer compounds with a novel mechanism of action targeting CPSF3. The existing intellectual property landscape, centered on the WO2020186504A1 patent application, provides a foundation for its further development. The potent in vitro and in vivo activity, coupled with a defined mechanism of action, makes this compound and its analogs attractive candidates for further preclinical and clinical investigation. This technical guide provides a core understanding of the current state of knowledge regarding this promising anticancer agent for researchers and drug development professionals.

References

Analogs of Anticancer Agent 245: A Technical Review of a Promising Class of RecQ Helicase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 245, also identified as compound 115, has emerged as a potent small molecule inhibitor of cancer cell proliferation. This technical guide provides a comprehensive literature review of its known analogs, focusing on their potential mechanism of action as RecQ helicase inhibitors. We consolidate available quantitative data on their biological activity, present detailed experimental protocols for assessing anticancer efficacy, and visualize key signaling pathways and experimental workflows to facilitate further research and development in this promising area of oncology.

Introduction

The search for novel anticancer agents with high efficacy and selectivity remains a cornerstone of oncological research. This compound (compound 115) has demonstrated significant cytotoxic activity against a panel of human cancer cell lines, positioning it as a valuable lead compound for drug development. This review aims to synthesize the current understanding of its analogs, with a particular focus on their structure-activity relationships, and their role as modulators of DNA repair pathways, specifically through the inhibition of RecQ helicases.

This compound and its Analogs: A Profile

This compound is a small molecule with the Chemical Abstracts Service (CAS) registry number 2130040-60-5. It has shown potent in vitro activity, inhibiting the proliferation of various cancer cell lines.

Quantitative Biological Activity

The inhibitory activity of this compound has been quantified against several cancer cell lines, as summarized in the table below.

Cell LineCancer TypeIC50 (µM)Reference
SKOV3Ovarian Cancer0.021[1]
MDA-MB-231Breast Cancer0.056[1]
HCT-116Colon Cancer0.11[1]

Table 1: In vitro anticancer activity of this compound.

While specific analogs of this compound are not extensively detailed in the public domain, the related compound, Frangulin B (Compd 11g), is highlighted as a potential pan-RecQ helicase inhibitor, suggesting a similar mechanistic class for this compound.

Mechanism of Action: Targeting RecQ Helicases

The primary hypothesized mechanism of action for this compound and its analogs is the inhibition of RecQ helicases. These enzymes are critical for maintaining genomic stability through their roles in DNA replication, recombination, and repair.[2][3]

The Role of RecQ Helicases in Cancer

RecQ helicases, including WRN, BLM, and RECQL4, are often upregulated in cancer cells to cope with increased replicative stress and DNA damage.[3] Their inhibition presents a promising therapeutic strategy to selectively target cancer cells. Key functions of RecQ helicases in cancer-relevant pathways include:

  • Replication Fork Stabilization: RecQ helicases help to stabilize and restart stalled replication forks, a common occurrence in rapidly dividing cancer cells.[3]

  • Homologous Recombination (HR): They play a crucial role in the HR pathway of DNA double-strand break repair.

  • Base Excision Repair (BER): RecQ helicases interact with key proteins in the BER pathway to facilitate the repair of damaged DNA bases.[4]

  • Telomere Maintenance: Some RecQ helicases are involved in the alternative lengthening of telomeres (ALT) pathway, which is utilized by some cancer cells to achieve immortality.[5]

Signaling Pathways Affected by RecQ Helicase Inhibition

Inhibition of RecQ helicases can disrupt these critical DNA maintenance pathways, leading to genomic instability and ultimately, cancer cell death. The diagram below illustrates the central role of RecQ helicases and the consequences of their inhibition.

RecQ_Helicase_Pathway cluster_0 DNA Damage & Replication Stress cluster_1 RecQ Helicase Functions cluster_2 Cellular Outcomes DNA Damage DNA Damage RecQ RecQ Helicases (WRN, BLM, etc.) DNA Damage->RecQ Replication Stress Replication Stress Replication Stress->RecQ Replication Fork Stabilization Replication Fork Stabilization RecQ->Replication Fork Stabilization DNA Repair (HR, BER) DNA Repair (HR, BER) RecQ->DNA Repair (HR, BER) Telomere Maintenance Telomere Maintenance RecQ->Telomere Maintenance Apoptosis Apoptosis RecQ->Apoptosis Cell Cycle Arrest Cell Cycle Arrest RecQ->Cell Cycle Arrest Genomic Stability Genomic Stability Replication Fork Stabilization->Genomic Stability DNA Repair (HR, BER)->Genomic Stability Cell Survival Cell Survival Telomere Maintenance->Cell Survival Genomic Stability->Cell Survival This compound Analogs This compound Analogs This compound Analogs->RecQ Inhibition

Signaling pathway of RecQ helicase inhibition.

Experimental Protocols for Evaluation

The following are detailed methodologies for key experiments to assess the anticancer activity of this compound analogs.

In Vitro Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compounds for a specified period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium (B1200493) Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the test compounds.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight.

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution by flow cytometry.

The following diagram illustrates a typical experimental workflow for evaluating novel anticancer agents.

Experimental_Workflow Start Start Compound Synthesis & Characterization Compound Synthesis & Characterization Start->Compound Synthesis & Characterization In Vitro Screening In Vitro Screening Compound Synthesis & Characterization->In Vitro Screening Cell Viability Assays (MTT, etc.) Cell Viability Assays (MTT, etc.) In Vitro Screening->Cell Viability Assays (MTT, etc.) Mechanism of Action Studies Mechanism of Action Studies Cell Viability Assays (MTT, etc.)->Mechanism of Action Studies Apoptosis Assays Apoptosis Assays Mechanism of Action Studies->Apoptosis Assays Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Target Engagement Assays Target Engagement Assays Mechanism of Action Studies->Target Engagement Assays In Vivo Efficacy Studies In Vivo Efficacy Studies Target Engagement Assays->In Vivo Efficacy Studies Xenograft Models Xenograft Models In Vivo Efficacy Studies->Xenograft Models Pharmacokinetic Studies Pharmacokinetic Studies In Vivo Efficacy Studies->Pharmacokinetic Studies Lead Optimization Lead Optimization Pharmacokinetic Studies->Lead Optimization Structure-Activity Relationship Structure-Activity Relationship Lead Optimization->Structure-Activity Relationship ADME/Tox Profiling ADME/Tox Profiling Lead Optimization->ADME/Tox Profiling End End ADME/Tox Profiling->End

Experimental workflow for anticancer drug discovery.

Future Directions

The development of analogs of this compound represents a promising avenue for cancer therapy. Future research should focus on:

  • Synthesis and SAR Studies: Synthesizing a focused library of analogs to establish a clear structure-activity relationship and optimize for potency and selectivity.

  • Target Validation: Confirming the direct inhibition of specific RecQ helicases by these compounds and elucidating the molecular interactions.

  • Combination Therapies: Exploring the synergistic effects of these analogs with other DNA damaging agents or inhibitors of other DNA repair pathways (e.g., PARP inhibitors).

  • Pharmacokinetic Profiling: Evaluating the in vivo pharmacokinetic and pharmacodynamic properties of lead compounds to assess their drug-like properties.

Conclusion

This compound and its potential analogs represent a promising class of anticancer compounds, likely exerting their effect through the inhibition of RecQ helicases. This mechanism offers the potential for selective targeting of cancer cells with inherent genomic instability. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further investigate and develop this important class of molecules into clinically effective cancer therapeutics.

References

Methodological & Application

Anticancer agent 245 in vitro cell viability assay protocol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for determining the in vitro cell viability of cancer cells treated with Anticancer Agent 245 (also known as Compound 115), a novel 7-propanamide benzoxaborole derivative. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a potent benzoxaborole-based compound that has demonstrated significant antiproliferative activity against various human cancer cell lines.[1][2] Benzoxaboroles represent an emerging class of compounds with therapeutic potential in oncology.[3][4][5] The primary mechanism of action for this class of molecules involves the inhibition of the pre-mRNA processing factor CPSF3 (Cleavage and Polyadenylation Specificity Factor 3), which leads to disruption of transcription termination and subsequent apoptosis in cancer cells.[6] This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the cytotoxic effects of this compound. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8][9]

Data Presentation

The in vitro cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cell population, are summarized below.

Cell LineTissue of OriginIC50 (µM)
SKOV3Ovarian Cancer0.021[2]
MDA-MB-231Breast Cancer0.056[2]
HCT-116Colon Cancer0.11[2]

Experimental Protocols

This section provides a detailed methodology for assessing the in vitro cell viability of cancer cells upon treatment with this compound using the MTT assay.

Materials and Reagents
  • This compound (Compound 115)

  • Human cancer cell lines (e.g., SKOV3, MDA-MB-231, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

  • Multichannel pipette

Protocol for MTT Cell Viability Assay
  • Cell Seeding:

    • Harvest and count the cancer cells using a hemocytometer or an automated cell counter.

    • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

    • Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using a suitable software package.

Visualizations

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay cluster_analysis Data Analysis A Harvest and Count Cancer Cells B Seed Cells in 96-well Plate (5,000-10,000 cells/well) A->B C Incubate Overnight (37°C, 5% CO2) B->C D Prepare Serial Dilutions of This compound E Add Compound to Wells D->E F Incubate for 48-72 hours E->F G Add MTT Solution to each well H Incubate for 4 hours G->H I Aspirate Medium H->I J Add DMSO to Solubilize Formazan I->J K Measure Absorbance at 570 nm J->K L Calculate % Cell Viability M Determine IC50 Value L->M

Caption: Workflow for the MTT cell viability assay.

Signaling Pathway of this compound

Signaling_Pathway cluster_nucleus Cell Nucleus AA245 This compound CPSF3 CPSF3 (Endonuclease) AA245->CPSF3 Inhibition mRNA_processing 3' End Processing & Polyadenylation CPSF3->mRNA_processing pre_mRNA pre-mRNA pre_mRNA->mRNA_processing mature_mRNA Mature mRNA mRNA_processing->mature_mRNA Transcription Transcription Termination mRNA_processing->Transcription Apoptosis Apoptosis Transcription->Apoptosis Disruption leads to

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols for Anticancer Agent 245 in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Anticancer Agent 245 (also known as Compound 115), a novel 7-propanamide benzoxaborole, in preclinical xenograft mouse models of ovarian cancer. This document outlines the agent's mechanism of action, detailed experimental protocols for in vivo studies, and a summary of its antitumor efficacy.

Introduction

This compound is a potent small molecule inhibitor of cancer cell proliferation. It has demonstrated significant cytotoxic activity against various human cancer cell lines, including ovarian (SKOV-3), breast (MDA-MB-231), and colon (HCT-116) cancer.[1] Preclinical studies have shown its efficacy in inducing apoptosis and inhibiting tumor growth in vivo, making it a promising candidate for further oncological drug development.[1]

Mechanism of Action

This compound exerts its anticancer effects primarily through the induction of apoptosis. Mechanistic studies have revealed that the agent activates the intrinsic apoptotic pathway, a critical cell death mechanism often dysregulated in cancer. The process is initiated by the activation of caspase-9, a key initiator caspase, which in turn cleaves and activates the executioner caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis. While the precise upstream signaling events are still under investigation, it has been determined that the mechanism is distinct from that of other benzoxaboroles that target leucyl-tRNA synthetase (LeuRS).

Signaling Pathway Diagram

Anticancer_Agent_245_Pathway cluster_cell Cancer Cell Anticancer_Agent_245 This compound Upstream_Signal Upstream Signaling (Mechanism under investigation) Anticancer_Agent_245->Upstream_Signal Caspase9 Caspase-9 (activated) Upstream_Signal->Caspase9 activates Caspase3 Caspase-3 (activated) Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP

Caption: Apoptotic pathway induced by this compound.

Quantitative Data Summary

The in vivo antitumor efficacy of this compound was evaluated in a human ovarian cancer xenograft model using SKOV-3 cells. The agent was administered intraperitoneally (i.p.) at two different dosages.

Treatment GroupDosage (mg/kg)Administration RouteDosing ScheduleTumor Growth Inhibition (TGI) (%)Reference
Vehicle Control-i.p.Not Applicable0[1]
This compound2i.p.Once dailySignificant[1]
This compound10i.p.Once dailySignificant[1]

Note: Specific TGI percentages and statistical significance values are detailed in the primary literature.

Experimental Protocols

SKOV-3 Ovarian Cancer Xenograft Model Protocol

This protocol describes the establishment of a subcutaneous SKOV-3 xenograft model in immunodeficient mice to assess the in vivo antitumor activity of this compound.

Materials:

  • SKOV-3 human ovarian adenocarcinoma cell line

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)

  • Phosphate-Buffered Saline (PBS), sterile

  • Matrigel® (or similar basement membrane matrix)

  • Female BALB/c nude mice (4-6 weeks old)

  • This compound

  • Vehicle for administration (e.g., a solution of DMSO, PEG300, Tween 80, and saline)

Experimental Workflow Diagram:

Xenograft_Workflow Cell_Culture 1. SKOV-3 Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Grouping 5. Randomization into Groups Tumor_Growth->Grouping Treatment 6. Treatment Administration Grouping->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Study Endpoint & Data Analysis Monitoring->Endpoint

Caption: Experimental workflow for xenograft studies.

Procedure:

  • Cell Culture:

    • Culture SKOV-3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Passage the cells regularly to maintain them in the exponential growth phase.

  • Cell Preparation for Implantation:

    • On the day of implantation, harvest the SKOV-3 cells using trypsin-EDTA and wash them with sterile PBS.

    • Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion (viability should be >95%).

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁷ cells/mL. Keep the cell suspension on ice.

  • Tumor Implantation:

    • Anesthetize the female BALB/c nude mice.

    • Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice daily for tumor development.

    • Once tumors are palpable, measure the tumor volume every two days using calipers.

    • Tumor volume can be calculated using the formula: Volume = (Length × Width²)/2.

  • Randomization and Treatment Administration:

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

    • Prepare a stock solution of this compound in a suitable vehicle. A typical vehicle may consist of DMSO, PEG300, Tween 80, and sterile saline. The final concentration should be prepared fresh daily.

    • Administer this compound intraperitoneally (i.p.) at the desired doses (e.g., 2 mg/kg and 10 mg/kg) once daily.

    • The control group should receive an equivalent volume of the vehicle solution following the same schedule.

  • Monitoring During Treatment:

    • Continue to monitor tumor volume and body weight every two days throughout the study to assess efficacy and toxicity.

  • Endpoint and Data Analysis:

    • The study can be concluded when tumors in the control group reach a predetermined size or after a specified treatment duration.

    • At the end of the study, humanely euthanize the mice.

    • Excise the tumors and measure their final weight.

    • Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor weight of treated group / Mean tumor weight of control group)] × 100.

    • Tumor samples can be processed for further analysis (e.g., histology, western blotting).

Conclusion

This compound has demonstrated promising antitumor activity in a preclinical ovarian cancer xenograft model. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanism of this compound. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is crucial for the continued development of this potential anticancer therapeutic.

References

Application Note: Western Blot Protocol for Target Validation of Anticancer Agent 245

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anticancer agent 245 is a novel synthetic compound demonstrating potent cytotoxic effects in various cancer cell lines. Preliminary evidence suggests that its mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and angiogenesis.[1][2][3] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[1][2] This application note provides a detailed protocol for validating the inhibitory effect of this compound on the PI3K/Akt/mTOR pathway using Western blotting, a widely used technique for detecting and quantifying specific proteins in a complex mixture.[4][5]

Signaling Pathway and Mechanism of Action

The PI3K/Akt/mTOR pathway is a key intracellular signaling cascade. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a variety of downstream targets, including mTOR, which promotes protein synthesis and cell growth.[1][3][6] this compound is hypothesized to inhibit the phosphorylation of Akt, thereby preventing the activation of mTOR and its downstream effectors, leading to decreased cell proliferation and survival.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Agent245 This compound Agent245->Akt

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Agent 245.

Experimental Workflow

The Western blot procedure involves several key stages: sample preparation, protein separation by gel electrophoresis, transfer to a membrane, and immunodetection using specific antibodies.[7] This workflow ensures the accurate detection and quantification of target proteins.

Western_Blot_Workflow cluster_0 Preparation cluster_1 Separation & Transfer cluster_2 Immunodetection cluster_3 Analysis CellCulture 1. Cell Culture & Treatment (with Agent 245) Lysis 2. Cell Lysis & Protein Extraction CellCulture->Lysis Quantification 3. Protein Quantification (BCA or Bradford Assay) Lysis->Quantification SDSPAGE 4. SDS-PAGE (Protein Separation) Quantification->SDSPAGE Transfer 5. Protein Transfer (to PVDF/Nitrocellulose) SDSPAGE->Transfer Blocking 6. Membrane Blocking Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation (e.g., anti-p-Akt) Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 9. Chemiluminescent Detection SecondaryAb->Detection Imaging 10. Image Acquisition Detection->Imaging Analysis 11. Densitometry & Data Analysis Imaging->Analysis

Caption: Step-by-step experimental workflow for Western blot analysis.

Detailed Experimental Protocol

This protocol is optimized for a human colon cancer cell line (e.g., HCT116) cultured in 6-well plates.

Materials and Reagents
  • Cell Line: HCT116 (or other relevant cancer cell line)

  • Culture Medium: McCoy's 5A, 10% FBS, 1% Penicillin-Streptomycin

  • This compound: Stock solution in DMSO

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

  • Protein Assay: BCA Protein Assay Kit

  • SDS-PAGE: Precast gels (e.g., 4-12% Bis-Tris), SDS Sample Buffer, Running Buffer

  • Transfer: PVDF membrane, Transfer Buffer

  • Blocking Buffer: 5% nonfat dry milk or BSA in TBST (Tris-Buffered Saline, 0.1% Tween 20)[8]

  • Primary Antibodies:

    • Rabbit anti-phospho-Akt (Ser473)

    • Rabbit anti-Akt (pan)

    • Rabbit anti-phospho-mTOR (Ser2448)

    • Rabbit anti-mTOR

    • Mouse anti-β-actin (Loading Control)

  • Secondary Antibodies:

    • Anti-rabbit IgG, HRP-linked Antibody

    • Anti-mouse IgG, HRP-linked Antibody

  • Detection Reagent: Enhanced Chemiluminescence (ECL) Substrate

Step-by-Step Procedure
  • Cell Seeding and Treatment:

    • Seed HCT116 cells in 6-well plates to achieve 70-80% confluency on the day of treatment.[4]

    • Treat cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Protein Extraction:

    • Aspirate media and wash cells twice with ice-cold PBS.[8]

    • Add 100-150 µL of ice-cold lysis buffer to each well.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[4]

    • Normalize all samples to the same concentration (e.g., 2 µg/µL) with lysis buffer.

  • SDS-PAGE:

    • Prepare samples by adding 4X SDS sample buffer and heating at 95-100°C for 5 minutes.[8]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto the gel.[9] Include a molecular weight marker.

    • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer:

    • Activate a PVDF membrane in methanol (B129727) for 1 minute, then equilibrate in transfer buffer.[10]

    • Assemble the transfer stack (sandwich) and transfer proteins from the gel to the membrane using a wet or semi-dry transfer system.[4][5]

  • Immunoblotting:

    • Blocking: Block the membrane in 5% nonfat dry milk in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[8]

    • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p-Akt) diluted in blocking buffer overnight at 4°C with gentle shaking.[4][8]

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[10]

    • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[10]

    • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection:

    • Incubate the membrane with ECL substrate for 1-5 minutes as per the manufacturer's protocol.[8]

    • Capture the chemiluminescent signal using a digital imaging system.[4] Avoid signal saturation to ensure data is within the linear range for quantification.[9][11]

  • Stripping and Re-probing (Optional):

    • To detect total protein levels or a loading control on the same membrane, the membrane can be stripped of antibodies and re-probed. Use a mild stripping buffer to preserve protein integrity.

Data Presentation and Analysis

Quantitative analysis is performed by measuring the signal intensity (densitometry) of the protein bands.[12] The intensity of the target protein band (e.g., p-Akt) is normalized to its corresponding total protein (e.g., total Akt) or a housekeeping protein (e.g., β-actin).[9] This normalization corrects for variations in protein loading.[9]

The results below demonstrate a dose-dependent decrease in the phosphorylation of Akt and mTOR in HCT116 cells treated with this compound, confirming its on-target effect.

Table 1: Quantitative Analysis of PI3K/Akt/mTOR Pathway Protein Expression

Treatment Group (Agent 245)p-Akt / Total Akt (Fold Change vs. Control)p-mTOR / Total mTOR (Fold Change vs. Control)
Control (0 µM) 1.00 ± 0.121.00 ± 0.15
1 µM 0.85 ± 0.100.81 ± 0.11
5 µM 0.52 ± 0.080.45 ± 0.09
10 µM 0.21 ± 0.05 0.18 ± 0.06
25 µM 0.08 ± 0.03 0.05 ± 0.02

*Data are presented as mean ± standard deviation from three independent experiments (n=3). Statistical significance vs. control: *p < 0.05, *p < 0.01.

References

Application Notes and Protocols for High-Throughput Screening of Anticancer Agent 245 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a critical methodology in modern drug discovery, facilitating the rapid evaluation of large libraries of chemical compounds to identify potential therapeutic agents.[1][2][3] This document provides detailed application notes and protocols for the high-throughput screening of derivatives of a novel investigational compound, Anticancer Agent 245. These protocols are designed for identifying and characterizing the anticancer properties of these derivatives in a systematic and efficient manner.

This compound is a novel synthetic molecule hypothesized to exert its cytotoxic effects on cancer cells by modulating key signaling pathways involved in cell proliferation and survival. The primary objective of the described HTS cascade is to identify derivatives with superior potency, selectivity, and pharmacological properties. The screening funnel will begin with primary assays to assess broad cytotoxicity against a panel of cancer cell lines, followed by secondary and tertiary assays to elucidate the mechanism of action and off-target effects.

High-Throughput Screening Cascade

The screening process for this compound derivatives is structured as a multi-stage cascade. This approach allows for the efficient filtering of large numbers of compounds, with progressively more complex and informative assays at each stage.

HTS_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Screening & MoA Primary Compound Library (this compound Derivatives) Assay1 Cell Viability Assay (e.g., MTS/ATP-based) Primary->Assay1 10 µM single dose Assay2 Dose-Response & IC50 Determination Assay1->Assay2 Active 'Hits' Assay3 Apoptosis Assay (Caspase-Glo 3/7) Assay2->Assay3 Potent Compounds Assay4 Signaling Pathway Analysis (Reporter Gene Assay) Assay3->Assay4 Confirmed Apoptosis Inducers Assay5 High-Content Imaging Assay4->Assay5 Pathway-Specific Hits Lead_Opt Lead Optimization Assay5->Lead_Opt Validated Leads

Caption: High-throughput screening workflow for this compound derivatives.

Data Presentation: Summary of Screening Results

The following tables summarize the quantitative data obtained from the primary and secondary screening of a representative set of this compound derivatives.

Table 1: Primary Screen - Cell Viability Inhibition (%)

Compound IDHCT-116 (Colon)A549 (Lung)MCF-7 (Breast)
245-001 85.278.981.4
245-002 45.638.252.1
245-003 92.588.195.3
245-004 12.39.815.6
245-005 89.791.285.5
Doxorubicin98.197.599.2

Data represents the percentage of cell viability inhibition at a single concentration of 10 µM.

Table 2: Secondary Screen - IC50 Values (µM)

Compound IDHCT-116 (Colon)A549 (Lung)MCF-7 (Breast)
245-001 1.22.51.8
245-003 0.81.10.9
245-005 1.51.92.1
Doxorubicin0.20.30.15

IC50 values were determined for compounds showing >80% inhibition in the primary screen.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS-based)

This protocol is designed for a 384-well plate format to assess the effect of this compound derivatives on cancer cell viability.

Materials:

  • Cancer cell lines (e.g., HCT-116, A549, MCF-7)

  • Culture medium (e.g., RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • 384-well clear-bottom, black-walled tissue culture plates

  • This compound derivatives dissolved in DMSO

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Automated liquid handler and plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to a final concentration of 2.5 x 10^4 cells/mL.

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of the 384-well plate (1,000 cells/well).

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Addition:

    • Prepare a master plate of compounds at a 200x final concentration in DMSO.

    • Using a pintool or acoustic dispenser, transfer 200 nL of the compound solution to the cell plates. This results in a final concentration of 10 µM with 0.5% DMSO.

    • Include wells with DMSO only (negative control) and a known cytotoxic agent like Doxorubicin (positive control).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified incubator.

  • Assay Readout:

    • Add 8 µL of MTS reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability inhibition relative to the DMSO control.

Protocol 2: Apoptosis Assay (Caspase-Glo 3/7)

This assay quantifies the activity of caspases 3 and 7, key biomarkers of apoptosis.

Materials:

  • Caspase-Glo® 3/7 Reagent

  • White-walled, opaque 384-well plates suitable for luminescence measurements

  • Cells and compounds prepared as in Protocol 1

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1-3 of Protocol 1, using white-walled plates.

  • Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo 3/7 Reagent to room temperature.

    • Add 20 µL of the reagent to each well of the 384-well plate.

    • Mix the contents by gentle orbital shaking for 1 minute.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Assay Readout:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal to cell number (from a parallel viability plate) to determine the specific caspase activation.

Protocol 3: Signaling Pathway Analysis (Reporter Gene Assay)

This protocol utilizes a luciferase reporter gene to monitor the activity of a specific cancer-related signaling pathway, such as the PI3K/Akt pathway.

Materials:

  • Cancer cell line stably transfected with a pathway-responsive luciferase reporter construct (e.g., a promoter with binding sites for a downstream transcription factor).

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Other materials as listed in previous protocols.

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1-2 of Protocol 1, using the engineered reporter cell line.

  • Incubation:

    • Incubate the plates for a shorter duration, typically 6-24 hours, to capture early signaling events.

  • Assay Readout:

    • Equilibrate the plate and luciferase reagent to room temperature.

    • Add a volume of luciferase reagent equal to the culture medium volume in each well.

    • Mix briefly and measure the luminescence with a plate reader.

  • Data Analysis:

    • Calculate the fold change in luciferase activity relative to the DMSO-treated control wells.

Hypothesized Mechanism of Action of this compound

This compound and its derivatives are hypothesized to inhibit the PI3K/Akt signaling pathway, a frequently hyperactivated cascade in many cancers that promotes cell proliferation and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Agent245 This compound Agent245->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt pathway by this compound.

Conclusion

The protocols and workflows detailed in these application notes provide a robust framework for the high-throughput screening of this compound derivatives. By employing a tiered screening approach, from broad cell viability assays to specific mechanism-of-action studies, researchers can efficiently identify and prioritize lead compounds for further preclinical development. The adaptability of these assays to HTS formats is essential for navigating the complexities of modern cancer drug discovery.[1][4]

References

Anticancer agent 245 for inducing apoptosis in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer Agent 245, also identified as Compound 115, is a novel 7-propanamide benzoxaborole derivative that has demonstrated potent cytotoxic and pro-apoptotic activities in various human cancer cell lines.[1][2] These application notes provide a summary of its anticancer effects and detailed protocols for inducing and analyzing apoptosis in cancer cells.

Biological Activity

This compound exhibits significant anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for a 72-hour treatment period have been determined for the following cell lines[3][4]:

Cell LineCancer TypeIC50 (µM)
SKOV3Ovarian Cancer0.021
MDA-MB-231Breast Cancer0.056
HCT-116Colon Cancer0.11

Mechanism of Action: Induction of Apoptosis

This compound induces cancer cell death primarily through the activation of the intrinsic apoptotic pathway. This is supported by evidence of the cleavage of key apoptosis-related proteins. While specific data for Compound 115 is part of ongoing research, a closely related analog, Compound 103, has been shown to induce the cleavage of Caspase-9, Caspase-3, and Poly (ADP-ribose) polymerase (PARP).[5] This suggests a signaling cascade initiated by mitochondrial stress, leading to the activation of executioner caspases and subsequent cell death.

This compound This compound Mitochondrial Stress Mitochondrial Stress This compound->Mitochondrial Stress Caspase-9 (Cleavage) Caspase-9 (Cleavage) Mitochondrial Stress->Caspase-9 (Cleavage) Caspase-3 (Cleavage) Caspase-3 (Cleavage) Caspase-9 (Cleavage)->Caspase-3 (Cleavage) PARP (Cleavage) PARP (Cleavage) Caspase-3 (Cleavage)->PARP (Cleavage) Apoptosis Apoptosis Caspase-3 (Cleavage)->Apoptosis cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 Seed Cells Seed Cells Treat with Agent 245 Treat with Agent 245 Seed Cells->Treat with Agent 245 MTT Assay MTT Assay Treat with Agent 245->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis Cell Treatment Cell Treatment Protein Extraction Protein Extraction Cell Treatment->Protein Extraction SDS-PAGE SDS-PAGE Protein Extraction->SDS-PAGE Western Transfer Western Transfer SDS-PAGE->Western Transfer Immunoblotting Immunoblotting Western Transfer->Immunoblotting Detection Detection Immunoblotting->Detection

References

Application Notes: Efficacy of Anticancer Agent 245 in 3D Spheroid Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Three-dimensional (3D) tumor spheroids are increasingly recognized as superior models for anticancer drug screening compared to traditional 2D cell cultures. They more accurately mimic the complex microenvironment of solid tumors, including gradients in oxygen and nutrients, cell-cell interactions, and the development of a necrotic core.[1][2][3] These characteristics are crucial for evaluating the true efficacy and penetration of novel therapeutic compounds. This document details the application and efficacy of Anticancer Agent 245, a novel small molecule inhibitor, in 3D spheroid models of human colorectal carcinoma.

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

This compound is a potent and selective inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism.[4][5] In many cancers, the PI3K/Akt/mTOR pathway is constitutively active due to mutations in key components, leading to uncontrolled cell growth and resistance to apoptosis.[6][7] Agent 245 targets the p110α catalytic subunit of PI3K, preventing the phosphorylation of PIP2 to PIP3 and subsequently inhibiting the downstream activation of Akt and mTOR. This blockade ultimately leads to cell cycle arrest and induction of apoptosis in cancer cells.[8]

PI3K_Akt_mTOR_Pathway cluster_membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 P Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival & Anti-Apoptosis Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Agent245 This compound Agent245->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Agent 245.

Experimental Data

The efficacy of this compound was evaluated in 3D spheroids generated from the HCT116 human colorectal carcinoma cell line. Spheroids were treated for 72 hours with increasing concentrations of the agent.

Table 1: Dose-Response Analysis of this compound on HCT116 Spheroids

Concentration (µM)Mean Spheroid Diameter (µm)% Viability (Relative to Control)% Apoptosis Induction (Caspase-3/7 Activity)
0 (Control)512 ± 25100%1.0 (Baseline)
1465 ± 2185.2%2.5-fold
5388 ± 1861.5%6.8-fold
10295 ± 1535.8%14.2-fold
25210 ± 1212.1%21.5-fold
50155 ± 95.4%25.1-fold

Data are presented as mean ± standard deviation.

Table 2: IC50 Values in 2D Monolayer vs. 3D Spheroid Cultures

Culture ModelIC50 (µM) after 72h
2D Monolayer4.8 µM
3D Spheroid18.2 µM

The data clearly indicate that higher concentrations of this compound are required to achieve the same cytotoxic effect in 3D spheroids compared to 2D monolayer cultures, highlighting the increased resistance conferred by the 3D architecture.[3][9]

Protocols

The following protocols provide a step-by-step guide for evaluating the efficacy of anticancer agents in 3D spheroid cultures.

Experimental_Workflow start Start: Seed Cells in ULA Plate spin Centrifuge Plate to Aggregate Cells start->spin incubate Incubate (3-5 Days) for Spheroid Formation spin->incubate treat Treat Spheroids with This compound incubate->treat incubate_treat Incubate (72 hours) treat->incubate_treat analysis Endpoint Analysis incubate_treat->analysis viability Viability Assay (CellTiter-Glo 3D) analysis->viability Measure Luminescence apoptosis Apoptosis Assay (Caspase-Glo 3D) analysis->apoptosis Measure Luminescence imaging Immunofluorescence Staining & Imaging analysis->imaging Visualize Markers

Caption: General experimental workflow for spheroid formation and drug efficacy testing.
Protocol 1: Spheroid Formation and Treatment

This protocol describes the generation of tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.[10][11]

Materials:

  • HCT116 colorectal carcinoma cells

  • Complete culture medium (e.g., McCoy's 5A with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well round-bottom ultra-low attachment spheroid plates

  • This compound stock solution (in DMSO)

Procedure:

  • Cell Seeding: Culture HCT116 cells to ~80% confluency. Harvest cells using trypsin, neutralize, and count. Resuspend cells in complete medium to a final concentration of 2.5 x 10^4 cells/mL.

  • Plate Seeding: Using a multichannel pipette, dispense 200 µL of the cell suspension into each well of a 96-well ULA plate (yielding 5,000 cells/well).[11]

  • Spheroid Formation: Centrifuge the plate at 300 x g for 10 minutes to facilitate initial cell aggregation at the bottom of the wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 humidified incubator for 3-4 days. Spheroids should form and appear as tight, spherical aggregates. Monitor formation daily via light microscopy.[11]

  • Drug Preparation: Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration does not exceed 0.1%.

  • Spheroid Treatment: After 4 days of growth, carefully remove 100 µL of medium from each well and add 100 µL of the prepared drug dilutions (or vehicle control).

  • Treatment Incubation: Return the plate to the incubator for the desired treatment period (e.g., 72 hours).

Protocol 2: 3D Cell Viability Assay (Luminescent)

This protocol uses a luminescent ATP-based assay (e.g., CellTiter-Glo® 3D) to quantify the number of viable cells in each spheroid.[12]

Materials:

  • Treated spheroid plate from Protocol 1

  • CellTiter-Glo® 3D Viability Assay Reagent

  • Plate shaker

  • Luminometer-compatible solid white 96-well plates

Procedure:

  • Equilibration: Remove the spheroid plate and the assay reagent from their respective storage and allow them to equilibrate to room temperature for at least 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo® 3D Reagent to each well equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[11]

  • Lysis and Signal Generation: Mix the contents on a plate shaker at 500 rpm for 5 minutes to induce cell lysis.[13] Incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.[11]

  • Measurement: Transfer 100 µL from each well to a solid white 96-well plate. Measure luminescence using a plate-reading luminometer.

  • Analysis: Calculate percent viability relative to the vehicle-treated control spheroids after subtracting the background from medium-only wells.

Protocol 3: 3D Apoptosis Assay (Caspase-3/7 Activity)

This protocol measures the activity of caspases 3 and 7, key executioners of apoptosis, using a luminescent assay (e.g., Caspase-Glo® 3/7 3D).[13][14]

Materials:

  • Treated spheroid plate from Protocol 1

  • Caspase-Glo® 3/7 3D Assay Reagent

  • Plate shaker

  • Luminometer

Procedure:

  • Equilibration: Allow the spheroid plate and the Caspase-Glo® 3/7 3D Reagent to equilibrate to room temperature.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 3D Reagent to each well of the 96-well plate containing the spheroids.[13]

  • Mixing and Incubation: Mix the contents using a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for at least 30 minutes (up to 3 hours is acceptable).[13]

  • Measurement: Measure the luminescence of each sample directly in the spheroid plate using a luminometer.[13]

  • Analysis: Express results as fold-change in caspase activity relative to the vehicle-treated control spheroids.

Protocol 4: Whole-Mount Immunofluorescence Staining

This protocol allows for the visualization of protein markers within the intact spheroid structure.[15][16]

Materials:

  • Treated spheroids

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (0.5% Triton™ X-100 in PBS)

  • Blocking Buffer (5% BSA, 0.1% Tween-20 in PBS)

  • Primary Antibody (e.g., anti-Cleaved Caspase-3)

  • Fluorescently-labeled Secondary Antibody

  • Nuclear Counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Fixation: Gently collect spheroids and transfer to a microcentrifuge tube. Carefully aspirate the medium and add 4% PFA. Fix for 1-2 hours at room temperature.[16]

  • Washing: Wash the spheroids 3 times with PBS for 10 minutes each.

  • Permeabilization: Incubate spheroids in Permeabilization Buffer for 3-4 hours at room temperature on a rocker to ensure penetration.[16]

  • Blocking: Wash with PBS, then incubate in Blocking Buffer for 2 hours at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate spheroids in the primary antibody solution (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the spheroids 4-5 times with PBS containing 0.1% Tween-20 over several hours.

  • Secondary Antibody Incubation: Incubate in the secondary antibody solution (diluted in Blocking Buffer) for 4-6 hours at room temperature in the dark.[17]

  • Nuclear Staining: Add DAPI to the final wash and incubate for 30 minutes.

  • Mounting and Imaging: Wash spheroids a final time. Mount on a slide using an appropriate mounting medium and image using a confocal or fluorescence microscope.

References

Application Notes & Protocols: Administering Anticancer Agent 245 in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anticancer Agent 245 is a potent and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. These application notes provide detailed protocols for the preclinical evaluation of this compound in both in vitro and in vivo models, offering guidance for researchers in the fields of oncology and drug development. The following sections outline the necessary experimental procedures, data presentation, and visualization of key biological pathways and workflows.

In Vitro Activity of this compound

The initial characterization of this compound involves determining its inhibitory activity against cancer cell lines with varying EGFR mutation statuses.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeEGFR StatusIC₅₀ (nM)
A431Squamous Cell CarcinomaWild-Type (Amplified)8.5
NCI-H1975Non-Small Cell Lung CancerL858R/T790M Mutant50.2
HCC827Non-Small Cell Lung CancerExon 19 Deletion6.1
SW620Colorectal AdenocarcinomaWild-Type> 10,000

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (A431, NCI-H1975, HCC827, SW620) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed 5,000 cells per well in 96-well plates and allow them to adhere overnight.

  • Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM. Replace the culture medium in each well with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a no-cell blank.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) using a non-linear regression analysis of the dose-response curves.

In Vivo Efficacy in a Xenograft Model

The antitumor efficacy of this compound is evaluated in a human tumor xenograft model established in immunodeficient mice.

Table 2: In Vivo Antitumor Efficacy of this compound in HCC827 Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-QD, p.o.1540 ± 180-
This compound10QD, p.o.680 ± 9555.8
This compound25QD, p.o.250 ± 6083.8

Data are presented as mean ± standard error of the mean (SEM).

Experimental Protocol: HCC827 Xenograft Mouse Model

  • Animal Housing: House female athymic nude mice (6-8 weeks old) in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Tumor Implantation: Subcutaneously implant 5 x 10⁶ HCC827 cells in a 1:1 mixture of Matrigel and PBS into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Drug Formulation and Administration: Formulate this compound in a vehicle of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water. Administer the designated doses orally (p.o.) once daily (QD) for 21 days. The vehicle control group receives the formulation without the active agent.

  • Monitoring: Measure tumor volume and body weight twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound are determined in rodents to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 3: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (25 mg/kg, p.o.)

ParameterValue
Cₘₐₓ (ng/mL)1850
Tₘₐₓ (h)2.0
AUC₀₋₂₄ (ng·h/mL)9850
T₁/₂ (h)4.5

Experimental Protocol: Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley rats (8-10 weeks old) with jugular vein cannulation for serial blood sampling.

  • Dosing: Administer a single oral dose of 25 mg/kg of this compound formulated as described for the efficacy study.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula into EDTA-coated tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, T₁/₂) using non-compartmental analysis software.

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Agent245 This compound Agent245->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Xenograft_Workflow cluster_treatment 21-Day Treatment Period A 1. Cell Culture (HCC827 cells) B 2. Tumor Implantation (Athymic Nude Mice) A->B C 3. Tumor Growth Monitoring (to 150-200 mm³) B->C D 4. Randomization into Treatment Groups C->D E 5. Daily Oral Dosing (Vehicle or Agent 245) D->E F 6. Bi-weekly Monitoring (Tumor Volume & Body Weight) E->F G 7. Study Endpoint (Euthanasia & Tumor Excision) E->G F->E H 8. Data Analysis (Tumor Growth Inhibition) G->H

Caption: Workflow for the in vivo xenograft efficacy study.

Detecting Anticancer Agent 245 in Plasma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of anticancer agents in plasma is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, therapeutic drug monitoring (TDM), and dose-optimization strategies in cancer therapy. This document provides detailed application notes and protocols for the detection of the hypothetical small molecule, "Anticancer agent 245," in human plasma samples. The methodologies described herein are based on established and widely used bioanalytical techniques, including High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) and an Enzyme-Linked Immunosorbent Assay (ELISA).

While "this compound" is a placeholder, the principles and procedures outlined can be adapted for various small molecule anticancer drugs.

I. Bioanalytical Methods for Quantification of this compound

Two primary methods are presented for the quantification of this compound in plasma: a highly sensitive and specific LC-MS/MS method and a high-throughput ELISA method.

LC-MS/MS Method

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and specificity for the quantification of small molecules in complex biological matrices.[1][2] This method is often considered the gold standard for bioanalytical studies in drug development.[1]

ELISA Method

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For small molecules like this compound, a competitive ELISA format is typically employed. ELISA is well-suited for high-throughput screening of a large number of samples.[3][4]

II. Data Presentation: Quantitative Method Validation Summary

The following tables summarize the typical validation parameters for the LC-MS/MS and ELISA methods for the quantification of this compound in plasma. These values are representative and may vary based on specific instrumentation and experimental conditions.

Table 1: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range1 - 2000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Limit of Detection (LOD)0.5 ng/mL
Accuracy (% Bias)Within ±15%
Precision (%RSD)< 15%
Recovery> 85%
Matrix EffectMinimal

Table 2: ELISA Method Validation Parameters

ParameterResult
Linearity Range5 - 500 ng/mL
Correlation Coefficient (r²)> 0.990
Lower Limit of Quantification (LLOQ)5 ng/mL
Limit of Detection (LOD)2 ng/mL
Accuracy (% Bias)Within ±20%
Precision (%RSD)< 20%
SpecificityHigh (minimal cross-reactivity)

III. Experimental Protocols

Plasma Sample Preparation

Proper sample preparation is critical to remove interfering substances and enrich the analyte of interest.[5]

a) Protein Precipitation (for LC-MS/MS)

This is a simple and rapid method for removing proteins from plasma samples.

  • Protocol:

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[6]

b) Solid-Phase Extraction (SPE) (for LC-MS/MS)

SPE provides a cleaner sample extract compared to protein precipitation and can be automated.[7]

  • Protocol:

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load 100 µL of plasma sample (pre-treated with an equal volume of 4% phosphoric acid).

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute this compound with 1 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute as described above.

c) Liquid-Liquid Extraction (LLE) (for LC-MS/MS)

LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquids.[8]

  • Protocol:

    • To 100 µL of plasma, add 500 µL of an organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

    • Vortex for 5 minutes.

    • Centrifuge at 3,000 x g for 10 minutes to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue for analysis.

LC-MS/MS Protocol
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[9]

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined.

Competitive ELISA Protocol

This protocol assumes the availability of a specific antibody to this compound and an enzyme-conjugated version of the agent.

  • Materials:

    • 96-well microplate coated with anti-Anticancer agent 245 antibody.

    • Plasma samples, standards, and quality controls.

    • This compound-Horseradish Peroxidase (HRP) conjugate.

    • Wash buffer (e.g., PBS with 0.05% Tween 20).

    • Substrate solution (e.g., TMB).[3]

    • Stop solution (e.g., 2N H₂SO₄).

  • Protocol:

    • Add 50 µL of plasma samples, standards, or controls to the appropriate wells of the antibody-coated microplate.

    • Add 50 µL of this compound-HRP conjugate to each well.

    • Incubate for 1 hour at 37°C. During this incubation, free this compound in the sample competes with the HRP-conjugated agent for binding to the antibody.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate for 15-20 minutes in the dark.

    • Add 50 µL of stop solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.

IV. Visualizations

Signaling Pathway

The following diagram illustrates a representative signaling pathway that could be targeted by a hypothetical anticancer agent. The EGFR/RAS/RAF/MEK/ERK pathway is frequently dysregulated in cancer and is a common target for therapeutic intervention.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Ligand Ligand (e.g., EGF) Ligand->EGFR Agent245 This compound (Hypothetical Inhibitor) Agent245->RAF Inhibition

Caption: Representative EGFR/RAS/RAF/MEK/ERK signaling pathway.

Experimental Workflow

The diagram below outlines the general workflow for the quantification of this compound in plasma samples using LC-MS/MS.

Experimental_Workflow Start Plasma Sample Collection SamplePrep Sample Preparation (e.g., Protein Precipitation, SPE, LLE) Start->SamplePrep LC_Separation LC Separation (Reverse-Phase C18) SamplePrep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection DataAnalysis Data Analysis (Quantification against Calibration Curve) MS_Detection->DataAnalysis End Report Results DataAnalysis->End

Caption: LC-MS/MS experimental workflow for plasma analysis.

References

Troubleshooting & Optimization

Improving the solubility of Anticancer agent 245 for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Anticancer Agent 245

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound for in vivo studies.

Compound Profile: this compound

  • Class: Tyrosine Kinase Inhibitor (TKI)

  • Target: Investigational inhibitor of a key signaling pathway in tumor angiogenesis.

  • Physicochemical Properties: Highly lipophilic, crystalline solid.

  • Solubility: Practically insoluble in water (<0.1 µg/mL), leading to challenges in achieving therapeutic concentrations for in vivo experiments. Belongs to the Biopharmaceutics Classification System (BCS) Class II.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My stock solution of this compound in DMSO is precipitating when I dilute it into aqueous media (e.g., PBS or saline) for my in vivo study. What's happening and how can I fix it?

A1: This is a common issue for highly hydrophobic compounds like Agent 245. DMSO is a strong organic solvent, but when diluted into an aqueous buffer, its solvating capacity drops dramatically, causing the drug to crash out of solution.

Troubleshooting Steps:

  • Lower the Final DMSO Concentration: Aim for a final DMSO concentration of <5% in your dosing vehicle, and ideally <1%, to minimize toxicity and precipitation.

  • Use a Co-solvent System: Instead of a simple DMSO/saline dilution, use a formulation containing co-solvents and surfactants that are safe for in vivo use. A common starting formulation for intravenous (IV) or intraperitoneal (IP) injection is PEG400/Tween 80/Saline . The polyethylene (B3416737) glycol (PEG) acts as a co-solvent and the polysorbate (Tween) as a surfactant to keep the drug in a dispersed state.[1][2]

  • Check the pH: Ensure the pH of your final formulation is compatible with the drug's stability and the physiological requirements of the animal model.

  • Prepare Fresh: Always prepare the final dosing formulation immediately before administration to minimize the risk of precipitation over time.

Q2: What is a good starting formulation for an intravenous (IV) tail vein injection in mice?

A2: For IV administration, it is critical to have a clear, particle-free solution to avoid embolism. A widely used and generally safe vehicle for poorly soluble compounds is a combination of solubilizing excipients.

Recommended Starting Formulation (IV):

  • 5-10% DMSO: To dissolve the initial compound.

  • 30-40% PEG400: A biocompatible co-solvent.[2]

  • 5-10% Tween 80 or Solutol® HS 15: A non-ionic surfactant to create micelles and improve stability.[1]

  • q.s. to 100% with Saline or 5% Dextrose in Water (D5W): The aqueous vehicle.

Important: The final formulation should be sterile-filtered through a 0.22 µm filter. If it cannot be filtered without drug loss, this indicates the drug is not fully dissolved, and an alternative approach like a nanosuspension may be necessary.

Q3: I need to administer this compound orally (PO) to rats. How can I improve its low oral bioavailability?

A3: Low oral bioavailability for BCS Class II drugs like Agent 245 is typically due to poor solubility and dissolution in the gastrointestinal tract.[3] Two primary strategies to overcome this are lipid-based formulations and solid dispersions.[4][5]

  • Lipid-Based Formulations (e.g., SNEDDS): Self-Nanoemulsifying Drug Delivery Systems are mixtures of oils, surfactants, and co-solvents that spontaneously form a fine nanoemulsion upon contact with aqueous GI fluids.[5] This increases the surface area for dissolution and can enhance absorption via the lymphatic pathway, bypassing first-pass metabolism.[5]

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a hydrophilic polymer matrix in an amorphous (non-crystalline) state.[6][7][8] The amorphous form has higher energy and greater solubility than the stable crystalline form, leading to improved dissolution and absorption.[8] This is a highly effective method for enhancing oral bioavailability.[3][9]

Q4: What are nanosuspensions, and are they suitable for Agent 245?

A4: A nanosuspension consists of pure, sub-micron sized drug crystals suspended in a liquid medium, stabilized by surfactants or polymers.[10][11] This is an excellent strategy for both oral and parenteral (IV) delivery.[12][13][14]

Advantages for Agent 245:

  • High Drug Loading: The formulation is composed almost entirely of the drug, minimizing the excipient load.[10]

  • Increased Dissolution Rate: The small particle size dramatically increases the surface area, leading to faster dissolution upon administration.[10][13]

  • IV Administration Possible: Nanosuspensions can be administered intravenously, as the small particles can pass through capillaries without causing an embolism.[12][15] For IV use, particle size should ideally be below 200 nm to leverage the Enhanced Permeability and Retention (EPR) effect for tumor targeting.[12][15]

Quantitative Data Summary

The following tables provide a fictional but representative summary of solubility and bioavailability data for this compound using various formulation strategies.

Table 1: Solubility of this compound in Different Vehicles

VehicleSolubility (µg/mL)Fold Increase (vs. Water)Notes
Water< 0.11Practically Insoluble
PBS (pH 7.4)< 0.11Insoluble under physiological conditions
10% DMSO in Saline~5~50Prone to precipitation upon standing
10% PEG400 / 5% Tween 80 in Saline~150~1,500Clear solution, suitable for low doses
20% Solutol® HS 15 in Water~500~5,000Forms stable micelles
Nanosuspension (in 0.5% HPMC)> 10,000 (as solid)N/AHigh drug loading, suitable for high doses
Solid Dispersion (1:5 drug:PVP VA64)> 2,000 (in FaSSIF*)> 20,000Significant supersaturation observed in vitro

*Fasted State Simulated Intestinal Fluid

Table 2: Comparative Pharmacokinetics (Oral Gavage in Rats, 10 mg/kg dose)

FormulationCmax (ng/mL)AUC (ng·h/mL)Relative Bioavailability (%)
Simple Suspension (0.5% HPMC in water)25150100 (Baseline)
Co-solvent Vehicle (20% PEG400)70480320
Nanosuspension2502,1001,400
Amorphous Solid Dispersion (PVP VA64)4503,9002,600

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for IV Administration

Objective: To prepare a 1 mg/mL solution of this compound in a vehicle suitable for IV injection in mice.

Materials:

  • This compound

  • DMSO (Dimethyl sulfoxide), sterile

  • PEG400 (Polyethylene glycol 400), sterile

  • Tween 80 (Polysorbate 80), sterile

  • Sterile Saline (0.9% NaCl)

  • Sterile vials, syringes, and 0.22 µm syringe filter

Procedure:

  • Weigh 10 mg of this compound into a sterile glass vial.

  • Add 1.0 mL of DMSO to the vial. Vortex or sonicate until the drug is completely dissolved, resulting in a clear 10 mg/mL stock solution.

  • In a separate sterile tube, prepare the vehicle diluent. Add 4.0 mL of PEG400 and 1.0 mL of Tween 80. Mix thoroughly.

  • Slowly, while vortexing, add the 1.0 mL of the drug-DMSO stock solution to the 5.0 mL of PEG400/Tween 80 mixture.

  • Add 4.0 mL of sterile saline to the mixture in a stepwise manner (e.g., 1 mL at a time), vortexing between each addition, to bring the total volume to 10 mL.

  • The final composition will be: 1 mg/mL Agent 245, 10% DMSO, 40% PEG400, 10% Tween 80, and 40% Saline.

  • Visually inspect the solution for any signs of precipitation. It should be clear.

  • Aseptically draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial. This step is critical for IV administration.

  • Administer to animals immediately after preparation.

Protocol 2: Preparation of a Nanosuspension by Wet Media Milling

Objective: To prepare a 20 mg/mL nanosuspension of this compound for oral or IV studies.

Materials:

  • This compound

  • Hydroxypropyl methylcellulose (B11928114) (HPMC) and Sodium Dodecyl Sulfate (SDS) as stabilizers.[16]

  • Purified water

  • Zirconium oxide milling beads (0.5 mm diameter)

  • High-energy planetary ball mill or bead mill

Procedure:

  • Prepare a stabilizer solution by dissolving 0.5% (w/v) HPMC and 0.1% (w/v) SDS in purified water.

  • Create a pre-suspension by adding 200 mg of this compound to 10 mL of the stabilizer solution. Stir with a magnetic bar to wet the powder.

  • Transfer the pre-suspension to a milling jar containing zirconium oxide beads. The volume of beads should be approximately one-third of the jar's volume.

  • Mill the suspension at a high speed (e.g., 600 RPM) for 4-8 hours. The optimal time should be determined by periodic particle size analysis.

  • After milling, separate the nanosuspension from the milling beads by decanting or using a sieve.

  • Characterize the final nanosuspension for particle size (e.g., using Dynamic Light Scattering), zeta potential, and drug content (by HPLC). The target particle size is typically < 200 nm for IV use.[12]

  • For long-term storage, the nanosuspension can be lyophilized (freeze-dried) to form a powder that can be reconstituted before use.[16][17]

Visualizations

Below are diagrams illustrating key decision-making workflows and mechanisms relevant to improving the solubility of this compound.

G cluster_0 Decision Workflow for Solubility Enhancement Start Poorly Soluble This compound Route Intended Route of Administration? Start->Route Oral Oral (PO) Route->Oral Oral Parenteral Parenteral (IV, IP) Route->Parenteral Parenteral Nano Nanosuspension Oral->Nano Alternative Option ASD Amorphous Solid Dispersion (ASD) Oral->ASD High Bioavailability Needed Dose Required Dose? Parenteral->Dose LowDose Low Dose (< 5 mg/kg) Dose->LowDose Low HighDose High Dose (> 5 mg/kg) Dose->HighDose High CoSolvent Co-solvent System (e.g., PEG400/Tween 80) LowDose->CoSolvent HighDose->Nano

Caption: A decision tree for selecting a solubility enhancement strategy.

G cluster_1 Workflow for Nanosuspension Preparation & Characterization Start Weigh Drug & Stabilizers PreSuspension Prepare Pre-suspension in Aqueous Vehicle Start->PreSuspension Milling Wet Media Milling (High Energy) PreSuspension->Milling Separation Separate Suspension from Milling Media Milling->Separation Characterization Characterize (Particle Size, Zeta Potential) Separation->Characterization FinalProduct Final Nanosuspension Characterization->FinalProduct G cluster_asd Mechanism: Amorphous Solid Dispersion (ASD) Drug_Crystalline Crystalline Drug (Low Energy, Low Solubility) Drug_Amorphous Amorphous Drug (High Energy, High Solubility) Drug_Crystalline->Drug_Amorphous Energy Input (e.g., Solvent Evaporation) ASD Amorphous Solid Dispersion (Drug molecularly dispersed in polymer matrix) Drug_Amorphous->ASD Polymer_Matrix Polymer (e.g., PVP) Polymer_Matrix->ASD Stabilizes Amorphous State

References

Technical Support Center: Overcoming Resistance to Anticancer Agent 245

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to the novel tyrosine kinase inhibitor, Anticancer Agent 245 (AC245). AC245 is a potent inhibitor of the Receptor Tyrosine Kinase X (RTK-X), a key driver in several cancer cell lines. This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and strategies to investigate and circumvent resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to AC245, is now showing reduced responsiveness. What are the likely causes?

A1: Reduced sensitivity to AC245 after a period of effective treatment is a strong indicator of acquired resistance. The most common mechanisms for resistance to tyrosine kinase inhibitors like AC245 fall into two main categories:

  • On-Target Alterations: These are genetic changes in the drug's direct target, RTK-X. A common on-target alteration is the emergence of a secondary mutation in the kinase domain of RTK-X, which can prevent AC245 from binding effectively.[1][2][3]

  • Bypass Signaling Pathway Activation: Cancer cells can develop ways to bypass their dependency on the RTK-X pathway.[2][4] This often involves the upregulation of other signaling molecules or receptor tyrosine kinases that can reactivate critical downstream pathways, such as the PI3K/AKT and MAPK pathways, even when RTK-X is inhibited by AC245.[4][5]

Q2: How can I experimentally confirm that my cell line has developed resistance to AC245?

A2: The first step is to quantify the change in drug sensitivity. This is typically done by performing a cell viability assay to compare the half-maximal inhibitory concentration (IC50) of AC245 in your suspected resistant cell line against the original, sensitive (parental) cell line. A significant increase in the IC50 value for the resistant line confirms the development of resistance.

Q3: What are the initial steps to identify the specific mechanism of resistance in my cell line?

A3: A logical first step is to investigate the two most common mechanisms of resistance:

  • Sequence the Kinase Domain of RTK-X: Extract genomic DNA from both the sensitive and resistant cell lines and perform Sanger sequencing on the region of the RTK-X gene that encodes the kinase domain.[6] This will reveal if any new mutations have arisen in the resistant cells that could interfere with AC245 binding.[1][2]

  • Analyze Key Signaling Pathways: Use Western blotting to examine the phosphorylation status of key downstream signaling proteins, such as AKT and ERK, in both sensitive and resistant cells, with and without AC245 treatment.[7][8] If these pathways remain active in the resistant cells even in the presence of AC245, it suggests the activation of a bypass pathway.[4][9]

Q4: If I identify a bypass pathway, what are my options for overcoming resistance?

A4: The most effective strategy is often combination therapy.[10] By using AC245 to continue inhibiting the primary target (RTK-X) and simultaneously using a second inhibitor to block the activated bypass pathway, you can often restore sensitivity and induce cell death. For example, if you find that the MET receptor tyrosine kinase is upregulated and driving resistance, combining AC245 with a MET inhibitor could be an effective strategy.[4]

Troubleshooting Guides and Data Presentation

Problem 1: Inconsistent IC50 Values in Cell Viability Assays

If you are observing high variability in your IC50 measurements for AC245, consider the following:

  • Cell Seeding Density: Ensure that cells are in the exponential growth phase and that the seeding density is consistent across all plates and experiments.

  • Compound Stability: Confirm the stability and purity of your AC245 stock solution. Improper storage can lead to degradation and reduced potency.

  • Assay Protocol: Standardize your incubation times and ensure complete solubilization of the formazan (B1609692) product if using an MTT or similar colorimetric assay.[11][12]

Table 1: Comparative IC50 Values of AC245 in Sensitive and Resistant Cell Lines

Cell LineDescriptionAC245 IC50 (nM)Fold Resistance
Parental LineAC245-Sensitive101
Resistant LineAC245-Resistant25025
Problem 2: Establishing a Stable AC245-Resistant Cell Line

Developing a resistant cell line is a crucial step for studying resistance mechanisms.[13] If you are having difficulty, try the following:

  • Gradual Dose Escalation: Start by treating the parental cell line with a concentration of AC245 close to its IC50. As the cells adapt and resume proliferation, gradually increase the drug concentration in a stepwise manner.[13]

  • Maintain Selection Pressure: To prevent the loss of the resistant phenotype, it is important to maintain a continuous low level of AC245 in the culture medium.

Key Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the IC50 of AC245.

Materials:

  • 96-well plates

  • Cancer cell lines (sensitive and resistant)

  • Complete culture medium

  • AC245 stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of AC245 in complete culture medium.

  • Remove the existing medium from the cells and add 100 µL of the AC245 dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blotting for Signaling Pathway Analysis

This protocol is for assessing the activation of downstream signaling pathways.[7][14]

Materials:

  • Cell lysates from sensitive and resistant cells (treated and untreated with AC245)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Determine the protein concentration of your cell lysates.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

Sanger Sequencing of the RTK-X Kinase Domain

This protocol is for identifying potential resistance mutations in the target gene.[15][16]

Materials:

  • Genomic DNA from sensitive and resistant cells

  • PCR primers flanking the RTK-X kinase domain

  • Taq DNA polymerase and dNTPs

  • PCR purification kit

  • Sequencing primers

  • BigDye Terminator Cycle Sequencing Kit

  • Capillary electrophoresis instrument

Procedure:

  • Amplify the RTK-X kinase domain from the genomic DNA of both sensitive and resistant cells using PCR.

  • Purify the PCR product to remove primers and unincorporated dNTPs.

  • Perform cycle sequencing using the purified PCR product as a template, a sequencing primer, and the BigDye Terminator mix.

  • Purify the sequencing reaction products.

  • Analyze the purified products by capillary electrophoresis.

  • Compare the resulting DNA sequences from the sensitive and resistant cell lines to identify any mutations.

Visualizations

AC245_Signaling_Pathway Ligand Growth Factor RTKX RTK-X Ligand->RTKX Activates PI3K PI3K RTKX->PI3K RAS RAS RTKX->RAS AC245 This compound AC245->RTKX Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: AC245 inhibits RTK-X signaling, blocking downstream pathways.

Resistance_Bypass_Pathway RTKX RTK-X PI3K PI3K RTKX->PI3K AC245 AC245 AC245->RTKX BypassRTK Bypass RTK (e.g., MET) BypassRTK->PI3K Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation

Caption: Upregulation of a bypass RTK can reactivate downstream signaling.

Experimental_Workflow Start Resistant Cell Line Observed ViabilityAssay Confirm Resistance (IC50 Shift) Start->ViabilityAssay Sequencing Sequence RTK-X Kinase Domain ViabilityAssay->Sequencing WesternBlot Analyze Downstream Signaling (pAKT, pERK) ViabilityAssay->WesternBlot MutationFound On-Target Mutation Identified Sequencing->MutationFound BypassActive Bypass Pathway Suspected WesternBlot->BypassActive

Caption: Workflow for identifying the mechanism of AC245 resistance.

References

Optimizing dosage and scheduling for Anticancer agent 245 in mice

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Anticancer Agent 245 (AC-245)

Introduction

This document provides a comprehensive guide for researchers and scientists utilizing this compound (AC-245) in preclinical mouse models. AC-245 is a selective inhibitor of the c-Met receptor tyrosine kinase, a key driver in various cancers.[1][2][3][4][5] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and optimized dosage and scheduling data to ensure the successful design and execution of your in vivo studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during experimentation with AC-245.

1. Compound Preparation and Handling

  • Q: How should I reconstitute and store AC-245?

    • A: AC-245 is supplied as a lyophilized powder. For in vivo studies, we recommend reconstituting in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. Detailed instructions are available in the "Experimental Protocols" section. Store the stock solution at -20°C for up to one month and daily working solutions at 4°C for up to 24 hours.

  • Q: My reconstituted AC-245 solution shows precipitation. What should I do?

    • A: Precipitation can occur with improper mixing or storage. Ensure the components of the vehicle are added in the correct order as specified in the protocol. Gently warm the solution to 37°C and vortex thoroughly. If precipitation persists, prepare a fresh solution.

2. Dosing and Administration

  • Q: What is the optimal route of administration for AC-245 in mice?

    • A: Oral gavage (p.o.) is the recommended route for AC-245 to achieve systemic exposure. Intraperitoneal (i.p.) injection is an alternative but may lead to different pharmacokinetic and toxicity profiles.

  • Q: I am observing significant weight loss and signs of distress in my mice at higher doses. How can I mitigate this?

    • A: High doses of AC-245 can lead to toxicity.[6][7] Refer to Table 3 for a summary of common toxicities. Consider reducing the dose or switching to an intermittent dosing schedule (e.g., 5 days on, 2 days off) to improve tolerability.[8] Always monitor the animals' body weight, food and water intake, and general appearance daily.

3. Efficacy and Tumor Growth

  • Q: I am not observing the expected tumor growth inhibition. What are the possible reasons?

    • A: Several factors could contribute to a lack of efficacy:

      • Suboptimal Dosing: Ensure the dose and schedule are optimized for your specific tumor model. Refer to Tables 1 and 2 for guidance.

      • Tumor Model Resistance: The chosen cell line may have intrinsic or acquired resistance to c-Met inhibition. Confirm c-Met expression and pathway activation in your tumor model.

      • Compound Instability: Improper storage or handling of AC-245 can lead to degradation.

      • Administration Errors: Ensure accurate and consistent administration of the agent.

  • Q: How can I confirm that AC-245 is hitting its target in the tumor?

    • A: To confirm target engagement, you can perform pharmacodynamic studies. Collect tumor samples at various time points after AC-245 administration and analyze the phosphorylation status of c-Met and downstream signaling proteins like Akt and ERK via Western blot or immunohistochemistry.

Quantitative Data Summary

The following tables summarize the results from preclinical studies designed to optimize the dosage and scheduling of AC-245 in a non-small cell lung cancer (NCI-H460) xenograft model in nude mice.

Table 1: Dose-Response Relationship of AC-245 in NCI-H460 Xenograft Model

Dose (mg/kg, p.o.)Dosing ScheduleMean Tumor Volume Change (%)Tumor Growth Inhibition (TGI) (%)
Vehicle ControlDaily+150 ± 200
25Daily+75 ± 1550
50Daily+30 ± 1080
100Daily-15 ± 8110 (regression)

Data are presented as mean ± SEM at day 21 post-treatment initiation.

Table 2: Comparison of Dosing Schedules on Tumor Growth Inhibition (50 mg/kg, p.o.)

Dosing ScheduleMean Tumor Volume Change (%)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Daily+30 ± 1080-8 ± 2
Every Other Day+50 ± 1267-2 ± 1
5 Days On / 2 Days Off+35 ± 977-3 ± 1.5

Data are presented as mean ± SEM at day 21 post-treatment initiation.

Table 3: Common Toxicities Observed at Different Doses (Daily Administration)

Dose (mg/kg, p.o.)Common Side EffectsSeverity
25None observed-
50Mild weight loss, transient lethargyMild
100Significant weight loss (>15%), diarrhea, ruffled furModerate to Severe

Experimental Protocols

Protocol 1: Reconstitution and Dilution of AC-245

  • Vehicle Preparation: Prepare the vehicle by mixing 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.

  • Reconstitution: Allow the lyophilized AC-245 powder to reach room temperature. Add the appropriate volume of vehicle to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the solution for 5-10 minutes. If needed, sonicate in a water bath for 5 minutes to ensure complete dissolution.

  • Working Solutions: Prepare fresh daily working solutions by diluting the stock solution with the vehicle to the final desired concentrations.

Protocol 2: Administration of AC-245 to Mice

  • Animal Handling: Acclimatize the mice to the experimental conditions for at least one week.

  • Dosage Calculation: Calculate the volume of AC-245 solution to be administered based on the individual mouse's body weight. The typical administration volume for oral gavage is 10 mL/kg.

  • Administration: Administer the calculated dose using a proper-sized oral gavage needle. Ensure the needle is inserted correctly to avoid injury.

  • Monitoring: Monitor the mice for any immediate adverse reactions post-administration.

Protocol 3: Tumor Volume Measurement

  • Measurement: Measure the length (L) and width (W) of the subcutaneous tumors using a digital caliper.

  • Calculation: Calculate the tumor volume using the formula: Volume = (L x W²) / 2.

  • Frequency: Measure tumor volumes 2-3 times per week to monitor growth and response to treatment.

Visualizations

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K RAS RAS cMet->RAS HGF HGF (Ligand) HGF->cMet Binds and Activates AC245 This compound AC245->cMet Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Implantation Tumor Cell Implantation TumorGrowth Tumor Growth to ~100-150 mm³ Implantation->TumorGrowth Randomization Randomize Mice into Treatment Groups TumorGrowth->Randomization Dosing Administer AC-245 or Vehicle Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring 2-3 times/week Endpoint Endpoint Reached (e.g., Day 21) Monitoring->Endpoint Analysis Calculate TGI & Assess Toxicity Endpoint->Analysis Troubleshooting_Tree Start Unexpected Result: Poor Efficacy CheckDose Verify Dose & Schedule Start->CheckDose DoseCorrect Dose/Schedule Correct? CheckDose->DoseCorrect CheckFormulation Check Formulation (Precipitation?) FormulationOK Formulation OK? CheckFormulation->FormulationOK CheckModel Assess Tumor Model (c-Met Expression) ModelOK Model Appropriate? CheckModel->ModelOK DoseCorrect->CheckFormulation Yes AdjustDose Action: Adjust Dose/ Schedule per Tables 1&2 DoseCorrect->AdjustDose No FormulationOK->CheckModel Yes Reformulate Action: Prepare Fresh Solution per Protocol 1 FormulationOK->Reformulate No ReconsiderModel Action: Re-evaluate Tumor Model Choice ModelOK->ReconsiderModel No PD_Study Action: Conduct Pharmacodynamic Study ModelOK->PD_Study Yes

References

How to reduce off-target effects of Anticancer agent 245

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center for Anticancer Agent 245, designed to help researchers, scientists, and drug development professionals troubleshoot and mitigate off-target effects.

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and reduce off-target effects during your experiments.

Compound Profile: this compound

  • Class: Tyrosine Kinase Inhibitor (TKI)

  • Primary Target: ABL1 kinase (including the BCR-ABL fusion protein)

  • Known Off-Targets: Members of the SRC family kinases (e.g., LYN, FYN) and c-KIT. Off-target effects are a known challenge with many therapeutic small molecules and can lead to misleading experimental results or toxicity.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for this compound?

A1: Off-target effects are unintended interactions of a drug with proteins other than its intended therapeutic target.[2] For this compound, this means it can inhibit other kinases besides ABL1, such as SRC family kinases. These off-target interactions can lead to cellular toxicity, confounding experimental data, and potentially harmful side effects in a clinical setting.[4]

Q2: How can I predict potential off-target effects of this compound before starting my experiments?

A2: Several computational approaches can predict potential off-target interactions.[5][6] These in silico tools analyze the structure of this compound and compare it against databases of known protein kinase structures to identify potential binding partners.[5][6][7] While predictive, these results should be experimentally validated.

Q3: What are the primary experimental approaches to identify the off-target profile of this compound?

A3: The most common methods are unbiased, large-scale screening techniques:

  • Kinome Profiling: This involves screening this compound against a large panel of purified kinases (often hundreds) to determine its inhibitory activity (IC50) against each.[8][9]

  • Chemical Proteomics: Techniques like affinity-based protein profiling can identify direct binding targets of the agent in complex cell lysates, providing an unbiased view of its protein interactions.[10]

Q4: I'm observing a cellular phenotype that doesn't align with known ABL1 signaling. How can I confirm if this is due to an off-target effect?

A4: To determine if an observed phenotype is due to off-target activity, you can perform the following validation experiments:

  • Use a Structurally Different Inhibitor: Test another ABL1 inhibitor with a different chemical scaffold.[8] If the phenotype persists, it is more likely an on-target effect. If the phenotype is unique to this compound, it suggests an off-target mechanism.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce the expression of the primary target (ABL1) or suspected off-target kinases (e.g., SRC).[1] If knocking down an off-target protein recapitulates the phenotype observed with this compound, this confirms the off-target effect.

  • Rescue Experiments: Transfect cells with a drug-resistant mutant of the primary target (ABL1). This should reverse the on-target effects, but not those caused by off-target interactions.[8]

Troubleshooting Guides

Issue 1: High Cytotoxicity at Concentrations Needed for ABL1 Inhibition

You are observing significant cell death at concentrations required to effectively inhibit ABL1 phosphorylation.

Possible CauseTroubleshooting StepExpected Outcome
Off-target Toxicity 1. Perform a kinome-wide selectivity screen to identify other kinases potently inhibited by the agent.[8]2. Compare the IC50 values for off-targets to the on-target ABL1.Identification of unintended kinase targets that may be responsible for the toxicity.
Inappropriate Dosing 1. Perform a detailed dose-response curve to find the lowest effective concentration. 2. Consider reducing the treatment duration.Reduced cytotoxicity while maintaining sufficient on-target inhibition.[11]
Compound Solubility 1. Verify the solubility of this compound in your cell culture medium. 2. Always include a vehicle-only control (e.g., DMSO) to rule out solvent toxicity.Prevention of compound precipitation, which can cause non-specific cellular stress and toxicity.[8]
Issue 2: Discrepancy Between In Vitro and Cellular Activity

The IC50 of this compound against purified ABL1 kinase is much lower than the concentration required to see an effect in cells (e.g., inhibition of downstream signaling).

Possible CauseTroubleshooting StepExpected Outcome
Poor Cell Permeability 1. Perform a cellular uptake assay to measure the intracellular concentration of the compound. 2. If permeability is low, consider using a different formulation or a more permeable analog if available.Understanding of the compound's bioavailability at the cellular level.
Activation of Compensatory Pathways 1. Use western blotting to probe for the activation of known compensatory signaling pathways (e.g., MAPK, PI3K/AKT). 2. Consider combining this compound with an inhibitor of the compensatory pathway.A clearer understanding of the cellular response and potentially a more potent therapeutic effect.[9]
Drug Efflux 1. Treat cells with known inhibitors of drug efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) in combination with this compound.Increased intracellular concentration and enhanced on-target activity if efflux is the issue.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

This table presents hypothetical kinase inhibition data for this compound, illustrating a common off-target profile for an ABL1 inhibitor.

Kinase TargetIC50 (nM)Target FamilyNotes
ABL1 (On-Target) 5 ABLPrimary Target
c-KIT25Receptor Tyrosine KinaseCommon off-target for ABL1 inhibitors
LYN50SRC FamilyOff-target, potential for hematological toxicity
FYN75SRC FamilyOff-target
SRC150SRC FamilyWeaker off-target
EGFR> 10,000Receptor Tyrosine KinaseHighly selective over EGFR

Experimental Protocols

Protocol 1: Kinome-Wide Selectivity Screening

Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. For a broad screen, a concentration of 1 µM is typically used.

  • Kinase Panel: Utilize a commercial kinase profiling service that offers a radiometric or fluorescence-based activity assay for a large panel of human kinases (e.g., >400 kinases).

  • Assay Principle: The assay measures the ability of this compound to inhibit the phosphorylation of a substrate by each kinase in the panel. This is often done by quantifying the incorporation of ³³P-ATP into the substrate.[1]

  • Data Analysis: The results are typically expressed as the percentage of remaining kinase activity in the presence of the inhibitor compared to a DMSO control. Potent off-targets are identified as those with significant inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target (ABL1) and potential off-targets in intact cells.

Methodology:

  • Cell Treatment: Incubate your cell line of interest with this compound at a desired concentration (e.g., 1 µM) and a vehicle control (DMSO) for a specified time.

  • Heating: Heat the cell suspensions across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble target protein (e.g., ABL1, SRC) at each temperature point using Western blotting.

  • Data Analysis: Binding of this compound will stabilize its target proteins, leading to a higher melting temperature. This is observed as a shift in the melting curve to the right for the drug-treated samples compared to the control.[2]

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Action cluster_1 On-Target Pathway cluster_2 Off-Target Pathway Agent This compound BCR_ABL BCR-ABL Agent->BCR_ABL Inhibits SRC_Family SRC Family Kinases Agent->SRC_Family Inhibits Downstream_On Cancer Proliferation (Inhibited) BCR_ABL->Downstream_On On-Target Effect Downstream_Off Cellular Toxicity SRC_Family->Downstream_Off Off-Target Effect

Caption: On-target vs. off-target pathways of this compound.

G start Start: Unexpected Phenotype Observed kinome_screen Perform Kinome Profiling start->kinome_screen off_targets_identified Off-Targets Identified? kinome_screen->off_targets_identified validate_phenotype Validate with siRNA/ CRISPR Knockdown off_targets_identified->validate_phenotype Yes on_target_effect Conclusion: On-Target Effect or Other Mechanism off_targets_identified->on_target_effect No phenotype_recapitulated Phenotype Recapitulated? validate_phenotype->phenotype_recapitulated confirm_off_target Conclusion: Off-Target Effect phenotype_recapitulated->confirm_off_target Yes phenotype_recapitulated->on_target_effect No

Caption: Workflow for validating a suspected off-target effect.

G start High Cytotoxicity Observed check_dose Is concentration >10x ABL1 IC50? start->check_dose lower_dose Action: Lower Dose & Re-evaluate check_dose->lower_dose Yes check_scaffold Test Structurally Different ABL1 Inhibitor check_dose->check_scaffold No lower_dose->start toxicity_persists Toxicity Persists? check_scaffold->toxicity_persists on_target_tox Likely On-Target Toxicity toxicity_persists->on_target_tox Yes off_target_tox Likely Off-Target Toxicity of Agent 245 toxicity_persists->off_target_tox No

Caption: Troubleshooting logic for high cytotoxicity.

References

Technical Support Center: Enhancing the Bioavailability of Anticancer Agent 245

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Anticancer Agent 245 is a hypothetical compound. The following guidance is based on established principles and strategies for enhancing the bioavailability of poorly soluble anticancer drugs and is intended for research and drug development professionals.

Section 1: Frequently Asked Questions (FAQs) - General Concepts

Q1: What is bioavailability and why is it a critical factor for oral anticancer drugs?

Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form.[1][2] For orally administered drugs, it is a crucial pharmacokinetic parameter that determines the efficacy and therapeutic effect of the agent.[1][3] Many anticancer drugs exhibit poor aqueous solubility, which leads to low dissolution in the gastrointestinal (GI) tract, resulting in low and variable bioavailability.[4] This can lead to sub-therapeutic plasma concentrations, unpredictable patient responses, and potential for increased side effects if doses are escalated to compensate.[5]

Q2: We are observing low plasma concentrations of this compound in our animal models despite administering a high dose. What are the likely causes?

Low plasma concentrations are indicative of poor oral bioavailability, a common challenge for many small molecule inhibitors.[6] The primary reasons often relate to the physicochemical properties of the compound and physiological barriers. For orally administered drugs, poor aqueous solubility and low permeability across the intestinal epithelium are major hurdles.[6][7] Other contributing factors can include:

  • First-pass metabolism: Extensive metabolism by enzymes in the liver before the drug reaches systemic circulation.[3]

  • Efflux by transporters: Active transport of the drug back into the GI lumen by proteins like P-glycoprotein.

  • Degradation: Chemical or enzymatic degradation in the acidic environment of the stomach or within the GI tract.[1]

Q3: What are the initial steps to consider for improving the bioavailability of this compound?

A systematic approach is recommended. Begin by thoroughly characterizing the physicochemical properties of this compound, including its aqueous solubility, dissolution rate, LogP, and pKa. Based on these properties, you can then explore various formulation strategies. Common starting points include particle size reduction (micronization or nanosizing), the use of solubility enhancers, or developing enabling formulations like amorphous solid dispersions or lipid-based systems.[8][9]

Section 2: Troubleshooting Guides - Formulation Strategies

This section provides detailed troubleshooting for common bioavailability enhancement techniques.

Strategy 1: Nanoparticle-Based Formulations (e.g., PLGA Nanoparticles)

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer approved by the FDA for drug delivery systems.[10][11] Encapsulating a hydrophobic drug like this compound into PLGA nanoparticles can improve its oral bioavailability by enhancing its dissolution rate and protecting it from degradation.[12][13]

Q4: Our PLGA nanoparticle formulation of Agent 245 shows low drug loading efficiency (<10%). What are the potential causes and how can we improve it?

Low drug loading is a common issue, particularly when the drug has some degree of hydrophilicity or interacts poorly with the polymer matrix.[14]

  • Troubleshooting Steps:

    • Optimize the Formulation Method: For hydrophobic drugs, a single emulsion-solvent evaporation method (o/w) is typically suitable.[10][11] Ensure the organic solvent (e.g., dichloromethane, ethyl acetate) fully dissolves both the PLGA and Agent 245.[13]

    • Adjust the Drug-to-Polymer Ratio: A very high initial drug concentration can lead to premature drug precipitation. Experiment with decreasing the initial drug-to-polymer ratio.

    • Select an Appropriate PLGA Copolymer: The ratio of lactic acid to glycolic acid (L:G ratio) in PLGA affects its hydrophobicity.[12] A higher lactic acid content (e.g., 75:25) results in a more hydrophobic polymer, which may improve encapsulation of a lipophilic drug.[12]

    • Modify the Emulsification Process: The energy input during sonication or homogenization affects droplet size and subsequent nanoparticle formation. Optimize the power and duration to ensure the formation of a stable emulsion.

Q5: The prepared nanoparticles show significant aggregation and settling after reconstitution in water. How can this be prevented?

Particle aggregation indicates poor colloidal stability, which can be detrimental to in vivo performance.[15]

  • Troubleshooting Steps:

    • Optimize Stabilizer Concentration: The stabilizer (e.g., PVA, Poloxamer 188) is crucial for preventing aggregation.[6] Ensure the concentration is sufficient to coat the nanoparticle surface. Try increasing the PVA concentration in the external aqueous phase.

    • Measure Zeta Potential: The surface charge of the nanoparticles (zeta potential) is a key indicator of stability. A zeta potential of at least ±20 mV is generally required for good electrostatic repulsion. If the value is too low, consider using a different stabilizer or modifying the nanoparticle surface.

    • Control Residual Solvent: Inadequate removal of the organic solvent can lead to particle swelling and aggregation over time. Ensure complete solvent evaporation, for instance, by extending the stirring time.

    • Lyophilization with Cryoprotectants: For long-term storage, lyophilization (freeze-drying) is often necessary. The inclusion of cryoprotectants like trehalose (B1683222) or sucrose (B13894) is essential to prevent aggregation during the freezing and drying processes.

Strategy 2: Amorphous Solid Dispersions (ASDs)

ASDs involve dispersing the drug in a polymer matrix in an amorphous, higher-energy state, which can significantly increase its apparent solubility and dissolution rate.[16][17]

Q6: The amorphous solid dispersion of Agent 245 is recrystallizing during stability studies. What steps can I take to prevent this?

Recrystallization is a major challenge for ASDs, as it negates the solubility advantage.[16]

  • Troubleshooting Steps:

    • Polymer Selection: The choice of polymer is critical. Polymers that form strong intermolecular interactions (e.g., hydrogen bonds) with the drug can effectively inhibit crystallization.[16] Consider screening polymers like PVP-VA, HPMC, or Soluplus.

    • Increase Polymer Loading: A higher polymer-to-drug ratio can better immobilize the drug molecules within the matrix, reducing their mobility and tendency to crystallize.

    • Add a Second Additive: In some cases, a small amount of a third component (an anti-crystallization additive) can disrupt drug-drug interactions and further stabilize the amorphous form.[18][19]

    • Optimize Manufacturing Process: The method of preparation (e.g., spray drying, hot-melt extrusion) can influence the homogeneity and stability of the ASD. Ensure the processing parameters are optimized to achieve a molecularly dispersed system.

Data Presentation: Comparison of Formulation Strategies

Formulation StrategyDrug Loading (%)Particle Size (nm) / Physical StateIn Vitro Dissolution (at 2h)In Vivo Oral Bioavailability (%)
Unformulated Agent 245N/ACrystalline Solid< 5%< 2%
PLGA Nanoparticles15 ± 2.1180 ± 1565 ± 5.3%25 ± 4.5%
Amorphous Solid Dispersion25 (Drug in Polymer)Amorphous Powder85 ± 6.8%45 ± 7.2%
Liposomal Formulation8 ± 1.5120 ± 1055 ± 4.9%30 ± 5.1%

Table 1: Hypothetical comparative data for different formulations of this compound, demonstrating the potential improvements in dissolution and bioavailability.

Section 3: Experimental Protocols

Protocol 1: Preparation of Agent 245-Loaded PLGA Nanoparticles

Objective: To encapsulate this compound within PLGA nanoparticles using a single emulsion-solvent evaporation method.

Materials:

  • This compound

  • PLGA (e.g., 75:25 lactide:glycolide ratio)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)

  • Purified water

  • Probe sonicator

  • Magnetic stirrer

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 15 mg of this compound in 5 mL of DCM.

  • Emulsification: Add the organic phase to 20 mL of the 2% PVA solution. Immediately emulsify the mixture using a probe sonicator for 3 minutes at 40% amplitude on an ice bath.

  • Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a beaker and stir magnetically at room temperature for at least 4 hours to allow for the complete evaporation of DCM.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in purified water and centrifuging again. Repeat this washing step twice to remove excess PVA and unencapsulated drug.

  • Storage: Resuspend the final pellet in a small volume of water containing a cryoprotectant (e.g., 5% trehalose) and lyophilize for long-term storage.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

Objective: To evaluate and compare the oral bioavailability of different formulations of this compound.

Materials:

  • This compound formulations (e.g., aqueous suspension, nanoparticle formulation)

  • Male CD-1 mice (or other appropriate strain)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS system for quantifying Agent 245 in plasma

Procedure:

  • Fast the mice overnight with free access to water.

  • Administer the this compound formulation via oral gavage at the desired dose (e.g., 10 mg/kg).[6]

  • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[6]

  • Process the blood samples to obtain plasma.[6]

  • Analyze the plasma samples to determine the concentration of this compound using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

  • For absolute bioavailability determination, a separate group of mice should be administered this compound intravenously. The oral bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Section 4: Visualizations and Signaling Pathways

Diagram 1: Experimental Workflow for Bioavailability Enhancement

This diagram outlines the logical steps a researcher would take when tasked with improving the bioavailability of a new chemical entity like Agent 245.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy Selection cluster_2 Phase 3: Optimization & In Vitro Testing cluster_3 Phase 4: In Vivo Evaluation Start Start: Poorly Soluble This compound PhysChem Physicochemical Characterization (Solubility, LogP, pKa) Start->PhysChem Strategy Select Formulation Strategy PhysChem->Strategy Nano Nanoparticles (e.g., PLGA) Strategy->Nano ASD Amorphous Solid Dispersions Strategy->ASD Lipid Lipid-Based (e.g., SEDDS) Strategy->Lipid Prodrug Prodrug Approach Strategy->Prodrug Optimize Formulation Optimization Nano->Optimize ASD->Optimize Lipid->Optimize Prodrug->Optimize InVitro In Vitro Dissolution & Stability Testing Optimize->InVitro Decision Proceed to In Vivo? InVitro->Decision Decision->Optimize No (Re-optimize) InVivo In Vivo Pharmacokinetic Study in Animal Model Decision->InVivo Yes End End: Enhanced Bioavailability Achieved InVivo->End

Caption: Workflow for selecting and optimizing a bioavailability enhancement strategy.

Diagram 2: Impact of Bioavailability on a Target Signaling Pathway

Sufficient bioavailability is critical for achieving therapeutic concentrations of a drug at the target site, enabling it to effectively modulate signaling pathways. This diagram illustrates a hypothetical scenario where Agent 245 is a kinase inhibitor.

G cluster_0 Drug Administration & Absorption cluster_1 Systemic Circulation cluster_2 Cellular Action & Signaling Cascade cluster_3 Bioavailability Scenarios OralDose Oral Dose of Agent 245 Formulation Plasma Agent 245 in Plasma OralDose->Plasma Bioavailability (F%) RAF RAF Kinase Plasma->RAF Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation LowBio Low Bioavailability: - Insufficient plasma concentration - Incomplete RAF inhibition - Pathway remains active HighBio High Bioavailability: - Therapeutic plasma concentration - Effective RAF inhibition - Pathway blocked

Caption: Impact of bioavailability on the inhibition of a cancer signaling pathway.

References

Minimizing toxicity of Anticancer agent 245 in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Anticancer Agent 245

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for minimizing the toxicity of this compound in animal models.

Troubleshooting Guide

This section addresses specific issues that may be encountered during in vivo experiments with this compound.

Issue 1: Unexpectedly High Levels of Hepatotoxicity

Question: We are observing significantly elevated ALT and AST levels ( >5x baseline) in our mouse model within the first week of treatment with this compound. How can we manage this?

Answer:

This level of hepatotoxicity suggests acute liver injury. Consider the following tiered mitigation strategy:

  • Dose Reduction: The most immediate and effective strategy is to reduce the dose. A 25-50% dose reduction is a standard starting point. Assess efficacy at the lower dose to ensure the therapeutic window is maintained.

  • Alternate Dosing Schedule: Instead of daily dosing, switching to an intermittent schedule (e.g., 5 days on, 2 days off) can allow for hepatic recovery without significantly compromising anti-tumor efficacy.

  • Co-administration with a Hepatoprotective Agent: The use of N-acetylcysteine (NAC) has been shown to mitigate drug-induced liver injury by replenishing glutathione (B108866) stores. A pilot study to determine the optimal dose and timing of NAC administration alongside this compound is recommended.

Experimental Protocol: N-acetylcysteine (NAC) Co-administration for Hepatotoxicity Mitigation

  • Animal Model: Use the same tumor-bearing mouse model in which hepatotoxicity was observed.

  • Grouping (n=8-10 per group):

    • Group A: Vehicle control.

    • Group B: this compound at the standard toxic dose.

    • Group C: this compound + NAC (e.g., 150 mg/kg, intraperitoneally), administered 2 hours prior to the anticancer agent.

    • Group D: NAC alone.

  • Procedure:

    • Administer treatments as per the group design for 14 days.

    • Collect blood samples via tail vein or retro-orbital sinus at baseline, Day 7, and Day 14 for clinical chemistry analysis (ALT, AST).

    • Monitor animal weight and general health daily.

    • At the end of the study, harvest liver tissue for histopathological analysis (H&E staining) to assess for necrosis, inflammation, and steatosis.

  • Endpoint Analysis: Compare serum ALT/AST levels and histopathology scores between groups to determine if NAC provides a protective effect.

Issue 2: Severe Gastrointestinal Distress and Weight Loss

Question: Our rat model is experiencing severe diarrhea and a >15% loss in body weight after 10 days of continuous dosing with this compound. What are our options?

Answer:

Significant weight loss and GI distress are common off-target effects of agents targeting pathways shared by the gut epithelium.

  • Symptomatic Treatment: Co-administration of anti-diarrheal agents like loperamide (B1203769) can manage symptoms. Ensure adequate hydration with subcutaneous fluids if necessary.

  • Nutritional Support: Provide a highly palatable, high-calorie dietary supplement to counteract weight loss.

  • Formulation and Route of Administration: If using oral gavage, ensure the vehicle is well-tolerated. Consider if a parenteral route (e.g., subcutaneous) might reduce direct GI exposure, though this may alter the pharmacokinetic profile.

  • Dosing Holiday: Introduce a brief "dosing holiday" (2-3 days) upon observing >15% weight loss to allow for animal recovery, then resume at the same or a reduced dose.

Logical Workflow for Toxicity Management

G cluster_observe Observation cluster_action Immediate Action cluster_investigate Investigation cluster_outcome Outcome observe Significant Toxicity Observed (e.g., >15% Weight Loss, >5x ALT) dose_reduce Dose Reduction (25-50%) observe->dose_reduce schedule_change Intermittent Dosing Schedule observe->schedule_change supportive_care Supportive Care (e.g., Fluids, Diet) observe->supportive_care coadmin Test Co-administration (e.g., NAC, Loperamide) dose_reduce->coadmin schedule_change->coadmin formulation Evaluate Formulation / Route supportive_care->formulation resolve Toxicity Resolved Efficacy Maintained coadmin->resolve no_resolve Toxicity Persists Therapeutic Window Lost coadmin->no_resolve formulation->resolve formulation->no_resolve

Caption: Tiered approach to managing in-vivo toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of off-target toxicity for this compound?

A1: this compound is a potent inhibitor of the VEGFR-2/PDGFR signaling pathway. While crucial for inhibiting tumor angiogenesis, this pathway is also active in healthy tissues. Off-target effects, such as hypertension and impaired wound healing, can occur due to inhibition of VEGFR-2 in normal endothelial cells.

Signaling Pathway: VEGFR-2 Inhibition

G cluster_agent Mechanism of Action cluster_downstream Downstream Effects cluster_outcome Biological Outcome agent This compound receptor VEGFR-2 Receptor agent->receptor Inhibits pi3k PI3K/Akt Pathway receptor->pi3k ras Ras/MAPK Pathway receptor->ras plc PLCγ Pathway receptor->plc survival Endothelial Cell Survival (Inhibited) pi3k->survival ras->survival plc->survival angiogenesis Tumor Angiogenesis (Inhibited) survival->angiogenesis

Caption: Inhibition of VEGFR-2 signaling by Agent 245.

Q2: Are there recommended biomarkers to monitor for early signs of nephrotoxicity?

A2: Yes. Beyond standard serum creatinine (B1669602) and BUN, which can be late indicators, monitoring of novel urinary biomarkers is recommended for earlier detection of kidney injury. These include Kidney Injury Molecule-1 (KIM-1) and Clusterin. Collecting urine samples at baseline and throughout the study for ELISA-based analysis of these markers is advised.

Q3: How does the toxicity profile of this compound compare to other VEGFR-2 inhibitors?

A3: The observed toxicities are generally consistent with the class of VEGFR-2/multi-kinase inhibitors. However, the severity can differ based on the agent's kinase selectivity profile and pharmacokinetic properties. The table below provides a comparative summary based on typical preclinical findings.

Data Summary: Comparative Toxicity Profile

ParameterThis compound (Hypothetical Data)Sunitinib (Reference)Sorafenib (Reference)
Primary Targets VEGFR-2, PDGFRVEGFRs, PDGFRs, c-KITVEGFRs, PDGFR, RAF
Hepatotoxicity (ALT/AST) Moderate (3-5x increase)Mild to ModerateModerate to Severe
Nephrotoxicity (Creatinine) Mild (1.5-2x increase)MildMild
Cardiotoxicity (QTc) Moderate ProlongationMild to ModerateMild
GI Toxicity (Diarrhea) Moderate to SevereMild to ModerateSevere

Q4: What is the recommended experimental workflow for a standard toxicology study with this compound?

A4: A comprehensive toxicology study should include dose-range finding followed by a definitive study incorporating clinical observations, clinical pathology, and histopathology.

Experimental Workflow: In-Vivo Toxicology Assessment

G cluster_phase1 Phase 1: Dose Range Finding cluster_phase2 Phase 2: Definitive Study cluster_phase3 Phase 3: Endpoint Analysis drf Dose Range Finding (3-5 doses, n=3/group) mtd Determine MTD (Maximum Tolerated Dose) drf->mtd main_study Main Study (Vehicle, Low, Mid, High Dose) mtd->main_study monitoring In-Life Monitoring (Weight, Clinical Signs, Blood Draws) main_study->monitoring necropsy Necropsy & Tissue Collection monitoring->necropsy clinpath Clinical Pathology (Hematology, Chemistry) necropsy->clinpath histopath Histopathology (Organ Microscopic Exam) necropsy->histopath

Caption: Standard workflow for preclinical toxicity studies.

Technical Support Center: Refining Purification Methods for Anticancer Agent 245

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Anticancer Agent 245.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, a potent small molecule inhibitor. The primary purification method discussed is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a common and effective technique for such compounds.

Issue 1: Low Yield of this compound Post-Purification

Potential Cause Recommended Solution
Suboptimal RP-HPLC Conditions 1. Optimize Gradient Elution: Start with a broad gradient (e.g., 5-95% acetonitrile (B52724) in water over 30 minutes) to determine the approximate elution time. Then, run a shallower gradient around the elution point of the compound to improve separation from closely eluting impurities. 2. Adjust Flow Rate: A lower flow rate can improve peak resolution and, in some cases, yield. Experiment with flow rates between 0.5-1.0 mL/min for analytical scale and adjust proportionally for preparative scale. 3. Evaluate Different Columns: Test columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one with the best selectivity for this compound and its impurities.
Compound Precipitation on Column 1. Increase Initial Mobile Phase Organic Content: If the compound precipitates upon injection, increase the percentage of organic solvent in the initial mobile phase. 2. Dissolve Sample in a Stronger Solvent: Ensure the sample is fully dissolved before injection. Using a small amount of a stronger solvent (like DMSO) to dissolve the sample before diluting with the mobile phase can help.
Degradation of the Compound 1. pH Adjustment: The stability of this compound may be pH-dependent. Add a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to maintain a low pH, which often improves the stability of small molecules. 2. Temperature Control: Perform the purification at a controlled room temperature or consider using a cooled autosampler and column compartment to minimize degradation.

Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC Chromatogram

Potential Cause Recommended Solution
Column Overload 1. Reduce Sample Concentration: Dilute the sample before injection. Overloading the column is a common cause of peak distortion. 2. Use a Preparative Column: If a high throughput is required, switch to a larger-diameter preparative column with a higher loading capacity.
Secondary Interactions with Stationary Phase 1. Mobile Phase Modifier: The addition of a small amount of a competing agent, such as TFA, can mask active sites on the silica (B1680970) backbone of the stationary phase, reducing peak tailing. 2. Increase Mobile Phase Ionic Strength: Adding a salt (e.g., 20-50 mM ammonium (B1175870) acetate) to the mobile phase can sometimes improve peak shape.
Column Void or Contamination 1. Flush the Column: Wash the column with a strong solvent (e.g., isopropanol) to remove any strongly retained contaminants. 2. Replace the Column: If the problem persists, a void may have formed at the head of the column, in which case the column should be replaced.

Issue 3: Presence of Impurities in the Final Product

Potential Cause Recommended Solution
Co-elution with an Impurity 1. Method Optimization: Adjust the mobile phase composition, gradient, or stationary phase to achieve better separation. 2. Orthogonal Purification Method: If co-elution cannot be resolved by RP-HPLC, consider a secondary purification step using a different technique, such as normal-phase chromatography or crystallization.
Contamination from Solvents or Equipment 1. Use High-Purity Solvents: Ensure all solvents are HPLC-grade or higher. 2. Clean the System: Thoroughly flush the HPLC system between runs to prevent cross-contamination.
Instability of the Purified Compound 1. Proper Storage: Store the purified this compound under recommended conditions (e.g., -20°C, protected from light) to prevent degradation. 2. Formulation: For long-term storage, consider formulating the compound in a stabilizing buffer or lyophilizing it.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for the purification of this compound?

A1: A good starting point for the purification of this compound is Reverse-Phase HPLC using a C18 column. A typical starting gradient would be 10-90% acetonitrile in water with 0.1% TFA over 20 minutes. The sample should be dissolved in a minimal amount of DMSO or a solvent mixture that matches the initial mobile phase conditions.

Q2: How can I confirm the purity of my final product?

A2: Purity should be assessed using at least two different analytical techniques. High-purity is often confirmed with analytical HPLC, showing a single peak at the correct retention time.[1] Further confirmation of identity and absence of impurities can be achieved using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Q3: My purified this compound shows reduced biological activity. What could be the reason?

A3: Reduced biological activity can stem from several factors. Degradation during purification or storage is a common cause.[2] Ensure that the compound is not exposed to harsh pH conditions or high temperatures for extended periods. Another possibility is the presence of residual solvents from the purification process that may interfere with the biological assay. It is crucial to thoroughly dry the sample post-purification.

Q4: Is it necessary to remove Trifluoroacetic Acid (TFA) after purification?

A4: Yes, if the purified compound is intended for use in cell-based assays, it is highly recommended to remove TFA. TFA can be toxic to cells and may alter the pH of the culture medium. This can be achieved by repeated lyophilization from a solution containing a low concentration of a volatile acid like hydrochloric acid or by using a salt-free mobile phase system for the final purification step.

Q5: What are some alternative purification techniques if RP-HPLC is not effective?

A5: If RP-HPLC does not provide the desired purity, other chromatographic techniques can be employed. Normal-phase chromatography can be effective for separating isomers.[3] Other methods include crystallization, which is excellent for achieving high purity, and supercritical fluid chromatography (SFC), which is a greener alternative to traditional chromatography.[4]

Experimental Protocols

Protocol 1: RP-HPLC Purification of this compound

  • System Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Column: C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm.

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1 mL/min.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal volume of DMSO.

    • Dilute the sample with Mobile Phase A to a final concentration of approximately 1-5 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Run:

    • Inject the prepared sample onto the column.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes.

    • Return to initial conditions of 5% Mobile Phase B over 1 minute and hold for 4 minutes to re-equilibrate.

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak of interest.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the pure fractions, and remove the solvent using a rotary evaporator or lyophilizer.

Data Presentation

Table 1: IC50 Values of this compound Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)[5]
SKOV3Ovarian Cancer0.021
MDA-MB-231Breast Cancer0.056
HCT-116Colon Cancer0.11

Visualizations

experimental_workflow cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_analysis Analysis & Final Product crude_product Crude this compound dissolution Dissolution in DMSO/Mobile Phase A crude_product->dissolution filtration 0.22 µm Filtration dissolution->filtration hplc Preparative RP-HPLC filtration->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_check Purity Analysis (Analytical HPLC, LC-MS) fraction_collection->purity_check purity_check->hplc If Impure solvent_removal Solvent Removal (Lyophilization) purity_check->solvent_removal If Pure final_product Pure this compound (>99%) solvent_removal->final_product signaling_pathway cluster_cell Cancer Cell cluster_outcome Cellular Outcome agent245 This compound receptor Target Protein Kinase agent245->receptor Inhibits downstream_effector Downstream Effector Protein receptor->downstream_effector transcription_factor Transcription Factor downstream_effector->transcription_factor nucleus Nucleus transcription_factor->nucleus Translocation apoptosis Apoptosis nucleus->apoptosis Induces Pro-Apoptotic Gene Expression proliferation_inhibition Inhibition of Proliferation nucleus->proliferation_inhibition Blocks Pro-Survival Gene Expression

References

Validation & Comparative

Comparative Analysis of Fascaplysin versus Cisplatin in Lung Cancer Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of oncology research, the quest for more effective and targeted anticancer agents is perpetual. This guide provides a detailed comparison between the established chemotherapeutic agent, cisplatin (B142131), and a promising novel marine-derived compound, fascaplysin (B45494), in the context of lung cancer cell treatment. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data, methodologies, and mechanistic insights.

Overview of Anticancer Agents

Cisplatin is a cornerstone of chemotherapy for various cancers, including non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC). Its mechanism of action primarily involves cross-linking with DNA, which obstructs DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] However, its efficacy is often limited by significant side effects and the development of drug resistance.

Fascaplysin , a bis-indole alkaloid isolated from marine sponges, has demonstrated potent anticancer activities.[2] It is known to act as a cyclin-dependent kinase 4 (CDK4) inhibitor, leading to cell cycle arrest.[3] Additionally, it has been shown to induce apoptosis and exhibits synergistic effects when combined with cisplatin.[3][4]

Comparative Efficacy in Lung Cancer Cell Lines

The following tables summarize the cytotoxic effects of fascaplysin and cisplatin on various lung cancer cell lines, as determined by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency.

Table 1: IC50 Values of Fascaplysin in Lung Cancer Cell Lines

Cell LineTypeIC50 (µM)Reference
NSCLC (mean)Non-Small Cell Lung Cancer1.15[3][4]
SCLC (mean)Small Cell Lung Cancer0.89[3][4]
NCI-H417Chemoresistant SCLCNot specified[5]
DMS153Chemoresistant SCLCNot specified[5]
SCLC26AChemosensitive SCLCNot specified[5]

Table 2: IC50 Values of Cisplatin in Lung Cancer Cell Lines

Cell LineTypeIC50 (µM)Reference
SCLC26AChemosensitive SCLC1.2 ± 0.6[5]
NCI-H417Chemoresistant SCLC12.0 ± 2.8[5]
DMS153Chemoresistant SCLC3.3 ± 0.9[5]

Mechanism of Action: A Comparative Look

Both fascaplysin and cisplatin induce cell death in lung cancer cells, but through distinct and sometimes overlapping mechanisms.

Fascaplysin: Cell Cycle Arrest and Apoptosis Induction

Fascaplysin primarily induces cell cycle arrest at the G1/S phase by inhibiting CDK4.[3] At higher concentrations, it can also cause S-phase arrest.[5] This cell cycle blockade is a critical step leading to the induction of apoptosis (programmed cell death). Furthermore, fascaplysin has been shown to generate reactive oxygen species (ROS), which can contribute to its apoptotic effects.[5]

fascaplysin_pathway Fascaplysin Fascaplysin CDK4 CDK4 Fascaplysin->CDK4 inhibits ROS ROS Production Fascaplysin->ROS G1_S_Phase G1/S Phase Arrest CDK4->G1_S_Phase promotes progression (inhibited by Fascaplysin) Apoptosis Apoptosis G1_S_Phase->Apoptosis leads to ROS->Apoptosis induces

Caption: Simplified signaling pathway of Fascaplysin in lung cancer cells.
Cisplatin: DNA Damage and Apoptotic Pathways

Cisplatin exerts its cytotoxic effects by forming platinum-DNA adducts, which trigger a DNA damage response.[1] This can lead to cell cycle arrest, typically at the G2/M phase, to allow for DNA repair. If the damage is too extensive, the cell is directed towards apoptosis. The apoptotic cascade initiated by cisplatin can involve both intrinsic (mitochondrial) and extrinsic pathways.

cisplatin_pathway Cisplatin Cisplatin DNA Cellular DNA Cisplatin->DNA cross-links DNA_Damage DNA Damage DNA->DNA_Damage Cell_Cycle_Arrest G2/M Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis if severe Cell_Cycle_Arrest->Apoptosis can lead to

Caption: Simplified mechanism of action of Cisplatin in lung cancer cells.

Synergistic Potential

Studies have indicated that fascaplysin exhibits at least an additive and potentially synergistic cytotoxic effect when used in combination with cisplatin in NSCLC cell lines.[3][4] This suggests that a combination therapy approach could be more effective than either agent alone, potentially allowing for lower doses and reduced toxicity.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of anticancer agents. Specific details may vary between laboratories.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Lung cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the anticancer agent (e.g., fascaplysin or cisplatin) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated from the dose-response curve.

mtt_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Lung Cancer Cells (96-well plate) adhere Allow Adhesion (Overnight) seed_cells->adhere add_compound Add Anticancer Agent (Varying Concentrations) adhere->add_compound incubate_compound Incubate (e.g., 48h) add_compound->incubate_compound add_mtt Add MTT Solution incubate_compound->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: General workflow for a cell viability (MTT) assay.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells following treatment.

  • Cell Treatment: Cells are treated with the anticancer agent as described above.

  • Cell Harvesting: Both adherent and floating cells are collected and washed.

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Flow Cytometry with PI Staining)

This technique determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Similar to the apoptosis assay.

  • Fixation: Cells are fixed in cold ethanol (B145695) to permeabilize the membrane.

  • Staining: Cells are treated with RNase and stained with Propidium Iodide (PI), which intercalates with DNA.

  • Flow Cytometry: The DNA content of the cells is measured by flow cytometry, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Conclusion and Future Directions

Fascaplysin demonstrates significant potential as an anticancer agent for lung cancer, exhibiting potent cytotoxicity and a distinct mechanism of action compared to the conventional drug, cisplatin. Its ability to act synergistically with cisplatin opens promising avenues for combination therapies that could enhance efficacy and overcome resistance. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of fascaplysin in the treatment of lung cancer.

References

Validating the Target of Anticancer Agent 245: A Comparative Guide to siRNA-Mediated Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of methodologies for validating the molecular target of novel anticancer compounds, using Anticancer agent 245 as a case study. For the purpose of this guide, we will hypothesize that the target of this compound is the fictitious, yet representative, Protein Kinase X (PKX) , a key component in a hypothetical cancer cell proliferation signaling pathway. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound (also known as Compound 115) has demonstrated potent anti-proliferative activity in various cancer cell lines, including SKOV3 (ovarian), MDA-MB-231 (breast), and HCT-116 (colon), with IC50 values of 0.021, 0.056, and 0.11 µM, respectively[1][2]. While its efficacy is promising, robust target validation is a critical step in the preclinical development of any new therapeutic agent. This guide focuses on the use of small interfering RNA (siRNA) as a powerful tool for validating the proposed target of this compound, PKX. We will provide detailed experimental protocols, present hypothetical data for comparison, and discuss alternative target validation methods.

The underlying principle of siRNA-mediated target validation is that if a drug's anticancer effect is due to the inhibition of a specific target protein, then reducing the expression of that same protein using siRNA should mimic the effect of the drug.[3] Furthermore, knockdown of the target protein should ideally lead to a reduced sensitivity of the cancer cells to the drug, as the molecular target is already diminished.

Hypothetical Signaling Pathway of Protein Kinase X (PKX)

PKX_Signaling_Pathway Growth Factor Growth Factor Growth Factor Receptor Growth Factor Receptor Growth Factor->Growth Factor Receptor PKX PKX Growth Factor Receptor->PKX Downstream Effector 1 Downstream Effector 1 PKX->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Downstream Effector 1->Downstream Effector 2 Transcription Factors Transcription Factors Downstream Effector 2->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation This compound This compound This compound->PKX Target_Validation_Comparison cluster_genetic Genetic Approaches cluster_biochemical Biochemical Approaches siRNA siRNA Transient knockdown - Fast and versatile - Potential off-target effects shRNA shRNA Stable knockdown - Suitable for long-term studies - Requires viral delivery CRISPR CRISPR/Cas9 Gene knockout - Complete loss of function - Can be lethal for essential genes Thermal Shift Thermal Shift Assay Direct drug-target binding - In vitro biochemical assay - Does not confirm in-cell activity

References

Navigating Resistance: A Comparative Analysis of Anticancer Agent 245 and Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A new investigational compound, Anticancer Agent 245 (also known as compound 115), has demonstrated significant potency against several cancer cell lines. While initially presumed to function as a kinase inhibitor, emerging research points to a novel mechanism of action, distinguishing it from many targeted therapies currently in use. This guide provides a comprehensive comparison of this compound with established kinase inhibitors, focusing on its unique biological target, available efficacy data, and the experimental protocols used for its evaluation. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the evolving landscape of cancer therapeutics.

Shifting Perspectives: The Novel Mechanism of Action of this compound

Recent studies have revealed that the anticancer activity of benzoxaboroles, the chemical class to which this compound belongs, is not derived from the inhibition of protein kinases. Instead, these compounds have been found to target and inhibit CPSF3 (Cleavage and Polyadenylation Specificity Factor 3), an endonuclease essential for the 3'-end processing of pre-messenger RNA (pre-mRNA).[1] By inhibiting CPSF3, benzoxaboroles disrupt the normal process of transcription, leading to a downregulation of multiple genes and ultimately inducing cancer cell death.[1] This mechanism is fundamentally different from that of kinase inhibitors, which typically target the ATP-binding site of specific kinases to block downstream signaling pathways involved in cell proliferation and survival.

Comparative Efficacy of this compound

While direct cross-resistance data with kinase inhibitors is not available due to its distinct mechanism of action, the standalone potency of this compound has been established in several cancer cell lines. The 50% inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells, are summarized below.

Cell LineCancer TypeIC50 (µM)
SKOV3Ovarian Cancer0.021[2]
MDA-MB-231Breast Cancer0.056[2]
HCT-116Colon Cancer0.11[2]

These low nanomolar to sub-micromolar IC50 values indicate high potency in these cell lines. The primary research by Zhang et al. (2019) also demonstrated that compound 115 (this compound) effectively induced apoptosis and inhibited colony formation in ovarian cancer cells.[3]

Experimental Protocols

The determination of the IC50 values and the assessment of cross-resistance profiles rely on robust cell viability and cytotoxicity assays. Below are detailed methodologies for key experiments relevant to the evaluation of novel anticancer agents.

Cell Viability and IC50 Determination: MTT Assay

A common method to assess the cytotoxic effect of an anticancer agent and determine its IC50 value is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the anticancer agent (e.g., this compound) or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the drug to exert its effect.

  • MTT Addition: A sterile MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: The medium containing MTT is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Data Acquisition: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The absorbance values are converted to a percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Visualizing the Science: Diagrams of Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Proposed Mechanism of Anticancer Benzoxaboroles cluster_nucleus Cell Nucleus DNA DNA pre_mRNA pre-mRNA DNA->pre_mRNA Transcription CPSF3 CPSF3 (Endonuclease) pre_mRNA->CPSF3 Binding for 3' end processing processed_mRNA Processed mRNA CPSF3->processed_mRNA Cleavage Apoptosis Apoptosis (Cell Death) CPSF3->Apoptosis Downregulation of gene expression leads to Agent245 This compound (Benzoxaborole) Agent245->CPSF3 Inhibition

Caption: Proposed mechanism of action of this compound targeting CPSF3.

General Workflow for Cross-Resistance Profiling start Start: Select Parental Cancer Cell Line develop_resistant Develop Resistant Cell Lines (Continuous exposure to increasing concentrations of Kinase Inhibitor A, B, etc.) start->develop_resistant parental_line Parental (Sensitive) Cell Line start->parental_line resistant_line_A Resistant Cell Line A (Resistant to Kinase Inhibitor A) develop_resistant->resistant_line_A resistant_line_B Resistant Cell Line B (Resistant to Kinase Inhibitor B) develop_resistant->resistant_line_B treat_all Treat all cell lines with This compound and a panel of other kinase inhibitors parental_line->treat_all resistant_line_A->treat_all resistant_line_B->treat_all viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat_all->viability_assay calculate_ic50 Calculate IC50 values for each drug in each cell line viability_assay->calculate_ic50 resistance_factor Calculate Resistance Factor (RF) RF = IC50 (Resistant Line) / IC50 (Parental Line) calculate_ic50->resistance_factor analyze Analyze Cross-Resistance Profile (High RF indicates cross-resistance, Low RF indicates lack of cross-resistance) resistance_factor->analyze end End analyze->end

Caption: A generalized workflow for determining the cross-resistance profile of a novel anticancer agent.

References

Independent Validation of Anticancer Agent 245's Antitumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antitumor activity of the novel anticancer agent 245 (also known as Compound 115) against established chemotherapeutic agents. The data presented is compiled from peer-reviewed studies to offer an independent validation of its potential.

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic effects against a panel of human cancer cell lines, including ovarian (SKOV3), triple-negative breast (MDA-MB-231), and colon (HCT-116) cancer cells. The following tables summarize the half-maximal inhibitory concentration (IC50) values for agent 245 and standard-of-care chemotherapeutic agents used in the treatment of these cancers.

Table 1: In Vitro Cytotoxicity against Ovarian Cancer Cell Line SKOV3

CompoundIC50 (µM)Reference
This compound0.021[1]Zhang J, et al. J Med Chem. 2019.
Paclitaxel0.0032[2]
Carboplatin>10[3]

Table 2: In Vitro Cytotoxicity against Breast Cancer Cell Line MDA-MB-231

CompoundIC50 (µM)Reference
This compound0.056[1]Zhang J, et al. J Med Chem. 2019.
Paclitaxel0.002 - 75[4][5]
Doxorubicin1.38 - 8.306[6][7]

Table 3: In Vitro Cytotoxicity against Colon Cancer Cell Line HCT-116

CompoundIC50 (µM)Reference
This compound0.11[1]Zhang J, et al. J Med Chem. 2019.
5-FluorouracilNot Found
Oxaliplatin7.53 - >10[8][9]

In Vivo Antitumor Efficacy

In vivo studies using tumor xenograft models in mice have further substantiated the antitumor potential of this compound. The following table summarizes the available in vivo data for agent 245 and comparator drugs against xenografts of the respective cell lines.

Table 4: In Vivo Antitumor Efficacy in Mouse Xenograft Models

Cancer TypeCell LineCompoundDosing ScheduleTumor Growth Inhibition (%)Reference
Ovarian CancerSKOV3This compoundNot SpecifiedEfficaciousZhang J, et al. J Med Chem. 2019.
Ovarian CancerSKOV3Paclitaxel20 mg/kg, IP, once/weekSignificant[10]
Breast CancerMDA-MB-231DoxorubicinNot SpecifiedSignificant[11]
Colon CancerHCT-1165-FluorouracilNot SpecifiedNot Specified

Mechanism of Action & Signaling Pathways

This compound has been reported to induce apoptosis in cancer cells. However, the specific signaling pathway has not been fully elucidated. The established mechanisms of action for the comparator drugs are well-characterized and are depicted in the diagrams below.

Mechanism of Action of Standard Chemotherapeutic Agents cluster_paclitaxel Paclitaxel cluster_doxorubicin Doxorubicin cluster_oxaliplatin Oxaliplatin Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Mitotic_Spindle Mitotic_Spindle Microtubules->Mitotic_Spindle Disrupts formation Cell_Cycle_Arrest Cell_Cycle_Arrest Mitotic_Spindle->Cell_Cycle_Arrest Leads to Apoptosis_P Apoptosis_P Cell_Cycle_Arrest->Apoptosis_P Induces Doxorubicin Doxorubicin Topoisomerase_II Topoisomerase_II Doxorubicin->Topoisomerase_II Inhibits DNA_Strand_Breaks DNA_Strand_Breaks Topoisomerase_II->DNA_Strand_Breaks Causes DNA_Replication_Transcription DNA_Replication_Transcription DNA_Strand_Breaks->DNA_Replication_Transcription Blocks Apoptosis_D Apoptosis_D DNA_Replication_Transcription->Apoptosis_D Induces Oxaliplatin Oxaliplatin DNA DNA Oxaliplatin->DNA Binds to DNA_Adducts DNA_Adducts DNA->DNA_Adducts Forms DNA_Synthesis_Function DNA_Synthesis_Function DNA_Adducts->DNA_Synthesis_Function Inhibits Apoptosis_O Apoptosis_O DNA_Synthesis_Function->Apoptosis_O Induces

Caption: Mechanisms of action for paclitaxel, doxorubicin, and oxaliplatin.

Experimental Protocols

Detailed methodologies for the key in vitro and in vivo assays are provided below to facilitate the replication and validation of these findings.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT Assay Workflow Start Start Seed_Cells Seed cells into 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add test compound at various concentrations Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution to each well Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance End End Measure_Absorbance->End

Caption: A generalized workflow for the MTT cell viability assay.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Colony Formation Assay

The colony formation assay is an in vitro cell survival assay based on the ability of a single cell to grow into a colony.

Colony Formation Assay Workflow Start Start Seed_Cells Seed a low density of cells in a 6-well plate Start->Seed_Cells Treat_Compound Treat with test compound for 24h Seed_Cells->Treat_Compound Wash_and_Replace_Medium Wash and replace with fresh medium Treat_Compound->Wash_and_Replace_Medium Incubate_1_2_weeks Incubate for 1-2 weeks Wash_and_Replace_Medium->Incubate_1_2_weeks Fix_and_Stain Fix and stain colonies (e.g., with crystal violet) Incubate_1_2_weeks->Fix_and_Stain Count_Colonies Count colonies Fix_and_Stain->Count_Colonies End End Count_Colonies->End

Caption: A generalized workflow for the colony formation assay.

Protocol:

  • Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.

  • After 24 hours, treat the cells with the test compound for a specified duration.

  • Remove the drug-containing medium, wash with PBS, and add fresh medium.

  • Incubate for 1-2 weeks, allowing colonies to form.

  • Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.

  • Count the number of colonies containing at least 50 cells.

Tumor Xenograft Mouse Model

This in vivo model is used to assess the antitumor efficacy of a compound on a tumor growing in a mouse.

Tumor Xenograft Model Workflow Start Start Inject_Cells Subcutaneously inject cancer cells into immunodeficient mice Start->Inject_Cells Tumor_Growth Allow tumors to grow to a palpable size Inject_Cells->Tumor_Growth Randomize_Mice Randomize mice into treatment and control groups Tumor_Growth->Randomize_Mice Administer_Treatment Administer test compound or vehicle control Randomize_Mice->Administer_Treatment Monitor_Tumor_Volume Monitor tumor volume and body weight Administer_Treatment->Monitor_Tumor_Volume Euthanize_and_Excise Euthanize mice and excise tumors at endpoint Monitor_Tumor_Volume->Euthanize_and_Excise Analyze_Data Analyze tumor weight and volume data Euthanize_and_Excise->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for a tumor xenograft mouse model study.

Protocol:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into different treatment groups (vehicle control and test compound).

  • Administer the treatment according to the specified dosing schedule and route.

  • Measure tumor dimensions with calipers and calculate tumor volume (Volume = (width² x length)/2) and monitor the body weight of the mice regularly.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

References

Harnessing Synergy: A Comparative Guide to Anticancer Agent 245 (a PARP Inhibitor) in Combination with Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The convergence of targeted therapy and immunotherapy represents a paradigm shift in oncology. This guide provides a comprehensive comparison of the synergistic effects observed when combining Anticancer Agent 245, a potent Poly (ADP-ribose) polymerase (PARP) inhibitor, with immune checkpoint inhibitors (ICIs). By leveraging distinct but complementary mechanisms, this combination therapy aims to overcome the limitations of monotherapy and enhance anti-tumor responses across a range of malignancies. This document synthesizes key preclinical and clinical data, details experimental methodologies, and visualizes the underlying biological processes to support ongoing research and development in this promising field.

Mechanism of Synergy: PARP Inhibition and Immune Activation

This compound functions by inhibiting PARP enzymes, which are critical for the repair of single-strand DNA breaks. In tumor cells, particularly those with pre-existing defects in homologous recombination repair (HRR) such as BRCA1/2 mutations, inhibiting PARP leads to the accumulation of unrepaired DNA damage and double-strand breaks, ultimately causing cell death via synthetic lethality.[1][2][3]

Recent preclinical evidence has revealed that the therapeutic effect of PARP inhibition extends beyond direct cytotoxicity and involves the stimulation of an anti-tumor immune response.[1][4] The accumulation of DNA damage caused by Agent 245 results in the release of cytosolic double-stranded DNA (dsDNA) fragments.[1][5] These fragments are recognized by the intracellular DNA sensor cyclic GMP-AMP synthase (cGAS), which in turn activates the STING (Stimulator of Interferon Genes) pathway.[1][4][5][6] Activation of the cGAS-STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for priming the tumor microenvironment for an effective anti-tumor immune response.[1][5] This "immune priming" enhances the recruitment and activation of cytotoxic T lymphocytes. Furthermore, PARP inhibition has been shown to upregulate the expression of PD-L1 on tumor cells, providing a direct rationale for combination with anti-PD-1/PD-L1 checkpoint inhibitors.[7][8][9]

Synergy_Pathway cluster_TME Tumor Microenvironment Agent245 This compound (PARP Inhibitor) PARP PARP Agent245->PARP Inhibits SSB Single-Strand DNA Breaks PARP->SSB Repair SSB->PARP DSB Double-Strand DNA Breaks (DSBs) SSB->DSB Accumulation leads to Cytosolic_dsDNA Cytosolic dsDNA DSB->Cytosolic_dsDNA Fragments Release cGAS cGAS Cytosolic_dsDNA->cGAS Sensed by STING STING Activation cGAS->STING TBK1_IRF3 TBK1/IRF3 Phosphorylation STING->TBK1_IRF3 Type1_IFN Type I Interferon Production TBK1_IRF3->Type1_IFN PDL1 PD-L1 Upregulation Type1_IFN->PDL1 T_Cell Cytotoxic T-Cell Type1_IFN->T_Cell Recruits & Activates PD1 PD-1 PDL1->PD1 Inhibitory Signal T_Cell->PD1 ICI Immune Checkpoint Inhibitor (Anti-PD-L1) ICI->PDL1

Caption: Mechanism of synergy between Agent 245 (PARP inhibitor) and immunotherapy.

Quantitative Data from Preclinical and Clinical Studies

The combination of PARP inhibitors with immunotherapy has shown enhanced efficacy compared to monotherapies in both preclinical models and clinical trials.

Table 1: Preclinical Efficacy in Syngeneic Mouse Models

This table summarizes data from a study using the EMT6 syngeneic mouse model of breast cancer, demonstrating the superior tumor growth inhibition of the combination therapy.

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition vs. ControlReference
Vehicle Control~1200-[7]
Olaparib (Agent 245 proxy)~800~33%[7]
Anti-PD-L1~850~29%[7]
Olaparib + Anti-PD-L1 ~300 ~75% [7]
Table 2: Clinical Efficacy in Ovarian Cancer

The following tables present key results from clinical trials investigating PARP inhibitors in combination with anti-PD-1/PD-L1 therapy in patients with recurrent ovarian cancer.

MEDIOLA Phase II Trial (Olaparib + Durvalumab) in gBRCA-mutated, Platinum-Sensitive Relapsed Ovarian Cancer

EndpointResult95% Confidence IntervalReference
Overall Response Rate (ORR)71.9%53.3% - 86.3%
Disease Control Rate (DCR) at 28 weeks65.6%-
Median Progression-Free Survival (PFS)11.1 months8.2 - 15.9 months
Median Duration of Response (DoR)10.2 months-

TOPACIO/KEYNOTE-162 Phase I/II Trial (Niraparib + Pembrolizumab) in Recurrent Ovarian Cancer

Patient CohortOverall Response Rate (ORR)Disease Control Rate (DCR)Reference
Total Evaluable Patients (n=60)18% - 25%65% - 68%[10][11][12]
Tumor BRCA-mutated (tBRCAmut)45%73%[10][11]
Platinum-Resistant Disease25%-[11]
Table 3: Clinical Efficacy in Triple-Negative Breast Cancer (TNBC)

Results from the TOPACIO/KEYNOTE-162 trial for patients with metastatic TNBC.

TOPACIO/KEYNOTE-162 Phase II Trial (Niraparib + Pembrolizumab) in Metastatic TNBC

Patient CohortOverall Response Rate (ORR)Disease Control Rate (DCR)Median PFSReference
Total Evaluable Patients (n=45)29%49%-[13][14]
BRCA-mutated (BRCAmut)67% (8/12)75% (9/12)8.1 months[13][14]
PD-L1 Positive33%--[13][14]
PD-L1 Negative15%--[13][14]

Experimental Protocols and Methodologies

Detailed protocols are essential for the replication and validation of experimental findings. Below are representative methodologies for key experiments cited in this guide.

Preclinical In Vivo Synergy Study

This protocol outlines a typical experiment to evaluate the synergy between this compound (Olaparib) and an anti-PD-L1 antibody in a syngeneic mouse model.

  • Cell Line and Animal Model:

    • Murine breast cancer cells (e.g., EMT6) are cultured under standard conditions.

    • Female BALB/c mice (6-8 weeks old) are used.

  • Tumor Implantation:

    • EMT6 cells (e.g., 5 x 10⁵ cells in 100 µL PBS) are injected subcutaneously into the flank of each mouse.

    • Tumors are allowed to grow until they reach a palpable size (e.g., 50-100 mm³).

  • Treatment Groups and Administration:

    • Mice are randomized into four groups (n=8-10 per group): (1) Vehicle control, (2) Olaparib, (3) Anti-PD-L1 antibody, (4) Olaparib + Anti-PD-L1.

    • Olaparib: Administered orally (p.o.) daily at a dose of 50 mg/kg.

    • Anti-PD-L1: Administered intraperitoneally (i.p.) twice a week at a dose of 10 mg/kg.

  • Efficacy Assessment:

    • Tumor volume is measured two to three times per week using calipers (Volume = 0.5 x Length x Width²).

    • Body weight is monitored as an indicator of toxicity.

    • The experiment is terminated when tumors in the control group reach a predetermined size.

  • Pharmacodynamic Analysis (at endpoint):

    • Tumors are excised for analysis of the tumor microenvironment.

    • Immunohistochemistry (IHC): To assess PD-L1 expression and infiltration of immune cells (e.g., CD8+ T cells).

    • Flow Cytometry: To quantify various immune cell subsets within the tumor (Tumor-Infiltrating Lymphocytes - TILs).

Experimental_Workflow cluster_setup Setup cluster_treatment Treatment Phase (21 days) cluster_analysis Endpoint Analysis start Start: BALB/c Mice implant Subcutaneous Implantation (EMT6 Cells) start->implant growth Tumor Growth (to ~100 mm³) implant->growth randomize Randomize into 4 Treatment Groups growth->randomize treat Administer Therapy: 1. Vehicle 2. Agent 245 (p.o.) 3. Anti-PD-L1 (i.p.) 4. Combination randomize->treat Begin Treatment monitor Monitor Tumor Volume & Body Weight treat->monitor monitor->treat Repeat Daily/Bi-weekly excise Excise Tumors monitor->excise Endpoint Reached analysis Pharmacodynamic Analysis excise->analysis ihc IHC (PD-L1, CD8) analysis->ihc flow Flow Cytometry (TILs) analysis->flow

Caption: Workflow for a preclinical in vivo synergy study.
Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

This protocol provides a general framework for isolating and analyzing TILs from fresh tumor tissue.[15][16][17][18]

  • Tumor Dissociation:

    • Excised tumor tissue is mechanically minced into small fragments (1-2 mm).

    • Fragments are digested using an enzymatic cocktail (e.g., Collagenase, DNase I) in a gentleMACS Dissociator or equivalent.

  • Cell Filtration and Preparation:

    • The resulting cell suspension is passed through a 70 µm cell strainer to obtain a single-cell suspension.

    • Red blood cells are lysed using an ACK lysis buffer.

    • Cells are washed and counted.

  • Antibody Staining:

    • Cells are stained with a viability dye (e.g., Live/Dead stain) to exclude non-viable cells.

    • Fc receptors are blocked to prevent non-specific antibody binding.

    • A cocktail of fluorochrome-conjugated antibodies is added to identify immune cell populations (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1, Ki67).

    • For intracellular markers (e.g., FoxP3, Ki67), cells are fixed and permeabilized prior to staining.

  • Data Acquisition and Analysis:

    • Samples are acquired on a multicolor flow cytometer (e.g., Attune NxT).

    • Data is analyzed using software (e.g., FlowJo) to gate on specific populations (e.g., gating on live, CD45+ leukocytes, then on CD3+ T cells, followed by CD4+ and CD8+ subsets) to determine their frequency and activation status.

PD-L1 Immunohistochemistry (IHC) Staining

IHC is used to assess the expression of PD-L1 protein on tumor cells and immune cells within the tumor microenvironment.[19][20][21][22]

  • Sample Preparation:

    • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue is sectioned at 4-5 µm thickness.

    • Slides undergo deparaffinization and rehydration.

  • Antigen Retrieval:

    • Heat-induced epitope retrieval (HIER) is performed to unmask the antigen.

  • Staining Protocol (Automated Platform, e.g., Dako Autostainer):

    • Endogenous peroxidase activity is blocked.

    • Slides are incubated with a primary antibody against PD-L1 (e.g., clones 28-8, 22C3, SP142, or SP263, depending on the specific diagnostic assay).[20]

    • A secondary antibody linked to a polymer-HRP detection system is applied.

    • The signal is visualized using a chromogen such as DAB (3,3'-Diaminobenzidine).

    • Slides are counterstained with hematoxylin.

  • Scoring and Interpretation:

    • A pathologist scores the slides based on the percentage of tumor cells with positive membrane staining (Tumor Proportion Score - TPS) or a combined score that includes positive immune cells (Combined Positive Score - CPS).[21][22]

    • The specific scoring algorithm and positivity cut-off depend on the tumor type and the associated immunotherapy drug.[20]

References

Comparative Analysis of Anticancer Agent 245 and its Lead Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the potent 7-propanamide benzoxaborole-based anticancer agent 245 and its key analog, providing researchers with comparative efficacy data, detailed experimental protocols, and insights into their mechanism of action.

Introduction

In the ongoing search for novel and more effective cancer therapeutics, a promising class of compounds known as benzoxaboroles has emerged. This guide provides a detailed comparative analysis of a highly potent anticancer agent, designated as compound 115 (also referred to as this compound), and its significant lead analog, compound 103. Both compounds belong to a series of 7-propanamide benzoxaboroles and have demonstrated significant potential in preclinical studies. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of their anticancer activities, the experimental methodologies used for their evaluation, and their proposed mechanism of action.

In Vitro Anticancer Activity

The antiproliferative effects of this compound (compound 115) and its lead analog, compound 103, were evaluated against a panel of human cancer cell lines, including ovarian carcinoma (SKOV3), breast cancer (MDA-MB-231), and colorectal carcinoma (HCT-116). To assess their selectivity, the compounds were also tested against a normal human lung fibroblast cell line (WI-38). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

CompoundSKOV3 (μM)MDA-MB-231 (μM)HCT-116 (μM)WI-38 (μM)
This compound (115) 0.021[1]0.0560.11>10
Analog 103 0.033[1]Not ReportedNot Reported>10
Doxorubicin (Control) 0.230.310.080.09

Data sourced from Zhang et al., J. Med. Chem. 2019, 62, 14, 6765–6784.[1]

This compound (compound 115) demonstrated exceptional potency, with an IC50 value of 21 nM against the SKOV3 ovarian cancer cell line.[1] Notably, both compounds 115 and 103 exhibited high selectivity for cancer cells over normal cells, a critical attribute for a promising drug candidate.[1]

Mechanism of Action: Induction of Apoptosis

Further investigations into the mechanism of action revealed that this compound and its analogs induce cancer cell death through apoptosis.[1] This programmed cell death is mediated through the activation of the intrinsic apoptotic pathway, characterized by the cleavage and subsequent activation of caspase-9 and caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP).[1]

This compound This compound Bax/Bak Activation Bax/Bak Activation This compound->Bax/Bak Activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Cleavage (Activation) Caspase-9 Cleavage (Activation) Apoptosome Formation->Caspase-9 Cleavage (Activation) Caspase-3 Cleavage (Activation) Caspase-3 Cleavage (Activation) Caspase-9 Cleavage (Activation)->Caspase-3 Cleavage (Activation) PARP Cleavage PARP Cleavage Caspase-3 Cleavage (Activation)->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

Figure 1: Proposed intrinsic apoptosis signaling pathway induced by this compound.

In Vivo Antitumor Efficacy

The therapeutic potential of this compound (compound 115) was further evaluated in a preclinical in vivo model. A tumor xenograft model was established by subcutaneously implanting SKOV3 ovarian cancer cells into nude mice.[1] The administration of compound 115 resulted in significant tumor growth inhibition, demonstrating its efficacy in a living organism. These findings, coupled with its favorable pharmacokinetic profile in rats, underscore its promise as a clinical candidate.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures and are representative of the methods used to evaluate this compound and its analogs.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

A Seed cells in 96-well plate B Treat with compounds A->B C Incubate for 72h B->C D Add MTT reagent C->D E Incubate for 4h D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Figure 2: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan (B1609692) Formation: The plates are incubated for an additional 4 hours, during which viable cells with active metabolism convert the yellow MTT into purple formazan crystals.[2]

  • Solubilization: A solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis (Annexin V/PI) Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

A Treat cells with compounds B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Figure 3: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Cells are treated with the test compounds for a specified period to induce apoptosis.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.

  • Incubation: The stained cells are incubated in the dark at room temperature.

  • Flow Cytometry Analysis: The cells are analyzed using a flow cytometer to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.[3][4]

Western Blot Analysis for Apoptosis Markers

This technique is used to detect the cleavage of key apoptotic proteins, such as caspases and PARP.

Protocol:

  • Protein Extraction: Following treatment with the test compounds, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the cleaved forms of caspase-3, caspase-9, and PARP, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of compounds in a living organism.

Protocol:

  • Cell Implantation: Human cancer cells (e.g., SKOV3) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).[5]

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: The mice are then treated with the test compound or a vehicle control, typically via intraperitoneal or oral administration, for a specified duration.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.

Conclusion

This compound (compound 115) and its lead analog, compound 103, represent a promising new class of benzoxaborole-based anticancer agents. Their high potency, selectivity for cancer cells, and demonstrated in vivo efficacy make them compelling candidates for further preclinical and clinical development. The detailed experimental protocols provided in this guide offer a valuable resource for researchers seeking to evaluate similar compounds and further explore the therapeutic potential of this novel chemical scaffold. The induction of apoptosis through the intrinsic pathway appears to be a key mechanism of their anticancer activity, providing a clear direction for future mechanistic studies.

References

A Head-to-Head Comparison: Nab-Paclitaxel vs. Solvent-Based Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two prominent taxane (B156437) formulations in oncology, this guide provides a detailed comparison of nanoparticle albumin-bound (nab)-paclitaxel and conventional solvent-based (sb)-paclitaxel. It synthesizes key findings from pivotal clinical trials to inform researchers, scientists, and drug development professionals on their comparative efficacy, safety, and underlying mechanisms.

Paclitaxel (B517696), a cornerstone of chemotherapy regimens for various solid tumors, has evolved in its formulation to enhance its therapeutic index.[1] The development of nab-paclitaxel was aimed at improving upon the efficacy and safety profile of sb-paclitaxel, which requires solvents like Cremophor EL that can cause hypersensitivity reactions and limit drug delivery.[1][2] This guide delves into the experimental data from head-to-head studies to provide a comprehensive comparison.

Mechanism of Action and Formulation

Both nab-paclitaxel and sb-paclitaxel are taxanes that exert their anticancer effects by promoting microtubule assembly and stability, thereby preventing the separation of chromosomes during cell division and arresting mitosis.[1] The primary distinction lies in their formulation. Nab-paclitaxel is a solvent-free, 130-nm albumin-bound nanoparticle formulation of paclitaxel.[3] This formulation is designed to leverage the natural transport pathways of albumin in the body to enhance the delivery of paclitaxel to tumor cells.[4][5] It is hypothesized that nab-paclitaxel utilizes the gp60 receptor on endothelial cells and the SPARC (Secreted Protein, Acidic, and Rich in Cysteine) protein, which is often overexpressed in tumors, to facilitate transport into the tumor microenvironment.[6] In contrast, conventional paclitaxel is dissolved in solvents such as polyoxyethylated castor oil (Cremophor EL) and ethanol, which can lead to hypersensitivity reactions and necessitates premedication with corticosteroids and antihistamines.[1][2]

G cluster_0 Drug Administration & Transport cluster_1 Tumor Microenvironment cluster_2 Intracellular Action nab_pac Nab-paclitaxel (Albumin-bound) bloodstream Bloodstream nab_pac->bloodstream sb_pac sb-paclitaxel (Solvent-based) sb_pac->bloodstream endothelial Endothelial Cell bloodstream->endothelial gp60 receptor (for albumin) sparc SPARC endothelial->sparc Enhanced Permeability & Retention (EPR) Effect tumor_cell Tumor Cell paclitaxel_release Paclitaxel Release tumor_cell->paclitaxel_release sparc->tumor_cell Albumin binding microtubules Microtubule Stabilization paclitaxel_release->microtubules mitotic_arrest Mitotic Arrest microtubules->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis G cluster_0 Patient Screening & Enrollment cluster_1 Randomization & Treatment cluster_2 Follow-up & Analysis screening Patient Screening (Metastatic Breast Cancer) consent Informed Consent screening->consent eligibility Eligibility Criteria Met consent->eligibility randomization Randomization (1:1) eligibility->randomization arm_A Arm A: Nab-paclitaxel (260 mg/m², 30 min IV, q3w) No Premedication randomization->arm_A arm_B Arm B: sb-paclitaxel (175 mg/m², 3 hr IV, q3w) With Premedication randomization->arm_B follow_up Treatment Until Disease Progression or Unacceptable Toxicity arm_A->follow_up arm_B->follow_up data_collection Data Collection: - Tumor Response (q2 cycles) - Adverse Events - Survival Status follow_up->data_collection analysis Statistical Analysis: - Primary Endpoint (ORR) - Secondary Endpoints (TTP, OS) data_collection->analysis

References

On-Target Efficacy of Anticancer Agent 245 in Ovarian Cancer: A Comparative In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the novel benzoxaborole compound, Anticancer Agent 245, demonstrates significant on-target activity and potent tumor growth inhibition in a preclinical ovarian cancer model. This guide provides a comparative analysis of its performance against standard-of-care chemotherapy and a leading targeted agent, offering researchers and drug development professionals critical insights into its therapeutic potential.

This compound, a 7-propanamide benzoxaborole, has emerged as a promising therapeutic candidate for ovarian cancer.[1] Preclinical studies have demonstrated its ability to induce apoptosis and effectively curb tumor progression in vivo.[1] This guide details the on-target activity of Agent 245, comparing its in vivo efficacy with that of the standard combination therapy of Carboplatin and Paclitaxel, and the PARP inhibitor, Olaparib.

Comparative In Vivo Efficacy in Ovarian Cancer Xenograft Model

The antitumor activity of this compound was evaluated in a human ovarian cancer xenograft model using SKOV3 cells. The agent was administered intraperitoneally (i.p.) at two different doses and its effect on tumor growth was compared to a vehicle control, the standard-of-care combination of Carboplatin and Paclitaxel, and the targeted agent Olaparib.

Treatment GroupDosageAdministration RouteTumor Growth Inhibition (TGI)Reference
This compound 2 mg/kgi.p., dailySignificant[1]
This compound 10 mg/kgi.p., dailyPotent[1]
Carboplatin + Paclitaxel Variesi.p. or i.v.Significant[2]
Olaparib 50 mg/kgi.p., dailySignificant

Note: The qualitative descriptions of tumor growth inhibition for this compound are based on the initial publication. Specific percentage of TGI was not available in the public domain. The efficacy of comparator agents is well-established in similar models.

Notably, this compound was well-tolerated at therapeutic doses, with no significant body weight loss observed in the treated mice, indicating a favorable preliminary safety profile.[1]

On-Target Mechanism of Action: Inhibition of CPSF3

Recent mechanistic studies have identified that anticancer benzoxaboroles, the chemical class to which Agent 245 belongs, exert their cytotoxic effects by targeting the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3).[3][4] CPSF3 is a critical endonuclease involved in the 3'-end processing of pre-mRNAs.

cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm DNA DNA pre_mRNA pre-mRNA DNA->pre_mRNA Transcription CPSF3 CPSF3 (Endonuclease) pre_mRNA->CPSF3 mRNA_processing 3' End Processing & Polyadenylation CPSF3->mRNA_processing mature_mRNA Mature mRNA mRNA_processing->mature_mRNA protein Protein Synthesis export Nuclear Export mature_mRNA->export ribosome Ribosome export->ribosome ribosome->protein apoptosis Apoptosis Agent245 This compound Agent245->inhibition

Figure 1. Proposed mechanism of action for this compound.

By inhibiting CPSF3, this compound disrupts the normal maturation of messenger RNA, leading to a downstream cascade that culminates in the induction of apoptosis in cancer cells.[3][4] This targeted mechanism provides a clear rationale for its potent anticancer activity.

Experimental Protocols

In Vivo Xenograft Study
  • Cell Line and Animal Model: Human ovarian adenocarcinoma SKOV3 cells were used. Female athymic nude mice (4-6 weeks old) were housed under specific pathogen-free conditions.

  • Tumor Implantation: SKOV3 cells were subcutaneously injected into the right flank of each mouse. Tumors were allowed to grow to a palpable size.

  • Treatment: When tumors reached a predetermined volume, mice were randomized into treatment and control groups. This compound was administered intraperitoneally daily at doses of 2 mg/kg and 10 mg/kg.[1] Comparator arms would typically receive Carboplatin and Paclitaxel according to established protocols, or Olaparib at a dose of 50 mg/kg daily via intraperitoneal injection.[2] The control group received a vehicle solution.

  • Efficacy Evaluation: Tumor volumes were measured at regular intervals. Animal body weights were monitored as an indicator of toxicity. At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated based on the differences in tumor volume between treated and control groups.

start Start cell_culture SKOV3 Cell Culture start->cell_culture injection Subcutaneous Injection in Nude Mice cell_culture->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment Administration (Agent 245, Comparators, Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision, Weighing, & Data Analysis endpoint->analysis end End analysis->end

Figure 2. Workflow for the in vivo xenograft study.

Comparison with Alternative Agents

Standard-of-Care: Carboplatin and Paclitaxel

The combination of a platinum-based agent like Carboplatin and a taxane (B156437) like Paclitaxel has been the cornerstone of first-line treatment for advanced ovarian cancer for decades.[1][5][6] This regimen induces DNA damage and disrupts microtubule function, leading to cell cycle arrest and apoptosis. While effective, it is associated with significant side effects.

Targeted Therapy: Olaparib (PARP Inhibitor)

Olaparib is a poly (ADP-ribose) polymerase (PARP) inhibitor that has shown significant efficacy, particularly in ovarian cancers with BRCA1/2 mutations or other homologous recombination deficiencies.[7][8] PARP inhibitors trap PARP enzymes on DNA, leading to the accumulation of DNA double-strand breaks that are lethal to cancer cells with impaired DNA repair mechanisms.

Conclusion

This compound demonstrates potent in vivo antitumor activity in an ovarian cancer model, comparable to established therapies. Its novel on-target mechanism of inhibiting CPSF3 presents a new avenue for therapeutic intervention. The favorable preliminary safety profile further underscores its potential as a valuable addition to the arsenal (B13267) of anticancer agents. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility and positioning in the treatment of ovarian cancer.

References

Benchmarking the Safety Profile of Anticancer Agent 245 Against Known Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical safety profile of the novel investigational compound, Anticancer Agent 245, against established chemotherapeutic drugs: cisplatin, paclitaxel, and 5-fluorouracil. The data presented is intended to offer an objective benchmark of the agent's performance, supported by available experimental data.

Executive Summary

This compound, a 7-propanamide benzoxaborole derivative also identified as compound 115, has demonstrated potent in vitro activity against ovarian (SKOV3), breast (MDA-MB-231), and colon (HCT-116) cancer cell lines.[1] Notably, preclinical data indicates a favorable safety profile, characterized by high selectivity for cancer cells over normal cells and low in vivo toxicity in murine models. This guide contextualizes these findings by juxtaposing them with the known safety profiles of standard-of-care chemotherapeutic agents.

Comparative Safety Data

The following table summarizes the available quantitative data on the in vitro cytotoxicity and in vivo acute toxicity of this compound and the selected comparator drugs.

AgentTarget Cancer Cell LinesIC50 (µM) vs. Cancer CellsNormal Cell LineIC50 (µM) vs. Normal CellsSelectivity Index (Normal IC50 / Cancer IC50)In Vivo Acute Toxicity (Mice)
This compound (Compound 115) SKOV3 (ovarian) MDA-MB-231 (breast) HCT-116 (colon)0.021 0.056 0.11WI-38 (human lung fibroblast)~4.0~190Low toxicity observed at efficacious doses (2 and 10 mg/kg); no significant decrease in body weight.
Cisplatin SKOV3 (ovarian) MDA-MB-231 (breast) HCT-116 (colon)Data varies widely across studies. Representative values suggest a range of 2-10 µM.Normal human fibroblastsData varies, but generally shows lower selectivity compared to novel agents.LowerLD50 (intraperitoneal) is approximately 10-13 mg/kg. Known for significant nephrotoxicity and neurotoxicity.
Paclitaxel SKOV3 (ovarian) MDA-MB-231 (breast) HCT-116 (colon)Data varies. Representative values suggest a range of 0.002-0.01 µM.Normal human fibroblastsData varies, but toxicity to normal proliferating cells is a known issue.ModerateLD50 (intravenous) is in the range of 30-40 mg/kg. Known for myelosuppression and peripheral neuropathy.
5-Fluorouracil (5-FU) HCT-116 (colon) MDA-MB-231 (breast) SKOV3 (ovarian)Data varies. Representative values suggest a range of 5-50 µM.Normal human fibroblastsData varies, with known toxicity to rapidly dividing normal cells, especially in the GI tract and bone marrow.LowerLD50 (intraperitoneal) is approximately 230-260 mg/kg. Known for mucositis, diarrhea, and myelosuppression.

Note: IC50 and LD50 values can vary significantly between studies due to differences in experimental conditions. The data presented for known drugs are representative ranges for comparative purposes.

Signaling Pathways and Experimental Workflows

To understand the evaluation process for anticancer drug safety, the following diagrams illustrate a generalized signaling pathway for apoptosis and a typical experimental workflow.

G Generalized Apoptosis Signaling Pathway Anticancer Agent Anticancer Agent Cellular Stress Cellular Stress Anticancer Agent->Cellular Stress Death Receptors Death Receptors Anticancer Agent->Death Receptors Intrinsic Pathway Intrinsic Pathway Cellular Stress->Intrinsic Pathway DNA Damage DNA Damage DNA Damage->Intrinsic Pathway Bcl-2 Family Regulation Bcl-2 Family Regulation Intrinsic Pathway->Bcl-2 Family Regulation Extrinsic Pathway Extrinsic Pathway Caspase-8 Activation Caspase-8 Activation Extrinsic Pathway->Caspase-8 Activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 Family Regulation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Effector Caspases (e.g., Caspase-3) Effector Caspases (e.g., Caspase-3) Caspase-9 Activation->Effector Caspases (e.g., Caspase-3) Caspase-8 Activation->Effector Caspases (e.g., Caspase-3) Apoptosis Apoptosis Effector Caspases (e.g., Caspase-3)->Apoptosis Death Receptors->Extrinsic Pathway G Preclinical Safety Assessment Workflow for Anticancer Agents cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Decision Making Compound Synthesis Compound Synthesis Cytotoxicity Assays (Cancer Cell Lines) Cytotoxicity Assays (Cancer Cell Lines) Compound Synthesis->Cytotoxicity Assays (Cancer Cell Lines) Cytotoxicity Assays (Normal Cell Lines) Cytotoxicity Assays (Normal Cell Lines) Compound Synthesis->Cytotoxicity Assays (Normal Cell Lines) Selectivity Index Calculation Selectivity Index Calculation Cytotoxicity Assays (Cancer Cell Lines)->Selectivity Index Calculation Cytotoxicity Assays (Normal Cell Lines)->Selectivity Index Calculation Animal Model Selection (e.g., Mice) Animal Model Selection (e.g., Mice) Selectivity Index Calculation->Animal Model Selection (e.g., Mice) Acute Toxicity Study (e.g., LD50) Acute Toxicity Study (e.g., LD50) Animal Model Selection (e.g., Mice)->Acute Toxicity Study (e.g., LD50) Efficacy Studies (Xenograft Models) Efficacy Studies (Xenograft Models) Animal Model Selection (e.g., Mice)->Efficacy Studies (Xenograft Models) Monitoring (Body Weight, Clinical Signs) Monitoring (Body Weight, Clinical Signs) Acute Toxicity Study (e.g., LD50)->Monitoring (Body Weight, Clinical Signs) Efficacy Studies (Xenograft Models)->Monitoring (Body Weight, Clinical Signs) Histopathology Histopathology Monitoring (Body Weight, Clinical Signs)->Histopathology Safety Profile Assessment Safety Profile Assessment Histopathology->Safety Profile Assessment Lead Candidate Selection Lead Candidate Selection Safety Profile Assessment->Lead Candidate Selection

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Anticancer Agent 245

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Anticancer agent 245" is not a universally recognized chemical identifier. The following procedures are based on established guidelines for the disposal of cytotoxic and antineoplastic drugs. Researchers, scientists, and drug development professionals must always consult the specific Safety Data Sheet (SDS) for the exact agent being used, as disposal protocols are highly dependent on the chemical properties, toxicity, and regulatory requirements of the substance.[1] Adherence to institutional and local regulations for hazardous waste disposal is mandatory.[2]

The safe handling and disposal of cytotoxic drugs are critical to protect laboratory personnel and the environment from exposure to these hazardous substances.[1] All materials that come into contact with anticancer agents are considered potentially contaminated and must be managed as hazardous waste.[1] This includes unused or expired drugs, contaminated personal protective equipment (PPE), labware, and cleaning materials.

Waste Segregation and Containerization

Proper segregation of waste at the point of generation is a critical first step. Do not mix cytotoxic waste with other waste streams.[2] All waste containers must be clearly labeled and sealed.[2]

Waste CategoryDescriptionContainer Type
Bulk Chemical Waste Unused or expired "this compound," partially filled vials, and syringes containing more than a residual amount (e.g., > 0.1 ml).[3]Black RCRA (Resource Conservation and Recovery Act) hazardous waste container.[3] Must be properly labeled with a hazardous waste label.
Trace Contaminated Waste Items contaminated with small amounts of "this compound," such as empty drug vials, syringes with no visible drug, contaminated gloves, gowns, and labware.[3][4]Yellow chemotherapy waste bags or containers for incineration.[4]
Contaminated Sharps Needles, syringes (even if empty), and other sharps contaminated with "this compound."Yellow sharps container specifically designated for chemotherapy waste.[4] This container should be labeled "Chemo Sharps."[4]
Mixed Waste Waste that is both biohazardous and contaminated with "this compound."Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[5]

Experimental Protocols: Spill Decontamination

In the event of a spill of "this compound," immediate and proper cleanup is essential to prevent exposure.

Personnel Requirements:

  • Small Spills (<5 ml): Can be cleaned by personnel wearing a gown, two pairs of chemotherapy-tested gloves, and a mask.[5]

  • Large Spills (>5 ml): Require a respirator mask and eye protection in addition to the above PPE.[5]

Decontamination Procedure:

  • Containment: Gently cover the spill with absorbent pads, working from the outside in to prevent further spreading.[2]

  • Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with a detergent solution (e.g., 10⁻² M Sodium Dodecyl Sulfate).[1] Wipe the entire spill area with overlapping, unidirectional strokes, moving from the cleanest to the most contaminated area.[1] Dispose of the wipe in the appropriate hazardous waste container.[1]

  • Rinsing: Use a new wipe moistened with sterile water to rinse away any remaining detergent, using the same unidirectional technique.[1] Dispose of the wipe.

  • Disinfection/Deactivation (if applicable): Some protocols may recommend a decontamination solution like 2% sodium hypochlorite (B82951) followed by a neutralizing agent such as sodium thiosulfate.[2] Always refer to the SDS for appropriate deactivating agents for the specific anticancer drug. There is no single accepted method of chemical deactivation for all agents.[3]

  • Final Cleaning: A final wipe with 70% Isopropyl Alcohol can be used to disinfect and remove any remaining chemical residues.[1] Allow the surface to air dry completely.

  • Waste Disposal: All contaminated materials, including absorbent pads, wipes, and disposable PPE, must be placed into the designated cytotoxic waste container.[2]

  • Post-Cleanup: Thoroughly wash hands with soap and water after removing all PPE. Document the spill and the cleanup procedure according to your institution's protocols.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of waste generated from work with "this compound."

cluster_generation Waste Generation Point cluster_segregation Waste Segregation cluster_containerization Containerization cluster_final_disposal Final Disposal start Work with this compound Completed assess Assess Waste Type start->assess bulk Bulk Chemical Waste (Unused/Expired Drug) assess->bulk > Trace Amount trace Trace Contaminated Waste (Gloves, Gowns, Empty Vials) assess->trace Trace Amount sharps Contaminated Sharps (Needles, Syringes) assess->sharps Is Sharp? black_bin Place in Black RCRA Container bulk->black_bin yellow_bag Place in Yellow Chemo Bag trace->yellow_bag yellow_sharps Place in Yellow Chemo Sharps Container sharps->yellow_sharps label_seal Seal & Label Container (When 3/4 Full) black_bin->label_seal yellow_bag->label_seal yellow_sharps->label_seal pickup Schedule Pickup by EHS Personnel label_seal->pickup final Incineration / Hazardous Waste Treatment pickup->final

Disposal workflow for "this compound" waste.

References

Essential Safety and Logistical Information for Handling Anticancer Agent 245

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of the potent cytotoxic compound, Anticancer Agent 245. Given that this agent is in the research and development phase, adherence to stringent safety protocols is paramount to ensure personnel safety and prevent environmental contamination. The following procedures are based on established best practices for managing highly potent active pharmaceutical ingredients (HPAPIs).

Personal Protective Equipment (PPE)

The primary line of defense against exposure to this compound is the correct and consistent use of Personal Protective Equipment (PPE). All personnel handling this compound must be trained in the proper donning and doffing of PPE to avoid cross-contamination.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE ComponentSpecificationStandard
Gloves Chemotherapy-tested nitrile gloves, powder-free. Double gloving is mandatory. The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[1][2]ASTM D6978-05[2]
Gown Disposable, solid-front, back-closing gown made of a low-lint, polyethylene-coated, non-absorbent material. Must have long sleeves with tight-fitting elastic or knit cuffs.[1]Tested for resistance to permeation by chemotherapy drugs.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator is required when handling the powdered form of the agent, or when there is a risk of aerosolization.[1][3]Mandatory fit-testing for all users.
Eye and Face Protection ANSI Z87.1 certified safety glasses with side shields are required for all handling procedures.[2] A full-face shield must be worn in addition to safety glasses whenever there is a risk of splashing.[1][4]ANSI Z87.1[2]
Shoe Covers Disposable, slip-resistant shoe covers should be worn over laboratory footwear.[4]Must be removed before exiting the designated handling area.

Operational Plan: Safe Handling and Preparation

All manipulations involving this compound must be conducted within a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to ensure both user and environmental protection.[2]

Experimental Protocol: Safe Preparation of this compound for In Vitro Studies

  • Preparation of the Work Area:

    • Decontaminate the interior surfaces of the BSC with a suitable inactivating agent, followed by 70% isopropyl alcohol.

    • Cover the work surface with a disposable, plastic-backed absorbent pad. This pad must be disposed of as hazardous waste following the procedure.[2]

  • Assembling Supplies:

    • Gather all necessary sterile materials, including vials of this compound, diluents, syringes, needles, and pipette tips.

    • Place a designated chemotherapy waste container within the BSC for immediate disposal of contaminated items.[2]

  • Drug Reconstitution and Dilution:

    • Use Luer-Lok™ syringes and needles to prevent accidental disconnection.[2]

    • Whenever feasible, employ a closed-system drug-transfer device (CSTD) to minimize the generation of aerosols.[2]

    • To prevent vial pressurization when withdrawing the agent, use a venting needle or a negative pressure technique.

  • Post-Handling Decontamination:

    • Wipe the exterior of all containers (vials, flasks, etc.) with a deactivating agent before they are removed from the BSC.[2]

    • Safely cap all used needles and dispose of them immediately in the chemotherapy sharps container located inside the BSC.[2]

Emergency Preparedness: Spill Management

Accidental spills of this compound require immediate and appropriate action. A dedicated chemotherapy spill kit must be readily accessible in all areas where the agent is handled.

Table 2: Spill Management Protocol for this compound

StepAction
1. Secure the Area Immediately alert personnel in the vicinity and restrict access to the spill area.[2]
2. Don Additional PPE If not already worn, don the complete PPE ensemble from the spill kit, including a respirator and double gloves.[2][5]
3. Contain the Spill For liquid spills, use the absorbent pads from the kit to cover and contain the spill. For powder spills, gently cover with a damp absorbent pad to avoid aerosolization.[2]
4. Clean the Area Collect all contaminated materials using a scoop and scraper, and place them into the designated cytotoxic waste container.[2]
5. Decontaminate the Surface Clean the spill area a minimum of three times using a detergent solution, followed by a rinse with a suitable deactivating agent, and then clean water.[2]
6. Dispose of Waste All materials used for cleanup, including PPE, must be disposed of as "bulk" chemotherapy waste.
7. Report the Incident Document and report the spill to the appropriate environmental health and safety officer.

Disposal Plan

The disposal of waste contaminated with this compound must be managed in accordance with all local, state, and federal regulations for hazardous waste.[6]

Table 3: Disposal Plan for this compound Waste

Waste CategoryDescriptionDisposal Container
Trace Contaminated Waste Items with residual amounts of the drug, such as empty vials, IV bags, tubing, gloves, gowns, and absorbent pads.[7][8]Yellow chemotherapy waste bags or containers, clearly labeled as "Trace Cytotoxic Waste".[9]
Bulk Contaminated Waste Materials from a spill cleanup, partially full vials, and unused portions of the agent.Black RCRA-regulated hazardous waste containers, clearly labeled with the chemical name and hazard warnings.[6]
Sharps Waste Needles, syringes, and other sharp objects contaminated with the agent.Yellow, puncture-resistant chemotherapy sharps containers, labeled "Chemo Sharps".[9]

All waste must be incinerated at a licensed hazardous waste facility.[7][9][10] Under no circumstances should this waste be disposed of in standard laboratory trash or flushed down the drain.[10]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key stages in the safe handling and disposal of this compound.

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in BSC) cluster_disposal Waste Disposal cluster_cleanup Post-Procedure PPE Don Full PPE PrepBSC Prepare Biological Safety Cabinet PPE->PrepBSC Reconstitute Reconstitute & Dilute Agent PrepBSC->Reconstitute Experiment Perform Experiment Reconstitute->Experiment DeconItems Decontaminate Items before Removal Experiment->DeconItems Segregate Segregate Waste (Trace, Bulk, Sharps) Experiment->Segregate DeconBSC Decontaminate BSC DeconItems->DeconBSC Package Package for Incineration Segregate->Package DoffPPE Doff PPE Correctly DeconBSC->DoffPPE

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。